3-Amino Crotonic Acid Cinnamyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-amino crotonic acid cinnamyl ester
An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminocrotonic Acid Cinnamyl Ester
Introduction
3-Aminocrotonic acid cinnamyl ester, also known as cinnamyl 3-aminobut-2-enoate, is a significant organic intermediate with the CAS Number 103909-86-0.[1][2][3][4] It belongs to the class of β-enamino esters, which are characterized by an amine group conjugated with an ester through a carbon-carbon double bond. This structural motif makes them versatile precursors in synthetic organic chemistry.[5] Notably, 3-aminocrotonic acid esters are pivotal building blocks in the synthesis of various heterocyclic compounds, including the dihydropyridine class of calcium channel blockers, such as Cilnidipine.[6][7]
This guide provides a comprehensive analysis of the core physicochemical properties of 3-aminocrotonic acid cinnamyl ester, offering both established data and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior for synthesis, formulation, and quality control.
It is important to note a discrepancy in the reported molecular formula in commercial listings. While some sources list a formula of C14H17NO2, the more frequently cited and structurally consistent molecular formula is C13H15NO2, which will be used as the basis for this guide.[1][2][6][8]
Chemical Structure and Isomerism
The unique reactivity and physical properties of 3-aminocrotonic acid cinnamyl ester are directly derived from its molecular structure, which allows for multiple isomeric forms.
Systematic Name (IUPAC): [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[8]
The structure features a cinnamyl alcohol esterified with 3-aminocrotonic acid. This arrangement gives rise to two primary forms of isomerism:
-
Enamine-Imine Tautomerism: Like other β-enamino esters, this compound can exist in a tautomeric equilibrium between the more stable enamine form and a corresponding imine form.[5][9] The enamine is generally favored due to the stabilizing effect of conjugation across the N-C=C-C=O system.
-
Geometric Isomerism: The presence of two carbon-carbon double bonds allows for geometric isomers. The IUPAC name specifies the (E)-isomer for the cinnamyl group and the (Z)-isomer for the crotonate backbone. The (Z)-configuration of the enamino ester is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen, forming a pseudo-six-membered ring.[10][11]
Caption: Isomeric forms of 3-aminocrotonic acid cinnamyl ester.
Physicochemical Properties
The key physicochemical data for 3-aminocrotonic acid cinnamyl ester are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 103909-86-0 | [1][2][4][6] |
| Molecular Formula | C13H15NO2 | [1][2][6][8] |
| Molecular Weight | 217.26 g/mol | [1][2][6][8] |
| Appearance | White to off-white crystalline powder | [6][12] |
| Melting Point | 90-92 °C | [12] |
| Boiling Point | 386.3 ± 30.0 °C (Predicted) | [1][2][13] |
| Solubility | Slightly soluble in water; Slightly soluble in DMSO and Methanol | [12][14] |
| pKa | 5.26 ± 0.70 (Predicted) | [14] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Flash Point | 223.1 ± 22.1 °C (Predicted) | [1][2] |
| Refractive Index | 1.583 (Predicted) | [2] |
Spectroscopic Profile
While specific, published spectra for 3-aminocrotonic acid cinnamyl ester are not widely available, its spectroscopic characteristics can be reliably inferred from its structure and data on analogous β-enamino esters.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the potential for geometric isomers. However, for the predominant (Z)-isomer, the key resonances would be:
-
Amine Protons (N-H): A broad singlet, exchangeable with D₂O. Its chemical shift would be significantly downfield due to intramolecular hydrogen bonding.
-
Vinyl Proton (-CH=): A singlet around 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): A singlet for the crotonate methyl group.
-
Cinnamyl Group: Protons of the cinnamyl moiety will appear as a series of multiplets, including the characteristic signals for the trans-double bond (around 6.3-6.8 ppm) and the aromatic protons (7.2-7.5 ppm).
-
Methylene Protons (-OCH₂-): A doublet coupled to the adjacent vinyl proton of the cinnamyl group.
The presence of the (E)-isomer would result in a separate set of signals, typically with different chemical shifts for the vinyl and methyl protons.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides a vibrational fingerprint of the molecule's functional groups.
-
N-H Stretching: For a primary amine, two bands are typically observed in the 3300-3500 cm⁻¹ region.[15] However, due to strong intramolecular hydrogen bonding in the (Z)-isomer, these may be broadened and shifted to a lower frequency.
-
C-H Stretching: Aromatic and vinylic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretching (Ester): A strong absorption band around 1650-1670 cm⁻¹. The frequency is lowered from a typical ester (1735-1750 cm⁻¹) due to conjugation with the enamine system.
-
C=C Stretching: Bands in the 1580-1640 cm⁻¹ region corresponding to the enamine and aromatic double bonds.
-
C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
As an enaminone, the compound possesses a highly conjugated system, leading to strong UV absorption.
-
Expected λmax: A strong absorption band is expected in the range of 290-320 nm.[16] The exact position and intensity (molar absorptivity) depend on the solvent polarity.
-
Solvatochromism: The position of the absorption maximum is sensitive to the solvent.
-
pH Dependence: The UV spectrum exhibits a hypsochromic (blue) shift in acidic media. This is due to the protonation of the amine nitrogen, which disrupts the conjugation of the lone pair with the π-system.[16]
Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols provide self-validating systems for determining the key physicochemical properties of 3-aminocrotonic acid cinnamyl ester.
Caption: Workflow for experimental characterization of the compound.
Protocol 1: Melting Point Determination
The melting point provides a quick, reliable indication of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.
-
Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end).[17]
-
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point (90 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Perform the determination in triplicate to ensure reproducibility.
-
Protocol 2: Solubility Profile Determination
This protocol establishes the compound's solubility in various aqueous and organic solvents, which is critical for reaction setup, purification, and formulation.[18]
-
Materials: Test tubes, vortex mixer, sample of the compound, and a panel of solvents (e.g., Water, 5% HCl(aq), 5% NaOH(aq), Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane).
-
Procedure:
-
Add approximately 20 mg of the compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for dissolution. If undissolved solid remains, the compound is classified as "insoluble" or "sparingly soluble." If the solid dissolves completely, it is "soluble."
-
For aqueous solutions (Water, HCl, NaOH), check the pH. Solubility in 5% HCl suggests the presence of a basic group (the amine). Solubility in 5% NaOH would suggest an acidic proton, which is not expected to be a dominant feature for this molecule.
-
Repeat the procedure for each solvent.
-
Record observations systematically in a table.
-
Protocol 3: Spectrophotometric pKa Determination
This method leverages the pH-dependent shift in the compound's UV-Vis spectrum to determine the pKa of the conjugate acid of the amino group.[19]
-
Apparatus: A dual-beam UV-Vis spectrophotometer, matched quartz cuvettes, a calibrated pH meter, and a set of buffer solutions covering a pH range from ~3 to ~7.
-
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions (e.g., citrate or phosphate buffers) with known pH values spanning the expected pKa (e.g., pH 3, 4, 4.5, 5, 5.5, 6, 7).
-
Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a constant volume of the buffer. The final concentration should yield an absorbance in the 0.3-1.0 range.
-
Spectral Acquisition:
-
Record the full UV-Vis spectrum (e.g., 250-400 nm) for each buffered solution, using the corresponding buffer as the blank.
-
Identify the wavelength (λ) where the difference in absorbance between the fully protonated form (low pH) and the neutral form (high pH) is maximal.
-
-
Data Analysis:
-
Measure the absorbance of each solution at the chosen wavelength (λ).
-
Plot Absorbance vs. pH. The resulting curve should be sigmoidal.
-
The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum (protonated) and maximum (neutral) values.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - Aᵢ) / (Aₙ - A) ] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (protonated) species, and Aₙ is the absorbance of the neutral species.
-
-
Conclusion
3-Aminocrotonic acid cinnamyl ester is a valuable chemical intermediate whose utility is fundamentally linked to its physicochemical properties. Its enamine structure dictates its reactivity, isomerism, and spectroscopic behavior. The data and protocols presented in this guide provide a robust framework for researchers to understand, characterize, and effectively utilize this compound in drug discovery and development. Accurate determination of its properties through the outlined experimental workflows is essential for ensuring the consistency, purity, and success of its synthetic applications.
References
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An In-depth Technical Guide to the Potential Biological Activities of 3-Amino Crotonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Derivatives of 3-aminocrotonic acid, a versatile scaffold in medicinal chemistry, have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive exploration of the biological potential of these compounds, with a focus on their anticonvulsant, anti-inflammatory, calcium channel modulating, and antimicrobial properties. We delve into the structure-activity relationships that govern their efficacy, elucidate the underlying mechanisms of action through detailed signaling pathways, and provide robust, step-by-step experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights to accelerate innovation in the field.
Introduction: The Versatile Scaffold of 3-Aminocrotonic Acid
3-Aminocrotonic acid and its derivatives are pivotal building blocks in organic synthesis, primarily serving as precursors for a wide array of heterocyclic compounds with significant pharmacological activities.[1] The core structure, characterized by an enamine-imine tautomerism, provides a unique chemical reactivity that allows for diverse structural modifications, leading to a broad spectrum of biological activities.[1] This guide will explore the most prominent of these activities, providing the technical depth necessary for researchers to design and execute studies aimed at developing novel therapeutic agents based on this privileged scaffold.
Core Structure and Chemical Properties
The fundamental structure of 3-aminocrotonic acid features a conjugated system that includes a nitrogen lone pair, a carbon-carbon double bond, and a carbonyl group. This extended conjugation contributes to the stability of the enamine tautomer, which is generally the predominant form.[1] The reactivity of the scaffold can be readily tuned by substitutions at various positions, influencing its electronic and steric properties and, consequently, its biological target interactions.
Synthesis of the Core Scaffold:
A common and efficient method for the synthesis of 3-aminocrotonic acid esters, key intermediates for many derivatives, involves the reaction of an acetoacetate ester with an ammonia source.
Caption: General synthesis of ethyl 3-aminocrotonate.
Anticonvulsant Activity: Modulating Neuronal Excitability
A significant body of research has highlighted the potential of 3-aminocrotonic acid derivatives as potent anticonvulsant agents. Their mechanism of action is often multifaceted, involving the modulation of key ion channels and neurotransmitter systems implicated in seizure generation and propagation.
Mechanism of Action: A Multi-Target Approach
The anticonvulsant effects of these derivatives are primarily attributed to their ability to interact with voltage-gated ion channels and enhance GABAergic inhibition.
-
Voltage-Gated Sodium Channel Blockade: Many anticonvulsants act by blocking voltage-gated sodium channels in a frequency-dependent manner. This mechanism is crucial for preventing the spread of seizures.[2] Certain 3-aminopyrrole derivatives, structurally related to 3-aminocrotonates, have demonstrated this activity.[2]
-
T-type Calcium Channel Modulation: T-type calcium channels are implicated in the generation of spike-wave discharges characteristic of absence seizures.[3] Blockers of these channels, such as ethosuximide, are effective treatments.[3][4] Derivatives of 3-aminocrotonic acid are being investigated as potential T-type calcium channel blockers.[4]
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing its effects, either by acting on GABA-A receptors or by inhibiting GABA reuptake, is a common strategy for seizure control.
Caption: Multi-target anticonvulsant mechanism.
Structure-Activity Relationship (SAR)
The anticonvulsant potency of 3-aminocrotonic acid derivatives is highly dependent on the nature and position of substituents.
-
Aryl Substituents: The presence of an aryl group is often crucial for activity. Substituents on this ring, such as halogens (e.g., 4-fluoro), can significantly enhance potency.[5]
-
Lipophilicity: A parabolic relationship often exists between the lipophilicity of the substituents and anticonvulsant activity, with an optimal lipophilicity leading to maximal efficacy.[6][7]
Table 1: Anticonvulsant Activity of Selected Amino Acid Derivatives
| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |
| Aryl Semicarbazones | MES (mouse, i.p.) | Varies with substitution | [5] |
| 3-Aminopyrroles | MES (rat, p.o.) | 2.5 | [2] |
| Pyrazolidinones | Not specified | Potent | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a well-validated preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9]
Materials:
-
Male albino mice (20-25 g) or rats (100-150 g)
-
Electroshock apparatus with corneal electrodes
-
Test compound and vehicle control
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast animals overnight with free access to water.
-
Drug Administration: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). A typical pretreatment time is 30-60 minutes.[10]
-
Electrode Placement: Restrain the animal and place the corneal electrodes on the eyes.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[9]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[9]
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint of protection.[9]
-
Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a probit analysis.[8]
Self-Validation:
-
Positive Control: A group treated with a known anticonvulsant (e.g., phenytoin) should show significant protection.
-
Vehicle Control: A group treated with the vehicle should exhibit seizures in all animals.
-
Dose-Response: A clear dose-response relationship should be observed for the test compound.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Derivatives of 3-aminocrotonic acid have also demonstrated promising anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are often mediated by the inhibition of enzymes and signaling pathways that produce pro-inflammatory molecules.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are involved in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs.
-
Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some derivatives have been shown to inhibit NO production.
-
Cytokine Suppression: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. Suppression of their production is a key anti-inflammatory mechanism.
Caption: Anti-inflammatory signaling pathway.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of these derivatives is influenced by their structural features. For example, in a series of ocotillol-type sapogenin derivatives with a 3-amino acid moiety, both the stereochemistry at C-24 and the type of amino acid at C-3 were found to be critical for nitric oxide inhibitory activity.[11]
Table 2: Anti-inflammatory Activity of Selected Amino Acid Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Isonicotinic Acid Derivatives | ROS Inhibition | 1.42 ± 0.1 | [12] |
| Phenylbutanal Derivatives | COX-2 Inhibition | 0.18 | [13] |
| Ocotillol-type Sapogenins | NO Inhibition | Potent | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model of acute inflammation to screen for anti-inflammatory drugs.[14][15][16]
Materials:
-
Male Wistar rats (150-200 g) or mice
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer
-
Test compound and vehicle control
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Preparation: Acclimatize animals and fast them overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or standard drug (e.g., i.p. or p.o.).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Self-Validation:
-
Positive Control: The standard drug should significantly reduce paw edema.
-
Vehicle Control: The vehicle-treated group should show a time-dependent increase in paw volume.
-
Reproducibility: The results should be reproducible across multiple experiments.
Calcium Channel Modulation: A Key to Diverse Therapeutic Applications
Calcium channels are crucial for a multitude of physiological processes, and their modulation by 3-aminocrotonic acid derivatives represents a promising avenue for treating various disorders, including cardiovascular diseases and neurological conditions.
Mechanism of Action: Targeting Specific Calcium Channel Subtypes
Voltage-gated calcium channels are classified into several types (L, T, N, P/Q, R). 3-Aminocrotonic acid derivatives may exhibit selectivity for certain subtypes.
-
T-type Calcium Channels: As mentioned in the anticonvulsant section, these channels are important targets. Blockade of T-type channels can reduce neuronal excitability and is a therapeutic strategy for absence epilepsy and neuropathic pain.[3][17]
-
L-type Calcium Channels: These channels are prevalent in cardiac and smooth muscle and are the targets of dihydropyridine drugs used to treat hypertension.
Caption: T-type calcium channel modulation.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information on the modulatory effects of compounds.[18][19][20][21]
Materials:
-
Cultured cells expressing the target calcium channel (e.g., HEK293 cells) or primary neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compound
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ.[19]
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.[20]
-
Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit calcium currents.
-
Drug Application: Perfuse the test compound onto the cell and record the changes in the calcium current.
-
Data Analysis: Analyze the current-voltage relationship, activation and inactivation kinetics, and the dose-dependent inhibition by the test compound.
Self-Validation:
-
Stable Baseline: Ensure a stable recording of the calcium current before drug application.
-
Reversibility: If possible, wash out the compound to see if the current returns to baseline.
-
Known Blocker: Use a known blocker of the target channel as a positive control.
Antimicrobial Activity: A New Frontier
Emerging research suggests that derivatives of 3-aminocrotonic acid may also possess antimicrobial properties, offering a potential new class of agents to combat infectious diseases.
Mechanism of Action
The precise mechanisms of antimicrobial action are still under investigation but may involve:
-
Disruption of Cell Membrane Integrity: Similar to some antimicrobial peptides, these compounds may interact with and disrupt the bacterial cell membrane.
-
Inhibition of Essential Enzymes: They may target and inhibit enzymes crucial for bacterial survival and replication.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth or other suitable growth medium
-
96-well microtiter plates
-
Test compound and solvent control
-
Standard antibiotic
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible bacterial growth.[22]
Self-Validation:
-
Positive Control: A well with a standard antibiotic should show inhibition of growth.
-
Negative Control: A well with only the inoculum and medium should show robust growth.
-
Solvent Control: The solvent used to dissolve the compound should not inhibit bacterial growth at the concentrations used.
Table 3: Antimicrobial Activity of Selected Amide Derivatives
| Compound Class | Microorganism | MIC₈₀ (µg/mL) | Reference |
| Cyclopropane Amides | E. coli | 32-64 | [24] |
| Imidazole Derivatives | Various | Varies | [23] |
Conclusion and Future Directions
The derivatives of 3-aminocrotonic acid represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated activities as anticonvulsants, anti-inflammatory agents, calcium channel modulators, and antimicrobial compounds highlight their broad therapeutic potential. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for their synthesis and biological evaluation.
Future research should focus on:
-
Elucidating Specific Molecular Targets: Identifying the precise molecular targets for each biological activity will enable more targeted drug design.
-
Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical translation.
-
In Vivo Efficacy Studies: Moving beyond initial screening to more comprehensive in vivo studies in relevant disease models will be essential to validate their therapeutic potential.
By leveraging the knowledge and methodologies presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable class of compounds.
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[Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. [Link]
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Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins. [Link]
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Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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Recent advances in the development of T‐type calcium channel blockers for pain intervention. [Link]
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2.7. Carrageenan-induced paw edema assay. [Link]
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Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. [Link]
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Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]
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T-Type Calcium Channels: A Mixed Blessing. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
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patch-clamp-protocol-final.pdf. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
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Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. [Link]
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(PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
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Whole Cell Patch Clamp Protocol. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. [Link]
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(PDF) T-type calcium channel blockers - New and notable. [Link]
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Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... [Link]
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(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. [Link]
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IC 50 values (µg/mL) of the anti-inflammatory activities of the extracts of Enteromorpha compressa. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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Synthesis of some Amide derivatives and their Biological activity. [Link]
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Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
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Patch clamp techniques for single channel and whole-cell recording. [Link]
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25.4: Synthesis of Amino Acids. [Link]
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MIC values of all target compounds (3a-3h) μg/mL against microbial strains. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
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T-type calcium channel. [Link]
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. [Link]
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Carrageenan-induced inflammation assay, paw diameter in... [Link]
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4.7. Carrageenan-Induced Paw Edema Test. [Link]
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Introduction: The Versatility and Significance of Cinnamyl Esters
An In-depth Technical Guide to the Synthesis of Cinnamyl Esters for Researchers, Scientists, and Drug Development Professionals
Cinnamyl esters are a fascinating class of organic compounds characterized by their pleasant, sweet, and often fruity or floral aromas.[1] This has led to their widespread use in the fragrance, cosmetic, and food industries.[1][2] Beyond their organoleptic properties, the cinnamate scaffold is a recurring motif in a vast array of biologically active natural products and synthetic molecules, exhibiting pharmacological activities such as antifungal, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] This makes the efficient and selective synthesis of cinnamyl esters a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of cinnamyl esters, delving into the mechanistic intricacies, practical experimental protocols, and comparative analysis of each approach to empower researchers in their synthetic endeavors.
Classical Esterification Methodologies: The Foundation of Cinnamyl Ester Synthesis
Traditional acid-catalyzed and coupling agent-mediated esterifications remain cornerstone strategies for the synthesis of cinnamyl esters. These methods are well-established, versatile, and often provide high yields, making them a common choice in many research laboratories.
Fischer-Speier Esterification: The Archetypal Acid-Catalyzed Approach
The Fischer-Speier esterification, first described in 1895, is a classic and straightforward method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1]
Causality Behind Experimental Choices: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.
Reaction Mechanism: The mechanism of Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Cinnamyl Acetate via Fischer-Speier Esterification
-
Materials: Cinnamyl alcohol, glacial acetic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol (1 eq.), glacial acetic acid (3 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamyl acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Steglich Esterification: A Milder Approach with Carbodiimides
The Steglich esterification is a modification of the Fischer-Speier method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is particularly advantageous for the esterification of sterically hindered alcohols and acid-labile substrates, as it proceeds under milder, neutral conditions.[5]
Causality Behind Experimental Choices: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
Reaction Mechanism:
-
Activation of the carboxylic acid: The carboxylic acid adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate.
-
Formation of the N-acylpyridinium salt: DMAP, being a superior nucleophile, attacks the O-acylisourea to form a highly reactive N-acylpyridinium salt and the urea byproduct.
-
Nucleophilic attack by the alcohol: The alcohol attacks the N-acylpyridinium salt to form the ester and regenerate the DMAP catalyst.
Caption: Mechanism of Steglich Esterification.
Experimental Protocol: Synthesis of Cinnamyl Benzoate via Greener Steglich Esterification [6][7]
-
Materials: Cinnamic acid (1.2 eq.), benzyl alcohol (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq.), 4-dimethylaminopyridine (DMAP) (0.2 eq.), acetonitrile, 1 M HCl solution, saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
To a round-bottom flask, add cinnamic acid, DMAP, and EDC·HCl.
-
Add acetonitrile as the solvent, followed by benzyl alcohol.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the cinnamyl benzoate.
-
If necessary, the product can be further purified by column chromatography.
-
Yamaguchi Esterification: A Powerful Tool for Hindered Systems
The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly for sterically hindered substrates and for the formation of macrolactones.[8] The reaction employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8]
Causality Behind Experimental Choices: The bulky 2,4,6-trichlorobenzoyl group creates a sterically demanding environment around one of the carbonyl groups of the mixed anhydride. This directs the nucleophilic attack of DMAP to the less hindered carbonyl group of the carboxylic acid moiety, leading to a highly reactive acylpyridinium intermediate and ensuring high regioselectivity.
Reaction Mechanism:
-
Formation of the mixed anhydride: The carboxylate, generated in situ by a base like triethylamine, attacks the Yamaguchi reagent to form a mixed anhydride.
-
Regioselective attack by DMAP: DMAP regioselectively attacks the less sterically hindered carbonyl of the mixed anhydride, forming the N-acylpyridinium intermediate.
-
Nucleophilic attack by the alcohol: The alcohol attacks the highly electrophilic acylpyridinium intermediate to furnish the desired ester and regenerate DMAP.[9]
Caption: Mechanism of Yamaguchi Esterification.
Experimental Protocol: Synthesis of a Cinnamyl Ester via Yamaguchi Esterification [10]
-
Materials: Carboxylic acid (1.0 eq.), cinnamyl alcohol (1.2 eq.), 2,4,6-trichlorobenzoyl chloride (1.1 eq.), triethylamine (1.5 eq.), 4-dimethylaminopyridine (DMAP) (2.0 eq.), anhydrous toluene.
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous toluene under an inert atmosphere, add triethylamine and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1 hour.
-
In a separate flask, dissolve cinnamyl alcohol and DMAP in anhydrous toluene.
-
Add the solution of cinnamyl alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure cinnamyl ester.
-
Green and Modern Synthetic Approaches
In line with the principles of green chemistry, several modern synthetic methodologies have been developed to provide more sustainable and efficient routes to cinnamyl esters. These methods often offer milder reaction conditions, reduced waste generation, and the use of less hazardous reagents.
Enzymatic Esterification: The Biocatalytic Route
Enzymatic catalysis, particularly utilizing lipases, has emerged as a highly attractive green alternative for the synthesis of cinnamyl esters.[11] Lipases are readily available, biodegradable, and exhibit high selectivity, often obviating the need for protecting groups.[11] The reactions are typically carried out under mild conditions in non-aqueous media.
Causality Behind Experimental Choices: The use of an immobilized lipase, such as Novozym 435, simplifies catalyst recovery and reuse, enhancing the economic viability and sustainability of the process. The choice of an acyl donor, such as a vinyl ester, can make the reaction irreversible, thus driving the equilibrium towards the product.
Reaction Mechanism (Ping-Pong Bi-Bi): The lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism:
-
Acylation of the enzyme: The acyl donor binds to the active site of the lipase, and the acyl group is transferred to a serine residue in the active site, forming an acyl-enzyme intermediate and releasing the alcohol part of the donor.
-
Deacylation of the enzyme: The cinnamyl alcohol then binds to the acyl-enzyme intermediate, and the acyl group is transferred to the alcohol, forming the cinnamyl ester and regenerating the free enzyme.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Experimental Protocol: Lipase-Catalyzed Synthesis of Cinnamyl Acetate [12]
-
Materials: Cinnamyl alcohol, ethyl acetate, immobilized lipase (e.g., Novozym 435), molecular sieves (optional).
-
Procedure:
-
In a screw-capped vial, combine cinnamyl alcohol and a large excess of ethyl acetate (which acts as both the acyl donor and the solvent).
-
Add the immobilized lipase (e.g., 10% w/w of the alcohol). The addition of molecular sieves can help to remove any water present and shift the equilibrium.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the excess ethyl acetate under reduced pressure.
-
The resulting cinnamyl acetate can be purified by vacuum distillation if necessary.
-
Microwave-Assisted Synthesis: A Rapid and Efficient Method
Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. In the synthesis of cinnamyl esters, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields.[13]
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate. This localized heating can also lead to different selectivities compared to conventional heating. The use of solvent-free conditions, where possible, further enhances the green credentials of this method.
Experimental Protocol: Microwave-Assisted Synthesis of a Cinnamyl Ester [13]
-
Materials: Cinnamyl alcohol, a carboxylic acid or anhydride, and a suitable catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).
-
Procedure:
-
In a microwave-safe reaction vessel, combine cinnamyl alcohol, the carboxylic acid or anhydride, and the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and for a predetermined time (e.g., 120-150 °C for 5-20 minutes). The reaction parameters should be optimized for each specific ester.
-
After cooling, work up the reaction mixture as described for the classical methods (e.g., extraction and washing).
-
Purify the product by chromatography or distillation.
-
Oxidative Esterification: A Direct and Atom-Economical Approach
Direct oxidative esterification of cinnamyl alcohol offers an atom-economical route to cinnamyl esters, often using molecular oxygen or a benign oxidant. Gold nanoparticles have shown to be effective catalysts for this transformation.[14]
Causality Behind Experimental Choices: This method avoids the pre-formation of an activated carboxylic acid derivative, thus reducing the number of synthetic steps and waste. Gold nanoparticles supported on metal oxides can efficiently catalyze the aerobic oxidation of the alcohol to an aldehyde intermediate, which then undergoes further reaction to form the ester.
Reaction Mechanism (Proposed): A plausible mechanism involves:
-
Oxidation of the alcohol: The alcohol is first oxidized on the gold nanoparticle surface to the corresponding aldehyde (cinnamaldehyde).
-
Hemiacetal formation: The aldehyde reacts with an alcohol molecule to form a hemiacetal.
-
Oxidation of the hemiacetal: The hemiacetal is then oxidized to the final ester product.
Experimental Protocol: Gold-Catalyzed Aerobic Oxidative Esterification of Cinnamyl Alcohol [14]
-
Materials: Cinnamyl alcohol, an alcohol as the acyl source (e.g., methanol for methyl cinnamate), a supported gold nanoparticle catalyst (e.g., Au/CeO₂), a suitable solvent (e.g., toluene), and an oxygen source (e.g., an oxygen balloon).
-
Procedure:
-
To a round-bottom flask containing the supported gold catalyst, add the solvent, cinnamyl alcohol, and the second alcohol.
-
Purge the flask with oxygen and then maintain a positive pressure of oxygen with a balloon.
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the resulting ester by column chromatography.
-
Continuous Flow Synthesis: The Future of Cinnamyl Ester Production
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.[15] While specific protocols for cinnamyl ester synthesis in flow are not yet widely reported, the adaptation of existing esterification methods to flow reactors is a promising area of research.
Causality Behind Experimental Choices: The use of a packed-bed reactor with an immobilized catalyst (e.g., an acid resin for Fischer-Speier or immobilized lipase for enzymatic esterification) allows for continuous operation and easy product-catalyst separation. Precise control over residence time and temperature in a microreactor can lead to higher yields and selectivities.
Representative Experimental Setup for Continuous Flow Esterification: A typical setup would involve:
-
Two syringe pumps to deliver the alcohol and carboxylic acid solutions.
-
A T-mixer to ensure efficient mixing of the reactants.
-
A heated packed-bed or coil reactor containing the immobilized catalyst.
-
A back-pressure regulator to maintain the desired pressure in the system.
-
A collection vessel for the product stream.
Caption: A representative workflow for continuous flow esterification.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular cinnamyl ester will depend on various factors, including the desired scale, purity requirements, substrate scope, and available equipment. The following table provides a comparative summary of the key features of the discussed methodologies.
| Method | Typical Yield | Reaction Time | Temperature | Catalyst | Key Advantages | Key Disadvantages |
| Fischer-Speier | Moderate to High | Hours | High (Reflux) | Strong Acid (e.g., H₂SO₄) | Inexpensive reagents, simple setup | Harsh conditions, equilibrium limited, potential for side reactions |
| Steglich | High | Hours | Room Temp. | DCC/EDC, DMAP | Mild conditions, good for sensitive substrates | Carbodiimide reagents can be toxic, urea byproduct removal can be challenging |
| Yamaguchi | High | Hours | Room Temp. | Yamaguchi Reagent, DMAP | Excellent for sterically hindered substrates, high yields | Reagents are expensive |
| Enzymatic | Moderate to High | Days | Mild (e.g., 40-60 °C) | Lipase | Highly selective, green, mild conditions | Long reaction times, enzyme cost and stability |
| Microwave | High | Minutes | High | Various | Extremely fast, high yields | Requires specialized equipment, scalability can be an issue |
| Oxidative | Moderate to High | Hours | Moderate | Gold Nanoparticles | Atom-economical, uses green oxidants | Catalyst cost and preparation |
| Flow Chemistry | Potentially High | Minutes to Hours | Variable | Immobilized Catalysts | Scalable, safe, precise control | Initial setup cost and expertise required |
Characterization of Cinnamyl Esters
The successful synthesis of a cinnamyl ester must be confirmed by appropriate analytical techniques. The most common methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a cinnamyl ester will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene protons adjacent to the ester oxygen, and the protons of the acyl group. The chemical shifts and coupling patterns of these signals provide definitive structural information. For example, in cinnamyl acetate, the methyl protons of the acetate group typically appear as a singlet around 2.0 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing in the range of 165-175 ppm.
-
FTIR Spectroscopy: The IR spectrum of a cinnamyl ester is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands include those for C-O stretching and the C=C stretching of the aromatic ring and the vinyl group.
Conclusion
The synthesis of cinnamyl esters can be achieved through a variety of methodologies, each with its own set of advantages and limitations. While classical methods like Fischer-Speier and Steglich esterification remain valuable for their simplicity and versatility, modern approaches such as enzymatic catalysis, microwave-assisted synthesis, and oxidative esterification offer greener and more efficient alternatives. The emerging field of continuous flow chemistry holds great promise for the future of cinnamyl ester production, offering unparalleled control and scalability. A thorough understanding of the underlying reaction mechanisms and practical considerations for each method, as presented in this guide, will enable researchers to select and optimize the most appropriate synthetic strategy for their specific needs, whether for the development of new fragrances, food additives, or novel therapeutic agents.
References
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Worzakowska, M. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules. 2015;20(6):10594-10603. [Link]
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Yuan, Z., et al. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. 2023;19:85-116. [Link]
-
Lutjen, A. B., et al. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry. 2018;26(19):5291-5297. [Link]
-
Kolonko, E. M., et al. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry. 2018;26(19):5291-5297. [Link]
-
Devulapelli, V. G., & Weng, H. S. Synthesis of cinnamyl acetate by solid–liquid phase transfer catalysis: Kinetic study with a batch reactor. Catalysis Communications. 2009;10(13):1638-1642. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
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Worzakowska, M. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules. 2015;20(6):10594-10603. [Link]
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Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. 1985;63:183. [Link]
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ResearchGate. a Preparation of cinnamyl esters through transesterification. b TLC... [Link]
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Online Organic Chemistry Tutor. Yamaguchi Esterification. [Link]
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Cheah, S., et al. Enzymatic synthesis of cinnamic acid derivatives. Journal of Molecular Catalysis B: Enzymatic. 2003;21(4-6):167-174. [Link]
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Yuan, Y., et al. Highly efficient direct aerobic oxidative esterification of cinnamyl alcohol with alkyl alcohols catalysed by gold nanoparticles incarcerated in a nanoporous polymer matrix: a tool for investigating the role of the polymer host. Catalysis Science & Technology. 2013;3(4):999-1008. [Link]
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Pontiki, E., et al. Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. 2015;25(22):5256-5260. [Link]
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Fristrup, P., et al. Mechanistic Investigation of the Gold-catalyzed Aerobic Oxidation of Alcohols. ChemCatChem. 2011;3(4):743-750. [Link]
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Al-Ostoot, F. H., et al. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Journal of the Iranian Chemical Society. 2024. [Link]
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Godoy, M. E., et al. Antiinflammatory Activity of Cinnamic Acid Esters. Molecules. 2000;5(4):547-549. [Link]
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Asanga, E. E., et al. Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Natural Product Research. 2021;5(8):1379-1385. [Link]
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Munawar, S., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. 2024;10(1):e23416. [Link]
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Wang, C., et al. Facile and efficient gold-catalyzed aerobic oxidative esterification of activated alcohols. Green Chemistry. 2014;16(5):2725-2731. [Link]
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Munawar, S., et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. 2024;12. [Link]
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Aljawish, A., et al. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts. 2022;12(10):1135. [Link]
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MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
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Chen, Y., et al. Photothermal Oxidation of Cinnamyl Alcohol with Hydrogen Peroxide Catalyzed by Gold Nanoparticle/Antimony-Doped Tin Oxide Nanocrystals. The Journal of Physical Chemistry C. 2022;126(33):14081-14089. [Link]
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Petrillo, F., et al. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics. 2025. [Link]
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Khan, A., et al. Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. Catalysts. 2022;12(5):547. [Link]
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mechanism of action studies for novel amino acid esters
An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Amino Acid Esters
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Amino Acid Esters in Drug Discovery
Novel amino acid esters represent a sophisticated class of prodrugs designed to enhance the therapeutic potential of parent molecules. By masking a carboxyl group, this strategy can dramatically improve critical pharmaceutical properties such as membrane permeability, solubility, and oral bioavailability. The ester linkage is engineered to be labile, intended for cleavage by intracellular esterases, which releases the active pharmacological agent in situ. This targeted activation mechanism can increase the therapeutic index and reduce systemic exposure to the active drug.
Understanding the precise mechanism of action (MoA) of these compounds is paramount. It is a multi-faceted process that extends beyond simple confirmation of esterase-mediated activation. A thorough MoA study provides a comprehensive biological narrative, from initial target engagement to the ultimate phenotypic outcome, which is indispensable for regulatory approval and clinical success. This guide details a systematic, field-proven approach to dissecting the MoA of novel amino acid esters, emphasizing the integration of robust experimental design with cutting-edge analytical techniques.
Part 1: Initial Characterization and Target Identification
The foundational step in any MoA study is to confirm the bioactivation of the ester and identify its direct molecular target(s).
Prodrug Activation and Stability
Before delving into complex cellular mechanisms, it is critical to verify the core assumption: the ester is a stable prodrug that is efficiently cleaved to its active form in a biologically relevant context.
Experimental Protocol: In Vitro Esterase Stability Assay
-
Objective: To quantify the rate of hydrolysis of the amino acid ester in the presence of liver microsomes or purified esterases (e.g., hCES1, hCES2).
-
Materials: Test compound, liver microsomes (human, rat), recombinant human carboxylesterases, NADPH regenerating system, phosphate buffer, and an appropriate analytical method (LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Incubate the compound (typically 1-5 µM) with liver microsomes (0.5 mg/mL) or recombinant esterases in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent ester and the appearance of the active acid metabolite.
-
-
Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. This provides the primary evidence of esterase-mediated activation.
Unbiased Target Identification
Identifying the specific protein(s) that the activated drug binds to is a cornerstone of MoA studies. Unbiased approaches are crucial for discovering novel targets.
Methodology: Affinity-Based Chemical Proteomics
Chemical proteomics is a powerful technique to isolate target proteins from a complex cellular lysate. A common approach involves synthesizing a probe version of the active drug molecule that incorporates a reactive group for covalent modification and a reporter tag (e.g., biotin) for enrichment.
Experimental Workflow: Affinity Proteomics
Caption: Workflow for target identification using affinity-based chemical proteomics.
Part 2: Target Engagement and Validation
Once putative targets are identified, it is essential to validate the interaction and quantify the binding affinity. This step confirms that the drug directly engages the target protein in a cellular context.
Biophysical Validation of Direct Binding
Several biophysical techniques can confirm and quantify the interaction between the activated drug and its purified target protein.
| Technique | Principle | Key Outputs | Considerations |
| Isothermal Titration | Measures heat changes upon binding. | Kₔ (dissociation constant), ΔH (enthalpy), stoichiometry (n) | Requires larger amounts of pure protein. |
| Surface Plasmon Resonance | Detects changes in refractive index when a ligand binds to an immobilized protein. | Kₔ, kₐ (on-rate), kₔ (off-rate) | Requires protein immobilization, which can affect activity. |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | ΔTₘ (change in melting temperature) | Provides qualitative evidence of binding. |
Cellular Target Engagement
Confirming target engagement within intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate that the drug binds to and stabilizes its target protein in intact cells.
-
Materials: Cultured cells, test compound, PBS, lysis buffer, equipment for heat shock, and Western blot or mass spectrometry instrumentation.
-
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific to the target protein or by quantitative mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A positive shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.
Part 3: Delineating Downstream Functional Consequences
With a validated target in hand, the next phase is to map the downstream signaling pathways affected by the drug's action. This provides the crucial link between target engagement and the observed cellular phenotype.
Global 'Omics' Approaches
Transcriptomics and proteomics offer a global, unbiased view of the cellular response to a compound.
-
Transcriptomics (RNA-Seq): This technique sequences the entire RNA content of a cell, revealing changes in gene expression triggered by the compound. It can highlight entire pathways that are up- or down-regulated.
-
Phosphoproteomics: A subset of proteomics that specifically enriches and quantifies phosphorylated peptides. Since protein phosphorylation is a key mechanism of signal transduction, this method provides a snapshot of active signaling pathways.
Experimental Workflow: Phosphoproteomics for Pathway Analysis
solubility and stability of 3-amino crotonic acid cinnamyl ester in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-Amino Crotonic Acid Cinnamyl Ester for Researchers, Scientists, and Drug Development Professionals
Foreword: From Molecule to Medicine
The transition of a novel chemical entity from a laboratory curiosity to a life-changing therapeutic is a journey defined by its physicochemical properties. Among the most critical of these are solubility and stability, the twin pillars upon which a drug's formulation, bioavailability, and ultimate clinical success are built. This guide provides a comprehensive technical overview of 3-amino crotonic acid cinnamyl ester, a molecule of significant interest. As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated framework for its interpretation and application. We will explore the theoretical underpinnings of this molecule's behavior, detail robust experimental methodologies for its characterization, and translate the resulting data into actionable insights for formulation and development.
Molecular Profile: 3-Amino Crotonic Acid Cinnamyl Ester
3-Amino crotonic acid cinnamyl ester (CAS: 103909-86-0) is an organic compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol .[1][2][3] Its structure is characterized by three key functional groups that dictate its chemical behavior:
-
A Cinnamyl Ester: This large, aromatic ester group contributes to the molecule's lipophilicity. Ester linkages are known points of metabolic and chemical vulnerability, primarily through hydrolysis.[4][5]
-
An Enamine Moiety: The 3-amino crotonic acid portion forms an enamine, a functional group that is nucleophilic at the alpha-carbon and susceptible to oxidation and hydrolysis under acidic conditions.[6][7]
-
A Conjugated System: The extended π-system spanning the cinnamyl group and the crotonate double bond suggests potential photosensitivity.[8]
A predicted XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that solubility in aqueous media will be limited.[1][3]
Solubility Characterization: A Two-Pronged Approach
A compound's solubility profile is a critical determinant of its suitability for various dosage forms and its absorption in the body. We advocate for a dual-strategy approach, assessing both thermodynamic and kinetic solubility to gain a comprehensive understanding.
Protocol: Equilibrium Solubility (Shake-Flask Method)
This method establishes the true thermodynamic solubility, representing the saturation point of the compound in a given solvent at equilibrium. It is the gold standard for determining intrinsic solubility.
Causality Behind the Protocol: The shake-flask method is designed to allow the system to reach its lowest energy state, providing a solubility value that is independent of dissolution rate. By ensuring an excess of solid material is present and allowing sufficient time for equilibration (typically 24-48 hours), we can be confident that the resulting concentration in the supernatant represents the true thermodynamic maximum. This value is indispensable for biopharmaceutical classification and for developing stable saturated or supersaturated formulations.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3-amino crotonic acid cinnamyl ester (enough to ensure undissolved solid remains) to a series of glass vials, each containing a precisely measured volume of a selected solvent (e.g., Water, 0.1 N HCl, PBS pH 7.4, Ethanol, Propylene Glycol, DMSO).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] Calculate the original concentration based on the dilution factor.
Diagram: Equilibrium Solubility Determination Workflow
Caption: Experimental design for forced degradation studies.
Predicted Degradation Pathways and Stability Data
Based on the functional groups, the primary degradation pathway is expected to be hydrolysis of the ester bond.
Diagram: Primary Degradation Pathway - Hydrolysis
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Methodological & Application
The Versatility of Cinnamyl 3-Aminocrotonate in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Cinnamyl 3-aminocrotonate, a bifunctional molecule incorporating a reactive enamine system and a cinnamyl ester moiety, has emerged as a valuable building block, particularly in the synthesis of pharmaceutically relevant heterocyclic compounds. Its unique structural features allow for a range of transformations, making it a versatile tool for medicinal chemists and drug development professionals. This application note provides an in-depth exploration of the applications of cinnamyl 3-aminocrotonate in organic synthesis, with a focus on detailed protocols and the underlying mechanistic principles that govern its reactivity.
Core Reactivity: The Enamine and Its Implications
The synthetic utility of cinnamyl 3-aminocrotonate is primarily derived from its enamine functionality. Enamines are nitrogen analogs of enols and are characterized by their nucleophilic character at the α-carbon, a consequence of the lone pair of electrons on the nitrogen atom participating in resonance. This inherent nucleophilicity makes them excellent partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Primary Application: The Hantzsch Dihydropyridine Synthesis
The most prominent application of cinnamyl 3-aminocrotonate is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[1] DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting potent calcium channel blocking activity, making them effective drugs for the treatment of hypertension and other cardiovascular disorders.[2][3] The Hantzsch reaction is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[2] The use of a pre-formed enaminoester like cinnamyl 3-aminocrotonate allows for the synthesis of unsymmetrical DHPs, a crucial feature for tuning the pharmacological properties of the final molecule.[1]
Mechanistic Insights into the Unsymmetrical Hantzsch Synthesis
The mechanism of the unsymmetrical Hantzsch reaction using cinnamyl 3-aminocrotonate proceeds through a series of well-established steps. The reaction is initiated by the Knoevenagel condensation of an aldehyde with a β-ketoester to form an electron-deficient alkene (a Knoevenagel adduct).[1] Subsequently, the nucleophilic α-carbon of the cinnamyl 3-aminocrotonate attacks the β-position of the Knoevenagel adduct in a Michael addition reaction.[4] The resulting intermediate then undergoes cyclization and dehydration to afford the final 1,4-dihydropyridine ring system.
Figure 1: Generalized workflow of the unsymmetrical Hantzsch dihydropyridine synthesis.
Application in Drug Development: The Synthesis of Cilnidipine
A prime example of the utility of cinnamyl 3-aminocrotonate is in the industrial synthesis of Cilnidipine, a potent L-type and N-type calcium channel blocker.[5][6][7] In this synthesis, cinnamyl 3-aminocrotonate is reacted with 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester to produce Cilnidipine.[8]
Detailed Protocol: Synthesis of a Cilnidipine Analog
This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative analogous to Cilnidipine, illustrating the practical application of cinnamyl 3-aminocrotonate.
Materials:
-
m-Nitrobenzaldehyde
-
2-Methoxyethyl acetoacetate
-
Cinnamyl 3-aminocrotonate
-
Isobutanol (solvent)
-
Aluminum isobutoxide (catalyst)[8]
-
Nitrogen gas
-
Ethanol (for washing and recrystallization)
Procedure:
-
To a reaction flask equipped with a reflux condenser and a nitrogen inlet, add 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester (1 equivalent) and cinnamyl 3-aminocrotonate (1 equivalent).
-
Add isobutanol as the solvent.
-
Under a nitrogen atmosphere, add a catalytic amount of aluminum isobutoxide.[8]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce precipitation of the product.
-
Filter the crude product and wash the solid with cold ethanol.
-
Recrystallize the crude product from anhydrous ethanol to obtain the purified 1,4-dihydropyridine derivative.
| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketoester) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Nitrobenzaldehyde | 2-Methoxyethyl acetoacetate | Isobutanol | Aluminum isobutoxide | Reflux | Not Specified | High | [8] |
| Aromatic Aldehydes | Ethyl Acetoacetate | Ethanol | None | Reflux | Not Specified | Good | [1] |
| Benzaldehyde | Methyl Acetoacetate | None (Solvent-free) | None (Microwave) | Not Specified | 0.17 | 59-77 | [6] |
Table 1: Representative Reaction Conditions for Hantzsch Dihydropyridine Synthesis.
Alternative Applications: Beyond Dihydropyridines
While the Hantzsch reaction is the most prominent application, the reactivity of cinnamyl 3-aminocrotonate extends to other useful transformations in organic synthesis.
N-Acylation Reactions
The amino group of cinnamyl 3-aminocrotonate can undergo acylation with various acylating agents, such as acid chlorides, to form N-acylated enamines (enamides). The regioselectivity of this reaction (N-acylation vs. C-acylation) can often be controlled by the choice of reaction conditions and the nature of the acylating agent.[9] Studies on the acylation of similar β-enamino esters have shown that the use of a base like pyridine often favors N-acylation.[9]
Figure 2: General workflow for the N-acylation of cinnamyl 3-aminocrotonate.
Protocol: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of cinnamyl 3-aminocrotonate based on established procedures for similar enaminoesters.[9]
Materials:
-
Cinnamyl 3-aminocrotonate
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Anhydrous benzene (or other suitable aprotic solvent)
-
Nitrogen gas
Procedure:
-
Dissolve cinnamyl 3-aminocrotonate (1 equivalent) in anhydrous benzene under a nitrogen atmosphere.
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and saturated sodium bicarbonate solution to remove pyridine hydrochloride and excess acid.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude enamide, which can be further purified by chromatography or recrystallization.
Conclusion and Future Outlook
Cinnamyl 3-aminocrotonate is a versatile and valuable reagent in organic synthesis, with its primary role in the construction of unsymmetrical 1,4-dihydropyridines through the Hantzsch reaction being of significant importance in the pharmaceutical industry. The ability to readily synthesize complex, biologically active molecules like Cilnidipine highlights its practical utility. Furthermore, its capacity to undergo other transformations, such as N-acylation, opens avenues for the creation of a diverse range of functionalized molecules. As the demand for efficient and modular synthetic strategies continues to grow, the applications of cinnamyl 3-aminocrotonate and related enaminoesters are poised to expand, offering new opportunities for the discovery and development of novel therapeutics and functional materials.
References
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Macmillan Group Meeting. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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- Gade, N. R., Devendram, V., Pal, M., & Iqbal, J. (2013). IBX mediated reaction of β-enamino esters with allylic alcohols: a one pot metal free domino approach to functionalized pyridines.
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
L-G, Gabriel; N, Armando; D, Francisco; C, Leticia. (2008). Yields and reaction times in the Hantzsch ester synthesis in a water-based biphasic medium under IR radiation. ResearchGate. Retrieved from [Link]
- Li, W., Wang, F., & Ma, J. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5258.
-
LibreTexts Chemistry. (2024, September 30). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
- Al-Mousawi, S. M., El-Apasery, M. A., & El-Naggar, M. (2014).
- Wang, Z., Yuan, Y., & Li, Y. (2013). Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents. RSC Advances, 3(48), 25868-25874.
- Gu, Z., & Zhu, Y. (2006). Improved synthesis of cilnidipine. Chinese Journal of Modern Applied Pharmacy, (3), 204-205.
- Singh, S., & Singh, R. (2019). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 6(1), 436-443.
- Finnigan, J. D., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21093–21102.
- Iwai, K., & Nishiwaki, N. (2022). Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry, 87(10), 6673–6687.
- Snider, B. B., & Che, Q. (2005). Michael−Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Organic Letters, 7(22), 4943–4945.
- CN105384682A - Cilnidipine preparation method. (2016). Google Patents.
- CN102266330A - Cilnidipine preparation and preparation method thereof. (2011). Google Patents.
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
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The Strategic Utility of 3-Aminocrotonic Acid Cinnamyl Ester in Pharmaceutical Synthesis: A Detailed Guide for Researchers
In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 3-Aminocrotonic Acid Cinnamyl Ester has emerged as a versatile and valuable intermediate, particularly in the construction of the dihydropyridine scaffold, a core structure in a class of potent cardiovascular drugs. This guide provides an in-depth exploration of the synthesis, characterization, and application of this intermediate, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and process development.
Introduction: The Significance of 3-Aminocrotonic Acid Cinnamyl Ester
3-Aminocrotonic acid cinnamyl ester, with the CAS Number 103909-86-0, is a key organic compound utilized primarily as a pharmaceutical intermediate.[1][2] Its molecular structure, featuring both a nucleophilic enamine and an ester functional group, makes it an ideal synthon for the renowned Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a direct and efficient route to 1,4-dihydropyridines (DHPs), a class of drugs that function as L-type calcium channel blockers.[3][4] By modulating calcium influx into vascular smooth muscle cells, these drugs induce vasodilation, leading to their widespread use in the treatment of hypertension and angina.[5]
The cinnamyl ester moiety of this intermediate is of particular strategic importance. It can be incorporated into the final drug structure, as seen in the case of Cilnidipine, or it can be designed for subsequent chemical modification, offering a versatile handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the target molecule.
Table 1: Physicochemical Properties of 3-Aminocrotonic Acid Cinnamyl Ester
| Property | Value | Source |
| CAS Number | 103909-86-0 | [1][6] |
| Molecular Formula | C13H15NO2 | [2][6] |
| Molecular Weight | 217.26 g/mol | [1][6] |
| Appearance | White to yellow clear liquid or solid | [1] |
| Purity | ≥98% (typical) | [1] |
Synthesis and Purification of 3-Aminocrotonic Acid Cinnamyl Ester: A Step-by-Step Protocol
The synthesis of 3-aminocrotonic acid cinnamyl ester is typically achieved through a two-step process commencing with the esterification of cinnamyl alcohol with diketene to form the acetoacetic acid cinnamyl ester intermediate, which is then aminated. The following protocol is a detailed representation of this synthesis.
Experimental Protocol: Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester
Part A: Synthesis of Acetoacetic Acid Cinnamyl Ester
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge cinnamyl alcohol and a catalytic amount of a tertiary amine (e.g., triethylamine).
-
Diketene Addition: Slowly add diketene to the reaction mixture via the addition funnel, maintaining the temperature between 30-60°C. The reaction is exothermic, and cooling may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC) until the consumption of cinnamyl alcohol is complete.
-
Work-up: Upon completion, the excess diketene and other volatile components are removed under reduced pressure. The resulting crude acetoacetic acid cinnamyl ester is used directly in the next step without further purification.
Part B: Amination to 3-Aminocrotonic Acid Cinnamyl Ester
-
Reaction Setup: The crude acetoacetic acid cinnamyl ester is dissolved in a suitable solvent (e.g., toluene or isopropanol).
-
Ammonia Source: An ammonia source, such as aqueous ammonia or ammonium carbonate, is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux, and the reaction is allowed to proceed for several hours. The progress of the amination is monitored by TLC or HPLC.
-
Isolation and Purification:
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with water and brine to remove any remaining ammonia and salts.
-
The solvent is removed under reduced pressure to yield the crude 3-aminocrotonic acid cinnamyl ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[7][8] The choice of purification method will depend on the scale of the reaction and the desired final purity.
-
Causality Behind Experimental Choices:
-
The use of a tertiary amine in the esterification step catalyzes the reaction between the alcohol and diketene.
-
Controlling the temperature during diketene addition is crucial to prevent side reactions and ensure a safe process.
-
Direct use of the crude acetoacetic acid cinnamyl ester in the amination step is a common industrial practice to improve process efficiency.
-
The choice of ammonia source and solvent for the amination can influence the reaction rate and yield.
Characterization of 3-Aminocrotonic Acid Cinnamyl Ester
To ensure the identity and purity of the synthesized intermediate, a thorough analytical characterization is essential.
Table 2: Spectroscopic Data for 3-Aminocrotonic Acid Cinnamyl Ester
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the cinnamyl group (aromatic and vinylic protons), the crotonate backbone (vinylic proton and methyl group), and the amine protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic and vinylic carbons of the cinnamyl group, and the carbons of the aminocrotonate moiety. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C=C stretching (alkene and aromatic), and C-O stretching. A typical FT-IR spectrum of a cinnamyl ester would show aromatic C-H stretching around 3028 cm⁻¹, alkene C=C stretching at approximately 2875 and 2965 cm⁻¹, and a strong carbonyl C=O stretching peak around 1733 cm⁻¹.[5][9] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (217.26 g/mol ).[6] |
Application in Pharmaceutical Synthesis: The Hantzsch Dihydropyridine Synthesis
The primary application of 3-aminocrotonic acid cinnamyl ester is in the Hantzsch synthesis of 1,4-dihydropyridines.[3][10] This reaction is a classic example of a multi-component reaction, where an aldehyde, a β-ketoester (or in this case, the enamine derived from it), and another β-dicarbonyl compound react to form the dihydropyridine ring.
The Hantzsch Reaction Mechanism
The mechanism of the Hantzsch synthesis involves a series of condensation and cyclization reactions. The 3-aminocrotonic acid cinnamyl ester serves as the enamine component.
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Application Note: A Comprehensive Guide to the Purification and Analysis of 3-Amino Crotonic Acid Cinnamyl Ester
Abstract
This document provides a detailed guide on the analytical techniques for the purification and characterization of 3-amino crotonic acid cinnamyl ester (CAS 103909-86-0), a key intermediate in organic synthesis, particularly in the preparation of Hantzsch ester dihydropyridine analogues and other bioactive molecules.[1][2] The purity of this enaminoester is critical for the success of subsequent reactions, demanding robust and validated analytical and purification protocols. This guide offers a multi-tiered strategy, from initial crude work-up to high-purity isolation using chromatographic methods. It includes field-proven, step-by-step protocols for flash column chromatography, recrystallization, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC), supplemented with data on spectroscopic characterization. The causality behind experimental choices is explained to empower researchers in adapting these methods to their specific needs.
Introduction and Strategic Importance
3-Amino crotonic acid cinnamyl ester, also known as (E)-cinnamyl 3-aminobut-2-enoate, is a versatile bifunctional molecule containing a nucleophilic enamine system and a reactive ester.[3][4] Its primary utility lies in its role as a precursor in multicomponent reactions, most notably the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[5][6] DHPs are a prominent class of calcium channel blockers used in the treatment of cardiovascular diseases. The presence of impurities in the starting ester, such as unreacted cinnamyl alcohol or acetoacetic acid cinnamyl ester, can lead to the formation of significant side products, complicating downstream purification and reducing overall yield and biological efficacy.
This application note is structured to guide the researcher from a crude, post-synthesis mixture to a highly pure, analytically validated final product. The choice of technique is dictated by the required purity level and the scale of the operation.
Physicochemical Properties: The Foundation of Purification Strategy
A thorough understanding of the compound's physical and chemical properties is paramount for designing an effective purification strategy. The key characteristics of 3-amino crotonic acid cinnamyl ester are summarized below.
| Property | Value | Implication for Purification & Handling | Source |
| CAS Number | 103909-86-0 | Unique identifier for substance tracking. | [7][8] |
| Molecular Formula | C₁₃H₁₅NO₂ | Used for molecular weight and mass spectrometry calculations. | [8][9] |
| Molecular Weight | 217.27 g/mol | Essential for calculating molar quantities and reaction stoichiometry. | [8][9] |
| Appearance | White to Off-White Solid | The compound is a solid at room temperature, making recrystallization a viable purification method. | [7] |
| Melting Point | 40 - 41°C | A relatively low melting point indicates that gentle heating is required. A sharp melting range is an indicator of high purity. | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | Guides the selection of solvents for chromatography (mobile phase) and recrystallization. | [7] |
| Predicted XLogP3 | 2.7 | Indicates moderate polarity, suitable for normal-phase silica gel chromatography. | [4][9] |
| Stability | Light Sensitive | All handling, purification, and storage must be conducted with protection from light (e.g., using amber vials, covering flasks with foil). | [7] |
The Integrated Purification and Analysis Workflow
The purification of 3-amino crotonic acid cinnamyl ester is best approached as a sequential process. The initial crude material from synthesis is first subjected to bulk purification techniques to remove major impurities. The purity of the resulting material is then assessed using rapid analytical methods like TLC and HPLC. If required, a final polishing step using preparative HPLC can be employed to achieve the highest purity.
Caption: Overall workflow from crude product to purified material.
Step-by-Step Purification Protocols
The following protocols are designed to be self-validating, with clear checkpoints for assessing purity and making informed decisions about subsequent steps.
Protocol 1: Flash Column Chromatography (Bulk Purification)
This is the most common method for purifying moderate quantities (1-10 g) of the crude product, especially if it is an oil or an impure solid. The moderate polarity of the target compound makes it ideal for separation on silica gel.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer. Unreacted cinnamyl alcohol (less polar) and highly polar synthesis byproducts can be effectively removed.
-
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes and pack it into a glass column (a rule of thumb is to use 50-100 g of silica per 1 g of crude material).
-
Sample Loading: Dissolve the crude 3-amino crotonic acid cinnamyl ester in a minimal amount of dichloromethane (DCM). To this solution, add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves separation.
-
Elution:
-
Begin elution with 100% hexanes to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase using a gradient of ethyl acetate (EtOAc) in hexanes. A typical gradient might be:
-
5% EtOAc in Hexanes (2 column volumes)
-
10% EtOAc in Hexanes (5 column volumes)
-
20% EtOAc in Hexanes (5-10 column volumes)
-
-
The exact gradient should be optimized first using TLC (see Protocol 3). The target compound is expected to elute at approximately 20-30% EtOAc in hexanes.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at a temperature not exceeding 40°C to yield the purified product.
-
Protocol 2: Recrystallization
If the product obtained from chromatography is a solid (or if the crude itself is a solid with >85% purity), recrystallization can be an excellent and scalable final purification step.
-
Rationale: This method relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Methodology:
-
Solvent Screening: Test small amounts of the material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). An ideal system will fully dissolve the compound when hot but result in significant crystal formation upon cooling. Based on literature for similar structures, an ethanol/water or ethyl acetate/hexanes system is a promising starting point.[2]
-
Dissolution: In a flask protected from light, dissolve the impure solid in the minimum amount of the chosen hot solvent (or primary solvent of a pair).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.
-
If using a solvent pair (e.g., EtOAc/Hexanes), after dissolution in the primary solvent (EtOAc), slowly add the anti-solvent (Hexanes) at room temperature until the solution becomes faintly cloudy. Gently warm until it becomes clear again, then allow to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum, protected from light.
-
Analytical Methods for Validation
Protocol 3: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid technique for monitoring reaction progress, identifying fractions from column chromatography, and determining the optimal mobile phase for column chromatography.
-
Methodology:
-
Plate and Sample Preparation: On a silica gel TLC plate (with F254 indicator), spot a dilute solution of the sample. Also spot relevant standards (e.g., starting materials like cinnamyl alcohol) if available.
-
Development: Develop the plate in a sealed chamber containing a suitable mobile phase. A good starting mobile phase is 30% Ethyl Acetate in Hexanes .
-
Visualization:
-
UV Light (254 nm): The conjugated aromatic ring and enamine system will absorb UV light, appearing as a dark spot on the fluorescent green background.[10] This is the primary, non-destructive visualization method.
-
Potassium Permanganate (KMnO₄) Stain: This oxidative stain will react with the double bonds in the cinnamyl and crotonate moieties, as well as the amine, producing a yellow-brown spot against a purple background. This is a highly sensitive, universal stain for most organic compounds.[10]
-
Ninhydrin Stain: This stain is specific for primary amines and amino acids, which react to form a characteristic purple-colored spot (Ruhemann's purple) upon gentle heating.[11][12] This can be used to specifically confirm the presence of the amino group.
-
-
Rf Calculation: The retention factor (Rf) should be calculated. In the recommended mobile phase, the product should have an Rf value of approximately 0.3-0.4.
-
Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment. A reversed-phase method is most common for a molecule of this polarity.
-
Rationale: HPLC provides high-resolution separation, allowing for the accurate quantification of the main product and any minor impurities. The strong UV absorbance of the cinnamyl group makes UV detection highly sensitive.[13] While derivatization is common for amines lacking a chromophore, it is unnecessary here.
-
Typical HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, versatile reversed-phase column suitable for moderately polar analytes. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving the peak shape of the amine. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | A common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The cinnamyl group provides strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | 1 mg/mL in Acetonitrile/Water (1:1) | Ensures complete dissolution and compatibility with the mobile phase. |
Structural Confirmation: The Final Validation
After purification and purity determination, the identity of the compound must be unequivocally confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): Expect characteristic signals for the cinnamyl group (multiplets between δ 7.2-7.5 ppm for the phenyl protons; doublets around δ 6.3 and 6.7 ppm for the vinyl protons; a doublet around δ 4.7 ppm for the -OCH₂- protons). The enamine protons will also be present, along with a singlet for the methyl group.[14]
-
¹³C NMR (in CDCl₃): Expect signals for the ester carbonyl (around 170 ppm), aromatic carbons (125-140 ppm), and other aliphatic and vinylic carbons.
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in positive mode is ideal.
-
Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at m/z = 218.12. The exact mass should be 217.1103.[9]
Caption: Relationship between molecular properties and technique selection.
References
-
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines . National Institutes of Health (NIH). Available at: [Link]
- Method for synthesizing isopropyl 3-aminocrotonate. Google Patents (CN104402745A).
- Production of methyl 3- aminocrotanate. Google Patents (JPH0285237A).
-
TLC stains . University of California, Los Angeles (UCLA) Chemistry Department. Available at: [Link]
-
Methyl 3-aminobut-2-enoate . ResearchGate. Available at: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Online. Available at: [Link]
- Preparation method of 3-amino-2-butenoic acid cinnamyl ester. Google Patents (CN112094199A).
-
Analyses of Amino Acids . Incorporating The Origin of Life Theme in Organic Chemistry Laboratories. Available at: [Link]
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis . MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. Available at: [Link]
-
CINNAMYL 3-AMINOCROTONATE Producer, Distributor . Hebei Dangtong Biological Technology Co.,LTD. Available at: [Link]
-
Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides . Indian Journal of Chemistry. Available at: [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES . ResearchGate. Available at: [Link]
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information . Royal Society of Chemistry. Available at: [Link]
-
3-Amino Crotonic Acid Cinnamyl Ester . PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Enamine Catalysis . Chemical Reviews, ACS Publications. Available at: [Link]
-
Hantzsch Ester . Organic Chemistry Portal. Available at: [Link]
-
TLC Visualization Reagents . EPFL. Available at: [Link]
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developing assays to test the bioactivity of 3-amino crotonic acid cinnamyl ester
Application Note & Protocols
Topic: A Hierarchical Strategy for Profiling the Bioactivity of 3-Amino Crotonic Acid Cinnamyl Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the initial biological characterization of 3-amino crotonic acid cinnamyl ester, a novel chemical entity. The structural motifs of this compound—specifically the cinnamyl ester group—suggest a potential for anti-inflammatory activity, as cinnamic acid derivatives are known to possess a range of biological functions, including modulation of inflammatory pathways.[1][2] To systematically investigate this hypothesis and concurrently profile for potential liabilities, we propose a tiered assay cascade. This guide moves from foundational cytotoxicity assessment to targeted functional screening and essential safety profiling. Each protocol is designed with internal validation checks and decision-making logic, explaining the causality behind experimental choices to ensure robust and reproducible outcomes. The objective is to provide researchers with a self-contained, scientifically rigorous roadmap for generating a preliminary bioactivity profile of this and similar novel compounds, facilitating informed decisions in early-stage drug discovery.
Introduction: The Rationale for a Structured Assay Cascade
The compound 3-amino crotonic acid cinnamyl ester (CAS: 103909-86-0) is an ester derivative of cinnamic acid and 3-aminocrotonic acid.[3][4] While cinnamic acid and its derivatives are recognized for a spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, the specific biological profile of this conjugate is uncharacterized.[1][5] 3-aminocrotonic acid derivatives serve as versatile precursors for pharmacologically active heterocyclic compounds, indicating the potential for novel bioactivity.[6]
A structured, hierarchical approach to assay development is critical in early drug discovery to efficiently allocate resources and build a comprehensive understanding of a compound's effects.[7][8] A haphazard testing strategy can lead to wasted resources and misleading results. The rationale for our proposed cascade is to first establish the therapeutic window by determining cytotoxicity, then investigate a hypothesis-driven mechanism of action (anti-inflammatory), and finally, to screen for common safety liabilities that often derail promising candidates.[9]
This application note details the principles and step-by-step protocols for a three-phase screening approach.
Compound Information
| Property | Value | Source |
| IUPAC Name | (2E)-3-phenylprop-2-en-1-yl (2Z)-3-aminobut-2-enoate | PubChem |
| CAS Number | 103909-86-0 | ChemicalBook[3] |
| Molecular Formula | C13H15NO2 | PubChem[10] |
| Molecular Weight | 217.26 g/mol | PubChem[10] |
| Physical Form | White to Off-White Solid | ChemicalBook[3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[3] |
Phase 1: Foundational Viability and Cytotoxicity Assessment
Expertise & Experience: Before any functional assay, it is imperative to determine the concentration range at which the test compound is non-toxic to the cellular system. Without this knowledge, any observed effect in a functional assay could be an artifact of cell death rather than a specific biological modulation. The Lactate Dehydrogenase (LDH) release assay is a reliable method for quantifying cytotoxicity.[11] It measures the loss of plasma membrane integrity by detecting the activity of LDH, a stable cytosolic enzyme released into the culture medium from damaged cells.[12][13]
Protocol 2.1: LDH Cytotoxicity Assay
This protocol is designed to determine the concentration of 3-amino crotonic acid cinnamyl ester that causes 50% cell death (CC50).
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cell line for inflammation like THP-1 monocytes)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
3-Amino Crotonic Acid Cinnamyl Ester (Test Compound)
-
DMSO (Vehicle Control)
-
LDH Cytotoxicity Assay Kit (commercially available, e.g., from Promega, Thermo Fisher, Abcam)
-
Triton X-100 (10% solution for Maximum Lysis Control)
-
Sterile 96-well, clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader with absorbance capabilities (e.g., 490 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (if adherent), count, and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM to 0.78 µM.
-
Prepare control wells:
-
Vehicle Control: Medium with the same final percentage of DMSO as the highest compound concentration (e.g., 0.5%).
-
Maximum Lysis Control: No compound added at this stage.
-
Untreated Control: Medium only.
-
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2X compound dilutions, vehicle control, or medium to the appropriate wells.
-
Incubate for a relevant time period (e.g., 24 or 48 hours).
-
-
Assay Execution (as per a typical kit protocol):
-
1 hour before the end of the incubation, add 10 µL of 10% Triton X-100 to the "Maximum Lysis Control" wells.
-
At the end of incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a diaphorase solution).[13]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit).
-
Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Plot the % Cytotoxicity against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the CC50 value.
Phase 2: Functional Screening for Anti-Inflammatory Activity
Expertise & Experience: Based on the known activities of cinnamyl esters, a primary hypothesis is the modulation of inflammatory pathways.[1] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[14][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB and the subsequent translocation of NF-κB into the nucleus, where it activates gene transcription.[16] A high-content imaging assay that quantifies this translocation event provides a robust, specific, and biologically relevant measure of anti-inflammatory potential.[16]
// Pathway connections "TNFa" -> "TNFR" [label="Binding"]; "TNFR" -> "IKK" [label="Activation"]; "IKK" -> "NFkB_IkB" [label="Phosphorylates IκB"]; "NFkB_IkB":f1 -> "IkB_P" [style=invis]; "IKK" -> "IkB_P" [style=invis]; "IkB_P" -> "Proteasome" [label="Ubiquitination &\nDegradation"]; "NFkB_IkB":f0 -> "NFkB" [label="Release"]; "NFkB" -> "NFkB_Nuc" [label="Translocation"]; "NFkB_Nuc" -> "DNA" [label="Binds to\nPromoter"]; "DNA" -> "Genes";
// Inhibitor action "Compound" -> "IKK" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibition?"]; } Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Protocol 3.1: High-Content Imaging of NF-κB Nuclear Translocation
Materials:
-
HeLa or U2OS cells (known to have a robust NF-κB response)
-
Complete culture medium
-
3-Amino Crotonic Acid Cinnamyl Ester (Test Compound)
-
TNF-α (Stimulant, e.g., human recombinant)
-
BAY 11-7082 or other known NF-κB inhibitor (Positive Control)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugated
-
Nuclear stain: Hoechst 33342
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Sterile 96-well, black-walled, clear-bottom imaging plates
-
High-Content Imaging System
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HeLa cells in black-walled 96-well imaging plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment (Pre-incubation):
-
Prepare 2X serial dilutions of the test compound and positive control (BAY 11-7082) in serum-free medium. Concentrations should be below the CC50 determined in Phase 1.
-
Add 50 µL of compound dilutions to the appropriate wells.
-
Incubate for 1 hour at 37°C. This allows the compound to enter the cells before stimulation.
-
-
Stimulation:
-
Prepare a 4X solution of TNF-α in serum-free medium (final concentration is typically 10-20 ng/mL).
-
Add 50 µL of the 4X TNF-α solution to all wells except the "Unstimulated Control" wells. Add 50 µL of medium to the unstimulated wells.
-
Incubate for 30 minutes at 37°C. This is the optimal time for peak NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fixation: Gently remove the medium and add 100 µL of 4% PFA. Incubate for 15 minutes at room temperature.
-
Wash: Aspirate PFA and wash wells 3 times with 100 µL of PBS.
-
Permeabilization: Add 100 µL of Permeabilization Buffer. Incubate for 10 minutes.
-
Wash: Repeat the wash step.
-
Blocking: Add 100 µL of Blocking Buffer. Incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-NF-κB p65 antibody in Blocking Buffer (e.g., 1:500). Remove blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.
-
Wash: Wash wells 3 times with PBS.
-
Secondary Antibody & Nuclear Stain: Dilute the Alexa Fluor 488 secondary antibody (e.g., 1:1000) and Hoechst 33342 (e.g., 1:2000) in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Wash wells 3 times with PBS. Leave 100 µL of PBS in each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images on a high-content imaging system, capturing two channels (DAPI for nuclei, FITC for NF-κB).
-
Use the system's analysis software to:
-
Identify nuclei using the Hoechst channel (Primary Mask).
-
Define a cytoplasmic region for each cell (Secondary Mask).
-
Measure the fluorescence intensity of NF-κB in both the nucleus and the cytoplasm.
-
Calculate the Nucleus-to-Cytoplasm intensity ratio for each cell. An increase in this ratio indicates translocation.
-
-
Data Analysis:
-
Calculate the average Nucleus-to-Cytoplasm ratio for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (Stimulated Control Ratio - Experimental Ratio) / (Stimulated Control Ratio - Unstimulated Control Ratio)
-
Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Phase 3: Early Safety and Liability Profiling
Expertise & Experience: Early assessment of a compound's potential for adverse effects is a cornerstone of modern drug discovery. Two of the most significant hurdles are metabolic instability/drug-drug interactions (DDI) and cardiac liability.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for the metabolism of most drugs.[17] Inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9) by a new chemical entity can lead to dangerous DDIs by elevating the plasma concentration of co-administered drugs.[18][19] An in vitro assay using human liver microsomes (HLM) provides a reliable, industry-standard method to assess this risk.[20][21]
-
hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[22] Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[23] Regulatory agencies mandate hERG testing for most new drugs. Automated patch clamping is the gold-standard method for assessing hERG inhibition.[24]
// Nodes Start [label="Start:\n3-Amino Crotonic Acid\nCinnamyl Ester", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase 1: Cytotoxicity Screen\n(LDH Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Is CC50 > 10 µM?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Phase2 [label="Phase 2: Functional Screen\n(NF-κB Translocation Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision2 [label="Is IC50 < 1 µM?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Phase3 [label="Phase 3: Safety Profiling\n(CYP & hERG Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="Stop:\nHigh Cytotoxicity", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proceed [label="Proceed to\nLead Optimization", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprioritize [label="Deprioritize:\nLow Potency or\nSafety Liabilities", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Phase1; Phase1 -> Decision1; Decision1 -> Stop [label="No"]; Decision1 -> Phase2 [label="Yes"]; Phase2 -> Decision2; Decision2 -> Deprioritize [label="No"]; Decision2 -> Phase3 [label="Yes"]; Phase3 -> Proceed [label="Clean Profile"]; Phase3 -> Deprioritize [label="Poor Profile"]; } Caption: Proposed bioactivity screening cascade with decision points.
Protocol 4.1: Cytochrome P450 (CYP) Inhibition Assay (Multi-Isosform Panel)
This protocol outlines the use of a cocktail of isoform-specific substrates with pooled human liver microsomes (HLM), followed by LC-MS/MS analysis.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
CYP Substrate Cocktail (e.g., Phenacetin for 1A2, Bupropion for 2B6, Amodiaquine for 2C8, Diclofenac for 2C9, Mephenytoin for 2C19, Dextromethorphan for 2D6, Midazolam for 3A4)
-
Test Compound and known inhibitors for each isoform (Positive Controls)
-
Acetonitrile with internal standard (for reaction termination)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Prepare working solutions of HLM, NADPH system, substrates, test compound, and controls in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add HLM and the test compound at various concentrations (typically 0.1 to 50 µM). Include vehicle and positive control inhibitor wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the CYP substrate cocktail to all wells, followed immediately by the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a short, optimized time (e.g., 5-15 minutes) within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor for the specific metabolite of each probe substrate.
Data Analysis:
-
Calculate the peak area ratio of each metabolite to the internal standard.
-
Determine the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot % Inhibition vs. log[Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 for each CYP isoform.
Protocol 4.2: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol describes the principles of using an automated, high-throughput electrophysiology system (e.g., QPatch or SyncroPatch).
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Automated patch-clamp system and associated consumables (e.g., QPlates)
-
Extracellular and Intracellular solutions specific for hERG recording
-
Test Compound and a known hERG blocker (e.g., E-4031) as a positive control
Step-by-Step Methodology:
-
Cell Preparation: Harvest hERG-HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension onto the system. The instrument will automatically capture cells and form gigaseals.[22]
-
Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage protocol designed to elicit hERG tail currents and record baseline currents in the presence of vehicle solution.[24]
-
Compound Application: Apply the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell. Allow for steady-state block to be achieved at each concentration (typically 3-5 minutes).[22]
-
Positive Control: At the end of the experiment, apply a saturating concentration of a known hERG blocker to confirm the identity of the current and determine maximal inhibition.
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) recording.
-
Plot % Inhibition vs. log[Concentration] and fit the data to a dose-response curve to determine the IC50 value.
Summary and Next Steps
This application note provides a validated, tiered strategy to perform a preliminary but critical assessment of the bioactivity of 3-amino crotonic acid cinnamyl ester. By following this workflow, a researcher can efficiently determine the compound's cytotoxic profile, test a key functional hypothesis related to anti-inflammatory activity, and screen for major safety liabilities.
// Nodes RawData [label="Raw Data\n(Absorbance, Fluorescence Intensity, or\nCurrent Amplitude)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BkgdSubtract [label="Background Subtraction\n& Control Normalization", fillcolor="#FFFFFF", fontcolor="#202124"]; CalcInhibition [label="Calculate % Activity\nor % Inhibition vs. Controls", fillcolor="#FFFFFF", fontcolor="#202124"]; PlotData [label="Plot: % Inhibition\nvs.\nLog [Compound]", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; CurveFit [label="Non-linear Regression\n(Sigmoidal, 4PL Fit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Determine IC50 / CC50 Value", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections RawData -> BkgdSubtract; BkgdSubtract -> CalcInhibition; CalcInhibition -> PlotData; PlotData -> CurveFit; CurveFit -> Result; } Caption: General workflow for dose-response data analysis.
The resulting data package, containing CC50 and IC50 values for cytotoxicity, NF-κB inhibition, CYP isoforms, and the hERG channel, will provide a solid foundation for making a " go/no-go " decision or prioritizing the compound for further studies, such as lead optimization, mechanism of action deconvolution, or initial in vivo efficacy models.
References
-
Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI Bookshelf URL: [Link]
-
Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Assay Guidance Manual for Drug Discovery: Robust or Go Bust Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 3-Amino Crotonic Acid Cinnamyl Ester Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]
-
Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]
-
Title: Antiinflammatory Activity of Cinnamic Acid Esters Source: ResearchGate URL: [Link]
-
Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products Source: MDPI URL: [Link]
-
Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review Source: ResearchGate URL: [Link]
-
Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI Bookshelf URL: [Link]
-
Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents Source: ResearchGate URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: ResearchGate URL: [Link]
-
Title: ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS Source: J-Stage URL: [Link]
-
Title: hERG Serum Shift Assay Source: Charles River Laboratories URL: [Link]
-
Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: MDPI URL: [Link]
-
Title: Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CYP Inhibition Assays Source: Eurofins Discovery URL: [Link]
-
Title: Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives Source: ResearchGate URL: [Link]
-
Title: Essential Considerations for Successful Assay Development Source: Dispendix URL: [Link]
-
Title: 3-Aminocrotonic acid Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 3-Amino Crotonic Acid Cinnamyl Ester | Manufacturers Source: Manus Aktteva Biopharma LLP URL: [Link]
-
Title: In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH Source: YouTube URL: [Link]
-
Title: hERG Screening Source: Creative Biolabs URL: [Link]
-
Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: BMG LABTECH URL: [Link]
-
Title: Cinnamaldehyde Source: Wikipedia URL: [Link]
-
Title: cinnamyl acetate, 103-54-8 Source: The Good Scents Company URL: [Link]
-
Title: A Review of the Biological Activity of Amidrazone Derivatives Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-AMINO CROTONIC ACID CINNAMYL ESTER | 103909-86-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Aminocrotonic acid | 21112-45-8 | Benchchem [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino Crotonic Acid Cinnamyl Ester | C13H15NO2 | CID 34175450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. enamine.net [enamine.net]
- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. criver.com [criver.com]
- 24. fda.gov [fda.gov]
3-Amino Crotonic Acid Cinnamyl Ester: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
<
Abstract
This application note provides a comprehensive guide to the use of 3-amino crotonic acid cinnamyl ester as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. While methyl and ethyl 3-aminocrotonates are well-established reagents, the cinnamyl ester derivative introduces a unique functional handle—a terminal alkene—that allows for post-synthetic modifications, significantly expanding its utility in generating molecular diversity for drug discovery and development. This document details the synthesis of the precursor and provides step-by-step protocols for its application in the construction of medicinally relevant scaffolds, including dihydropyridines, pyrimidines, pyrazoles, and isoxazoles.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their structural diversity and ability to interact with biological targets make them indispensable scaffolds in medicinal chemistry. Among the myriad of synthetic precursors, β-enamino esters, such as derivatives of 3-amino crotonic acid, are particularly valuable due to their ambident nucleophilic and electrophilic nature.[1] They are key intermediates in multicomponent reactions that efficiently build complex molecular architectures.[2]
This guide focuses on a specialized yet highly promising precursor: 3-amino crotonic acid cinnamyl ester. The incorporation of the cinnamyl group offers two key advantages:
-
Inherent Functionality: The cinnamyl moiety itself is a recognized pharmacophore and can impart specific biological activities to the final heterocyclic product.
-
Post-Synthetic Modification (PSM): The terminal alkene of the cinnamyl group serves as a versatile handle for a wide range of subsequent chemical transformations, such as metathesis, hydrogenation, or oxidation. PSM is a powerful strategy for creating libraries of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug development.[3][4]
This document provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols to leverage 3-amino crotonic acid cinnamyl ester in their synthetic programs.
Synthesis of 3-Amino Crotonic Acid Cinnamyl Ester
The synthesis of the title precursor can be readily adapted from established methods for other β-amino crotonates, which typically involve the condensation of the corresponding β-ketoester with an ammonia source.[5][6][7] A general and reliable method involves the direct reaction of cinnamyl acetoacetate with aqueous ammonia.
Protocol: Synthesis of 3-Amino Crotonic Acid Cinnamyl Ester
Materials:
-
Cinnamyl acetoacetate
-
Aqueous ammonium hydroxide (25-30%)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, for removal of water)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add cinnamyl acetoacetate (1.0 equiv) and toluene (approx. 2-3 mL per mmol of ester).
-
Add aqueous ammonium hydroxide (2.0-3.0 equiv) to the stirred solution.
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent system) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For larger scale reactions, a Dean-Stark trap can be used to remove water and drive the reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-amino crotonic acid cinnamyl ester as a crystalline solid.
| Parameter | Condition | Notes |
| Solvent | Toluene, Ethanol, or Methanol | Toluene is effective for azeotropic water removal. |
| Ammonia Source | Aqueous NH₄OH, NH₄OAc | Aqueous ammonia is common and effective. |
| Temperature | 50-110 °C | Refluxing in toluene or ethanol is typical. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 90% | Yields are generally high for this transformation. |
| Purification | Recrystallization or Chromatography | Recrystallization is often sufficient for high purity. |
Application in Heterocyclic Synthesis
The reactivity of 3-amino crotonic acid cinnamyl ester mirrors that of other β-enamino esters, making it a suitable component in several classic and modern heterocyclic syntheses.
Hantzsch-type Synthesis of 1,4-Dihydropyridines
The Hantzsch synthesis is a cornerstone multicomponent reaction for producing 1,4-dihydropyridines (DHPs), a class of compounds famous for their activity as calcium channel blockers.[8] In this reaction, the cinnamyl aminocrotonate acts as the enamine component.
Reaction Mechanism: The reaction proceeds through an initial Knoevenagel condensation of an aldehyde with a β-ketoester, followed by a Michael addition of the enamine (cinnamyl 3-aminocrotonate).[8][9] The resulting intermediate then undergoes cyclization and dehydration to form the DHP ring.
Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.
Materials:
-
3-Amino crotonic acid cinnamyl ester (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.0 equiv)
-
Ethanol or isopropanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and 3-amino crotonic acid cinnamyl ester in ethanol.
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure 1,4-dihydropyridine derivative.
Biginelli-type Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[10][11][12] While the classic Biginelli reaction uses a β-ketoester directly, a variation can employ a pre-formed enamine like our precursor, which reacts with an aldehyde and urea under acidic conditions.
Materials:
-
3-Amino crotonic acid cinnamyl ester (1.0 equiv)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Ethanol
-
Catalytic amount of strong acid (e.g., HCl, H₂SO₄)
Procedure:
-
Combine the aldehyde, 3-amino crotonic acid cinnamyl ester, and urea in a flask containing ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-8 hours until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature, then pour it into ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocycles with two adjacent nitrogen atoms, frequently found in pharmaceuticals.[13] They can be synthesized by the condensation of a 1,3-dielectrophile with hydrazine. 3-Amino crotonic acid cinnamyl ester can be converted into a 1,3-dicarbonyl equivalent or react directly with hydrazine derivatives under specific conditions. A common route involves its reaction with hydrazine hydrate.
Caption: General pathway for pyrazole synthesis from a β-enamino ester.
Materials:
-
3-Amino crotonic acid cinnamyl ester (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Glacial acetic acid or ethanol
Procedure:
-
Dissolve the 3-amino crotonic acid cinnamyl ester in glacial acetic acid or ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a suitable base (e.g., sodium bicarbonate solution) if acetic acid was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the substituted pyrazole.
Synthesis of Substituted Isoxazoles
Isoxazoles are another important five-membered heterocycle, accessible through the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[14][15] The β-enamino ester can serve as a masked 1,3-dicarbonyl.
Materials:
-
3-Amino crotonic acid cinnamyl ester (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium acetate or other suitable base (1.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-amino crotonic acid cinnamyl ester, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Reflux the mixture for 5-10 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.
The Cinnamyl Moiety: A Gateway to Further Diversity
A key feature of using the cinnamyl ester precursor is the potential for post-synthetic modification of the resulting heterocyclic products. The alkene functionality of the cinnamyl group is amenable to a wide range of transformations.
| Reaction Type | Reagents & Conditions | Resulting Functionality |
| Hydrogenation | H₂, Pd/C, EtOAc or EtOH | Reduces the double bond to a saturated propyl chain. |
| Epoxidation | m-CPBA, CH₂Cl₂ | Forms an epoxide ring for further nucleophilic opening. |
| Dihydroxylation | OsO₄ (cat.), NMO | Creates a diol. |
| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Me₂S or Zn/H₂O | Cleaves the double bond to form an aldehyde. |
| Cross-Metathesis | Grubbs' catalyst, another alkene | Forms a new, more complex alkene structure. |
This capability allows for the late-stage functionalization of a core heterocyclic scaffold, providing rapid access to a library of related compounds for biological screening.
Troubleshooting and Optimization
-
Low Yields in Hantzsch Synthesis: Ensure all reagents are pure. Anhydrous conditions can sometimes improve yields. A small amount of acetic acid can catalyze the initial Knoevenagel condensation.
-
Side Reactions in Biginelli Synthesis: The use of a strong acid catalyst is crucial, but excess can lead to decomposition. Lewis acids (e.g., ZnCl₂, InCl₃) can be explored as milder alternatives.
-
Regioselectivity in Pyrazole Synthesis: When using substituted hydrazines, a mixture of regioisomers can form. The reaction conditions (solvent, temperature, pH) must be carefully controlled to favor the desired isomer.[16]
-
Purification Challenges: The products often have similar polarities to the starting materials. Careful selection of the eluent system for column chromatography is essential. Recrystallization is a powerful purification technique if a suitable solvent can be found.
Conclusion
3-Amino crotonic acid cinnamyl ester is a highly valuable and versatile precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its straightforward preparation and participation in robust multicomponent reactions like the Hantzsch and Biginelli syntheses make it an attractive building block. The true power of this reagent lies in the cinnamyl moiety, which provides a reactive handle for post-synthetic modifications, enabling the rapid generation of compound libraries for accelerated drug discovery programs. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full potential of this unique synthetic tool.
References
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Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acid chlorides. Indian Journal of Chemistry - Available at: [Link]
- Preparation method of methyl 3-aminocrotonate. Google Patents - CN114644567A.
-
Nine post-translational modifications during the biosynthesis of cinnamycin. PubMed - National Institutes of Health. Available at: [Link]
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Synthesis of isoxazoles from β‐azolyl enamines. ResearchGate. Available at: [Link]
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Synthesis of 3-amino-4-fluoropyrazoles. PubMed - National Institutes of Health. Available at: [Link]
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Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health. Available at: [Link]
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Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. ResearchGate. Available at: [Link]
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents - US6218418B1.
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Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews - RSC Publishing. Available at: [Link]
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New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... ResearchGate. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
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Reversible Postsynthetic Modification in a Metal–Organic Framework. ResearchGate. Available at: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. Available at: [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. Available at: [Link]
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-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
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Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Society of Chemical Industry. Available at: [Link]
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Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Institutes of Health. Available at: [Link]
-
Methyl 3-Aminocrotonate. Glindia. Available at: [Link]
-
The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. ResearchGate. Available at: [Link]
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Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application. RSC Publishing. Available at: [Link]
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The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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-
Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]
-
Hantzsch pyridine synthesis. ResearchGate. Available at: [Link]
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Revolutionizing Cinnamyl Ester Synthesis: A Microwave-Assisted Approach for Enhanced Yield and Efficiency
Abstract
The synthesis of cinnamyl esters, valuable compounds in the fragrance, flavor, and pharmaceutical industries, has traditionally been hampered by long reaction times and modest yields associated with conventional heating methods. This application note details a robust and highly efficient protocol for the synthesis of cinnamyl esters utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, while significantly improving product yields.[1][2][3][4][5] This guide provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols, comparative data, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully implement this green and efficient synthetic methodology.
Introduction: Overcoming the Limitations of Conventional Synthesis
Cinnamyl esters are a class of organic compounds prized for their characteristic sweet, balsamic, and fruity aromas. Beyond their use as fragrance and flavor agents, they serve as important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[1] The classical approach to their synthesis, typically a Fischer esterification, involves the reaction of cinnamyl alcohol with a carboxylic acid or its derivative, often under strong acid catalysis and prolonged heating.[1] However, these conventional methods are frequently plagued by several drawbacks:
-
Extended Reaction Times: Conventional heating relies on slow heat transfer through conduction and convection, often requiring reaction times that can stretch from hours to even days to achieve satisfactory conversion.[1][3]
-
Lower Yields: The prolonged exposure to high temperatures can lead to the formation of undesirable byproducts, consequently reducing the overall yield and purity of the desired ester.[1]
-
High Energy Consumption: The lengthy heating periods inherent to conventional methods translate to significant energy consumption, increasing the overall cost and environmental footprint of the synthesis.[1]
-
Use of Hazardous Solvents: Many traditional protocols necessitate the use of large volumes of often toxic and volatile organic solvents.[6]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative that directly addresses these limitations.[7][8] By employing microwave irradiation, energy is directly and efficiently coupled with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][9][10] This "in-core" heating results in a dramatic acceleration of reaction rates, often by orders of magnitude, leading to significantly shorter reaction times and improved yields.[3][9]
The Science Behind Microwave-Assisted Esterification
The remarkable efficiency of microwave-assisted synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating. Microwave energy interacts with polar molecules in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[6][9]
-
Dipolar Polarization: Polar molecules, such as alcohols and carboxylic acids, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense molecular friction, generating heat rapidly and uniformly throughout the reaction medium.[6][9]
-
Ionic Conduction: If ionic species are present in the reaction mixture (e.g., catalysts or ionic liquids), the oscillating electric field causes them to migrate back and forth. Collisions between these moving ions generate heat, further contributing to the rapid temperature increase.[9]
This direct and instantaneous heating of the reaction mixture, as opposed to the slow heating of the vessel walls in conventional methods, leads to a significant reduction in thermal gradients and a more homogeneous temperature profile.[9][10] This precise and efficient energy transfer not only accelerates the desired esterification reaction but can also minimize the formation of byproducts, leading to cleaner reaction profiles and higher purity of the final product.[9]
Experimental Protocol: Microwave-Assisted Synthesis of Cinnamyl Acetate
This section provides a detailed, step-by-step protocol for the synthesis of cinnamyl acetate as a representative example. The principles and procedures can be readily adapted for the synthesis of other cinnamyl esters.
3.1. Materials and Equipment
-
Reagents:
-
Cinnamyl alcohol (3-phenyl-2-propen-1-ol)
-
Acetic anhydride
-
Catalyst (e.g., a catalytic amount of a solid acid catalyst or a Brønsted acidic ionic liquid)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Equipment:
-
Dedicated microwave synthesis reactor equipped with a magnetic stirrer, and temperature and pressure sensors. Note: The use of a domestic microwave oven is strongly discouraged due to the lack of safety features and precise control over reaction parameters.[11]
-
Microwave-safe reaction vessel with a snap-on cap or crimp sealer
-
Magnetic stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Microwave synthesis can generate high pressures. Ensure the reaction vessel is not filled to more than two-thirds of its volume and that the pressure monitoring system of the reactor is functioning correctly.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.[11]
3.3. Synthetic Procedure
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine cinnamyl alcohol (e.g., 1.0 mmol), acetic anhydride (e.g., 1.2 mmol), and a catalytic amount of the chosen acid catalyst.
-
Vessel Sealing: Securely seal the reaction vessel using the appropriate cap or sealer.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization for different substrates and catalysts):
-
Temperature: 120 °C
-
Microwave Power: 100-200 W (with power modulation to maintain the target temperature)
-
Reaction Time: 10 minutes
-
Stirring: Set to a moderate speed.
-
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Work-up and Extraction:
-
Carefully open the cooled vessel and transfer the reaction mixture to a separatory funnel containing the extraction solvent (e.g., 20 mL of diethyl ether).
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude cinnamyl acetate.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[1][2][4]
-
3.4. Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of cinnamyl esters.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis become strikingly clear when compared directly with conventional heating methods for the synthesis of cinnamyl esters.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 - 20 minutes[1][2][4] | 30 - 65 hours[1] |
| Yield | > 90%[1] | Variable, often lower than MAOS |
| Energy Consumption | Significantly lower | High |
| Solvent Usage | Can often be performed under solvent-free conditions[1] | Typically requires a solvent |
| Byproduct Formation | Minimized due to rapid and uniform heating[10] | More prevalent due to prolonged heating |
Data compiled from literature sources.[1]
The dramatic reduction in reaction time, from hours to minutes, is the most significant advantage of the microwave-assisted approach.[1][2][4] This rapid synthesis not only increases laboratory throughput but also contributes to a more energy-efficient and sustainable chemical process.[5][6] Furthermore, the high yields consistently achieved with microwave heating underscore the efficiency and selectivity of this method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Sub-optimal temperature or time- Inefficient catalyst | - Increase reaction time or temperature incrementally.- Screen different catalysts.- Ensure accurate stoichiometry of reactants. |
| Formation of Byproducts | - Temperature too high- Prolonged reaction time | - Reduce the reaction temperature.- Decrease the irradiation time. |
| Charring of Reaction Mixture | - Localized overheating ("hot spots")- Inefficient stirring | - Ensure efficient stirring throughout the reaction.- Use a lower microwave power setting with power modulation.- Consider using a solvent to improve heat distribution. |
| Vessel Pressure Exceeds Limit | - Reaction temperature is too high for the solvent's boiling point- Generation of gaseous byproducts | - Reduce the reaction temperature.- Ensure the reaction vessel is not overfilled. |
Conclusion: A Paradigm Shift in Ester Synthesis
Microwave-assisted synthesis represents a significant advancement in the preparation of cinnamyl esters, offering a fast, efficient, and environmentally friendly alternative to traditional methods.[3][12] The ability to achieve high yields in a fraction of the time, often with reduced solvent usage, aligns perfectly with the principles of green chemistry.[7][8] By adopting the protocols and understanding the principles outlined in this application note, researchers and professionals in the fields of chemistry and drug development can significantly enhance their synthetic capabilities, leading to more sustainable and cost-effective production of these valuable compounds.
References
-
Worzakowska, M. (2015). Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules, 20(6), 10594-10603. [Link]
-
Bargues, J., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Microwave Assisted Chemistry Experiments (Organic Synthesis, Chemical Analysis and Extraction). BS Publications. [Link]
-
Malvacio, I., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
-
Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]
-
Flores-Rojas, G. G., et al. (2019). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega. [Link]
-
Worzakowska, M. (2015). Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. PubMed. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. IOP Conference Series: Materials Science and Engineering. [Link]
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmaceutical Research. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. OUCI. [Link]
-
Comparative study of conventional and microwave assisted synthesis. Novabiochem. [Link]
-
Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves. MDPI. [Link]
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society. [Link]
-
ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Publication. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC - NIH. [Link]
-
Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology. PubMed. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH. [Link]
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Application Notes and Protocols: 3-Aminocrotonic Acid Cinnamyl Ester in Material Science Research
Foreword: Unveiling the Potential of a Multifunctional Monomer
In the continuous quest for advanced materials with tailored functionalities, the strategic design of monomeric building blocks is paramount. 3-Aminocrotonic acid cinnamyl ester emerges as a compelling candidate for innovation in material science. Its unique molecular architecture, featuring a polymerizable vinylogene-amide system, a photosensitive cinnamyl group, and a reactive amine, offers a trifecta of opportunities for creating sophisticated polymers. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical protocols to explore the applications of this versatile compound. We will delve into its potential for creating "smart" materials, particularly photo-responsive and crosslinkable polymers, and provide a roadmap for its synthesis, polymerization, and characterization.
Part 1: Application Notes - The Scientific Rationale
Molecular Architecture and Intrinsic Reactivity
3-Aminocrotonic acid cinnamyl ester, with the chemical formula C13H15NO2, is a solid, light-sensitive compound.[1] Its material science potential stems from three key functional domains within its structure:
-
The α,β-Unsaturated Ester System: The core of the 3-aminocrotonic acid moiety contains a carbon-carbon double bond conjugated with the ester carbonyl group. This region is analogous to vinyl monomers and is susceptible to polymerization, particularly through free-radical or controlled radical pathways.[2][3] The presence of the amine group at the β-position influences the electronic nature of this double bond.
-
The Cinnamyl Group: This functional group is the cornerstone of the monomer's "smart" potential. The double bond within the cinnamyl moiety is well-known for its ability to undergo a reversible [2+2] cycloaddition upon exposure to ultraviolet (UV) light, typically at a specific wavelength.[4][5] This photoreaction allows for the formation of crosslinks between polymer chains without the need for additional photoinitiators, leading to the creation of photocrosslinkable and potentially photo-reversible materials.[4][5]
-
The Primary Amine Group: The nucleophilic primary amine offers a site for further chemical modification. It can be used to graft other molecules onto the polymer backbone, to initiate ring-opening polymerizations, or to participate in reactions that alter the material's surface properties or bulk characteristics.[6]
Figure 1: Chemical Structure of 3-Aminocrotonic Acid Cinnamyl Ester.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminocrotonic acid cinnamyl ester is provided in the table below. These values are essential for designing experimental conditions, such as solvent selection and reaction temperatures.
| Property | Value | Source |
| CAS Number | 103909-86-0 | [1][7][8][9][10] |
| Molecular Formula | C13H15NO2 | [1][7][8][9] |
| Molecular Weight | 217.26 g/mol | [7][8][9] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 40 - 41°C | [1] |
| Boiling Point (Predicted) | 386.3 ± 30.0 °C | [1][8] |
| Density (Predicted) | 1.102 ± 0.06 g/cm³ | [1][8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C, Light Sensitive | [1] |
Potential Applications in Material Science
The unique combination of functional groups in 3-aminocrotonic acid cinnamyl ester opens up a range of potential applications:
-
Photocrosslinkable Polymers and Hydrogels: The primary application lies in the synthesis of polymers that can be crosslinked upon exposure to UV light.[4][5][11] This allows for the fabrication of materials with controlled network structures, which is highly desirable for applications such as biodegradable packaging, tissue engineering scaffolds, and controlled-release drug delivery systems.[4][12]
-
"Smart" or Stimuli-Responsive Materials: Materials that change their properties in response to external stimuli are at the forefront of material science.[12][13][14][15][16] Polymers derived from this monomer could exhibit responsiveness to light, leading to changes in solubility, shape, or surface properties. This could be harnessed for creating sensors, actuators, and self-healing materials.[4][12]
-
Functional Coatings and Adhesives: The ability to photocrosslink allows for the solvent-free curing of coatings and adhesives. This is an environmentally friendly approach that can be used to create protective layers with tunable mechanical properties.[4]
-
Poly(amino acid) and Polyamide Analogs: The aminocrotonate structure shares features with amino acids, suggesting that polymers derived from it could be explored as analogs of poly(amino acids) or polyamides, which have broad applications in biomedicine and engineering.[17][18][]
Part 2: Experimental Protocols
Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester
While this monomer is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. The synthesis typically involves the esterification of 3-aminocrotonic acid with cinnamyl alcohol or the reaction of a suitable precursor with cinnamyl chloride.[20]
Protocol 2.1.1: Esterification of 3-Aminocrotonic Acid with Cinnamyl Alcohol
Causality: This protocol utilizes a standard acid-catalyzed esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cinnamyl alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-aminocrotonic acid (1 equivalent), cinnamyl alcohol (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Polymerization of 3-Aminocrotonic Acid Cinnamyl Ester
The vinyl-like double bond of the aminocrotonate moiety can be polymerized. A free-radical approach is a common and accessible method.[2][21]
Protocol 2.2.1: Free-Radical Polymerization
Causality: This protocol uses a thermal initiator (AIBN) to generate free radicals, which then attack the double bond of the monomer to initiate a chain-growth polymerization.
-
Preparation: In a Schlenk flask, dissolve 3-aminocrotonic acid cinnamyl ester (100 equivalents) and a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (1 equivalent) in an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or dimethylformamide).
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-70°C and stir for 12-24 hours under an inert atmosphere (nitrogen or argon).
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at a moderate temperature.
Figure 2: Workflow for Free-Radical Polymerization.
Photocrosslinking of the Resulting Polymer
The cinnamyl groups on the polymer side chains can be used to form crosslinks.[4][5][22]
Protocol 2.3.1: Solution-State Photocrosslinking
Causality: UV irradiation provides the energy for the [2+2] cycloaddition of the cinnamyl double bonds, forming cyclobutane rings that act as crosslinks between polymer chains.[11]
-
Solution Preparation: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform or THF) at a desired concentration (e.g., 5-10 wt%).
-
UV Exposure: Place the solution in a UV-transparent container (e.g., quartz) and expose it to UV radiation from a mercury lamp, typically at a wavelength around 254 nm. The irradiation time will depend on the concentration, lamp intensity, and desired degree of crosslinking.
-
Monitoring: Monitor the crosslinking process by observing the decrease in the UV absorbance of the cinnamoyl group and the potential formation of a gel.
-
Characterization: Analyze the crosslinked material using techniques described in the next section.
Figure 3: Schematic of Photocrosslinking via [2+2] Cycloaddition.
Characterization of Monomer and Polymers
Thorough characterization is essential to validate the synthesis and to understand the properties of the resulting materials.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the monomer and the polymer. For the polymer, NMR can be used to determine the degree of polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. The disappearance of the vinyl C=C stretching vibration can indicate successful polymerization. Changes in the cinnamyl C=C bond absorption can be used to monitor photocrosslinking. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity index (Đ) of the synthesized polymer. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or crystalline nature and its thermal properties. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer by measuring its decomposition temperature. |
| UV-Vis Spectroscopy | To monitor the photocrosslinking reaction by observing the decrease in the absorbance of the cinnamoyl group. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer films or crosslinked materials. |
Part 3: Trustworthiness and Self-Validation
Each protocol is designed as a self-validating system. For instance:
-
Monomer Synthesis: Successful synthesis is validated by comparing the NMR and FTIR spectra of the product with the expected structure and by a sharp melting point.
-
Polymerization: The formation of a polymer is confirmed by the change in physical properties (e.g., increased viscosity), precipitation in a non-solvent, and characterization by GPC to show a high molecular weight distribution.
-
Photocrosslinking: Successful crosslinking is evidenced by a loss of solubility of the polymer and can be quantitatively tracked by the disappearance of the cinnamoyl absorbance peak in the UV-Vis spectrum.
By following these integrated steps of synthesis, reaction, and in-depth characterization, researchers can confidently explore the potential of 3-aminocrotonic acid cinnamyl ester in their material science endeavors.
References
- Starch-cinnamyl ethers as bioinspired bio-based polymers. (2024).
- 3-AMINO CROTONIC ACID CINNAMYL ESTER | 103909-86-0. ChemicalBook.
- 3-Amino Crotonic Acid Cinnamyl Ester | C13H15NO2 | CID 34175450. PubChem - NIH.
- 3-Aminocrotonic acid cinnamyl ester. Echemi.
- 103909-86-0 3-amino crotonic acid cinnamyl ester. HENAN NEW BLUE CHEMICAL CO.,LTD.
- 3-Amino crotonic acid cinnamyl ester. India Fine Chemicals.
- 3-Aminocrotonic acid. Benchchem.
- Synthesis and Characterization of New Copolymer Based Cinnamyl Methacryl
- Synthesis of photocrosslinkable multibranched polymers having cinnamoyl groups
- A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. NIH.
- Smart polymer. Wikipedia.
- 3-Aminocrotonic acid | C4H7NO2 | CID 19107567. PubChem.
- Polymerization and crosslinking of poly (vinyl cinnamate) with vinylic monomers.
- Cinnamaldehyde-Contained Polymers and Their Biomedical Applic
- Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. White Rose eTheses Online.
- Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acryl
- Buy 3-Amino crotonic acid cinnamyl ester
- Smart Polymers: Stimulus-Responsive Properties and Their Biomedical Applic
- Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer: Determination of Monomer Reactivity Ratio and Statistical Sequence.
- (PDF) Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers.
- Stimuli-responsive polymers and their applic
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.
- Amide and Imide Polymers. BOC Sciences.
- Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electroneg
- What Are Smart Polymers And How Do They Respond?. Chemistry For Everyone.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
- Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. PMC.
- 3-amino Crotonicacid Cinnamyl Ester Manufacturer in Ankleshwar. niksan pharmaceutical.
- Synthesis of photocrosslinkable multibranched polymers having cinnamoyl groups
- Photosynthesis of polymer networks with controlled properties by dimerization of cinnamoyl groups.
- Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. PMC - NIH.
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- 4. Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01406E [pubs.rsc.org]
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- 9. 103909-86-0 3-AMINO CROTONIC ACID CINNAMYL ESTER, CasNo.103909-86-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Amino Crotonic Acid Cinnamyl Ester Synthesis
Welcome to the technical support center for the synthesis of 3-amino crotonic acid cinnamyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this important synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
Introduction: The Chemistry at Play
The synthesis of 3-amino crotonic acid cinnamyl ester is a multi-step process that combines principles of esterification and enamine formation. Typically, the synthesis involves two key stages:
-
Esterification: The formation of cinnamyl acetoacetate from cinnamyl alcohol and a suitable acetoacetate source, often diketene.
-
Enamine Formation: The reaction of the intermediate, cinnamyl acetoacetate, with an ammonia source to form the final product.
Each of these steps is an equilibrium reaction, and achieving a high yield requires careful control of reaction conditions to drive the equilibrium towards the desired product. This guide will address common issues encountered in both stages of this synthesis.
Section 1: Troubleshooting the Esterification Step (Formation of Cinnamyl Acetoacetate)
The initial esterification is critical for the overall success of the synthesis. Low conversion or the formation of side products in this step will directly impact the final yield.
Q1: My yield of cinnamyl acetoacetate is consistently low. What are the most likely causes?
A1: Low yields in the esterification of cinnamyl alcohol with diketene are often traced back to several key factors: reagent quality, reaction temperature, and the presence of moisture.
-
Reagent Purity:
-
Cinnamyl Alcohol: Ensure the cinnamyl alcohol is free from significant impurities, particularly water and cinnamaldehyde. Water can react with diketene, while cinnamaldehyde will not participate in the desired reaction.
-
Diketene: Diketene is highly reactive and can polymerize, especially if not stored correctly. Use freshly opened or distilled diketene for best results.
-
-
Reaction Temperature Control: The reaction between cinnamyl alcohol and diketene is exothermic.[1]
-
Initial Temperature: The initial dropwise addition of diketene to cinnamyl alcohol should be performed at a controlled temperature, typically between 30-60°C.[1] If the temperature is too low, the reaction may be sluggish. If it is too high, side reactions and polymerization of diketene can occur.
-
Post-Addition Temperature: After the initial addition, the reaction mixture is often heated to a higher temperature (e.g., 90°C) to drive the reaction to completion.[1] Insufficient heating time or temperature at this stage can result in incomplete conversion.
-
-
Catalyst Choice and Concentration:
-
While this reaction can proceed without a catalyst, a base catalyst like triethylamine is often used to facilitate the reaction.[1] Ensure the correct molar ratio of the catalyst is used. An incorrect amount may not effectively promote the reaction.
-
Q2: I'm observing the formation of significant byproducts during the esterification. How can I minimize these?
A2: Byproduct formation is a common issue. The most prevalent side reactions include the polymerization of diketene and the formation of unwanted esters if other alcohols are present as impurities.
-
Diketene Polymerization: This is often exacerbated by localized high temperatures. A slow, controlled addition of diketene to the cinnamyl alcohol with efficient stirring is crucial to dissipate heat and maintain a homogeneous temperature throughout the reaction mixture.
-
Transesterification: If your cinnamyl alcohol is contaminated with other alcohols (e.g., ethanol from a previous purification step), you may form the corresponding acetoacetate esters. Ensure your starting materials are of high purity.
Below is a workflow to guide your troubleshooting process for the esterification step:
Caption: Troubleshooting workflow for low yield in cinnamyl acetoacetate synthesis.
Section 2: Troubleshooting the Enamine Formation Step
The conversion of cinnamyl acetoacetate to 3-amino crotonic acid cinnamyl ester is a condensation reaction that forms an enamine.[2][3][4] The primary challenge in this step is effectively removing the water byproduct to drive the equilibrium forward.
Q3: The conversion of cinnamyl acetoacetate to the final enamine product is incomplete. What can I do to improve the yield?
A3: Incomplete conversion in enamine synthesis is almost always related to the presence of water in the reaction mixture.[2][3] Enamine formation is a reversible condensation reaction, and the removal of water is essential to drive the reaction to completion.[2][3]
-
Water Removal:
-
Azeotropic Distillation: The use of a Dean-Stark trap with a suitable solvent (e.g., toluene or benzene) is a highly effective method for removing water as it is formed.[2][5][6][7]
-
Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can also be used to sequester water.[3][8]
-
-
Ammonia Source:
-
Anhydrous Ammonia: Using anhydrous ammonia gas is the most direct approach.
-
Ammonium Hydroxide: If using ammonium hydroxide, be aware that you are introducing water into the reaction. The reaction temperature should be carefully controlled (e.g., 40-70°C) to favor enamine formation over hydrolysis.[9][10]
-
Molar Ratio: A molar excess of the ammonia source is typically used to push the equilibrium towards the product.[9][10]
-
-
Catalyst: An acid catalyst is often required to facilitate the dehydration step in enamine formation.[2][3] However, the choice and amount of catalyst should be carefully considered, as strong acids can also promote hydrolysis of the ester.
Q4: I am observing the formation of acetoacetamide as a major byproduct. Why is this happening and how can I prevent it?
A4: The formation of acetoacetamide indicates that the ester group of your intermediate, cinnamyl acetoacetate, is being cleaved. This is a known side reaction, particularly when using aqueous ammonia sources at elevated temperatures.[9]
-
Reaction Temperature: High temperatures can promote the ammonolysis of the ester. Maintain the reaction temperature within the recommended range (e.g., 40-70°C when using aqueous ammonia).[9][10]
-
Reaction Time: Prolonged reaction times can also lead to increased byproduct formation. Monitor the reaction progress by a suitable method (e.g., TLC or GC) and stop the reaction once the starting material has been consumed.
The following diagram illustrates the key reaction and a major side reaction:
Caption: Desired enamine formation versus the side reaction leading to acetoacetamide.
Section 3: Purification and Product Stability
Even with a successful reaction, low isolated yields can result from issues during work-up and purification, or from product degradation.
Q5: I seem to lose a significant amount of product during the purification step. What are some best practices for isolating 3-amino crotonic acid cinnamyl ester?
A5: The purification strategy depends on the scale of your reaction and the nature of any impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is a powerful technique.[11] A non-polar eluent system is typically used.
-
Washing: Washing the crude product with water can help remove unreacted ammonia and other water-soluble impurities.[10]
Q6: My final product seems to degrade over time. How can I improve its stability?
A6: Enamines can be susceptible to hydrolysis, especially in the presence of acid and water.[2]
-
Storage Conditions: Store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides during storage.[12] Ensure all storage containers are scrupulously dry.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity, anhydrous starting materials. | Prevents side reactions and ensures stoichiometry. |
| Reaction Temperature | Strictly control temperature during exothermic additions and reflux. | Minimizes byproduct formation and decomposition. |
| Water Removal | Employ a Dean-Stark trap or drying agents during enamine formation. | Drives the equilibrium towards the product.[2][5][6][7] |
| pH Control | Use an appropriate catalyst and avoid strongly acidic conditions. | Prevents hydrolysis of the ester and enamine. |
| Work-up | Neutralize any acid catalysts and thoroughly dry the product. | Ensures stability of the final product. |
| Storage | Store in a cool, dry, inert atmosphere away from incompatible materials. | Prevents degradation via hydrolysis and oxidation.[2][12] |
Experimental Protocols
Protocol 1: Synthesis of Cinnamyl Acetoacetate
This protocol is adapted from a general procedure for the synthesis of acetoacetate esters.[1]
-
To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add cinnamyl alcohol and a catalytic amount of triethylamine.
-
Begin stirring and control the temperature of the mixture to 35°C.
-
Slowly add diketene dropwise, maintaining the temperature between 30-60°C.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain for 9 hours with stirring.
-
After the reaction is complete, remove any low-boiling substances by distillation under reduced pressure.
Protocol 2: Synthesis of 3-Amino Crotonic Acid Cinnamyl Ester
This protocol is a general method for enamine formation.
-
Dissolve the crude cinnamyl acetoacetate from the previous step in a suitable solvent such as toluene.
-
Set up the reaction flask with a Dean-Stark trap and a condenser.
-
Add a molar excess of an ammonia source (e.g., bubble anhydrous ammonia gas through the solution or add an aqueous solution).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that azeotropes with the toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Master Organic Chemistry. (2025, April 16). Enamines. [Link]
-
Indian Journal of Chemistry, Sec B. (2021, February). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. [Link]
- Google Patents. (1990).
-
ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... [Link]
- Google Patents. (1989).
-
European Patent Office. (2018, March 7). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - EP 2702035 B1. [Link]
-
ResearchGate. a Preparation of cinnamyl esters through transesterification. b TLC.... [Link]
-
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
- Google Patents. (2020). CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester.
-
Organic Chemistry Portal. Enamine synthesis by amination. [Link]
-
ResearchGate. Knoevenagel condensation product (4) reacts with the enamine ester (6).... [Link]
-
Organic Syntheses. Procedure. [Link]
-
National Institutes of Health. 3-Amino Crotonic Acid Cinnamyl Ester. [Link]
-
Wikipedia. Enamine. [Link]
-
Taylor & Francis Online. (2021, March 19). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Reddit. Two questions about the Knoevenagel reaction. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. [Link]
-
Sciencemadness Discussion Board. (2007, February 23). Imine formation with Dean Stark (And other Dean Stark uses...). [Link]
-
Making Molecules. (2024, September 2). Enamines. [Link]
-
Beilstein Journals. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Pearson+. The Knoevenagel condensation is a special case of the aldol conde.... [Link]
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- 4. youtube.com [youtube.com]
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- 6. Sciencemadness Discussion Board - Imine formation with Dean Stark (And other Dean Stark uses...) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
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- 9. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]
- 10. FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents [patents.google.com]
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- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 3-Aminocrotonic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the esterification of 3-aminocrotonic acid. This document is structured to address common challenges and frequently asked questions, offering practical, field-proven insights to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of 3-aminocrotonic acid?
The esterification of 3-aminocrotonic acid presents a unique set of challenges primarily due to its bifunctional nature. The molecule contains both a carboxylic acid group, which is the target for esterification, and a nucleophilic amino group. This can lead to several complications:
-
Side Reactions: The amino group can react with the carboxylic acid of another molecule, leading to amide formation and polymerization. This is a significant competing reaction that can drastically reduce the yield of the desired ester.
-
Catalyst Interaction: In acid-catalyzed reactions like the Fischer esterification, the amino group, being basic, will be protonated by the acid catalyst.[1] This protonation deactivates the amino group, preventing it from participating in nucleophilic side reactions, but it also forms a salt which may have different solubility characteristics.
-
Equilibrium Limitations: Like many esterification reactions, the Fischer-Speier esterification is a reversible process.[2][3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus limiting the yield.[2]
Q2: Which esterification methods are most suitable for 3-aminocrotonic acid?
Given the structure of 3-aminocrotonic acid, the most common and direct approach is the Fischer-Speier Esterification . This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][4] The excess alcohol serves both as a reactant and as the solvent, helping to drive the equilibrium towards the product side.[2]
Alternative methods that are generally used for more sensitive or complex substrates include:
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] It can be performed under milder conditions but may suffer from side reactions if the activated carboxylic acid is attacked by the amino group of another molecule.
-
Reaction with Acyl Halides: The carboxylic acid can be first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][7] The resulting acyl chloride can then be reacted with the alcohol. This is a two-step process and requires careful control of reaction conditions to avoid unwanted reactions with the amino group.
For most applications, optimizing the Fischer Esterification is the most straightforward and cost-effective strategy.
Q3: How do I select the appropriate acid catalyst and solvent?
Catalyst Selection: For the Fischer esterification of amino acids, strong mineral acids are typically used.
-
Sulfuric Acid (H₂SO₄): This is the most common and cost-effective catalyst. It is highly effective but must be handled with care due to its corrosive nature.[1]
-
p-Toluenesulfonic Acid (TsOH): A solid catalyst that is easier to handle than sulfuric acid and is also highly effective.
-
Heterogeneous Catalysts: For process scale-up and easier purification, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites can be used.[8] These catalysts can be easily filtered off at the end of the reaction, simplifying the workup.[8]
Solvent Selection: The alcohol reactant often serves as the solvent. Using a large excess of the alcohol helps to shift the reaction equilibrium to favor ester formation.[2] If the starting material has limited solubility in the alcohol, a co-solvent might be necessary. However, it's crucial to use a non-nucleophilic, inert solvent that does not participate in the reaction. For reactions where water removal is critical, a solvent that forms an azeotrope with water, such as toluene or cyclohexane, can be used in conjunction with a Dean-Stark apparatus.[8]
Q4: How can I effectively monitor the reaction's progress?
Monitoring the reaction is crucial for optimization. The most common techniques include:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material (3-aminocrotonic acid) and the appearance of the product ester. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing) should be developed.
-
Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the characteristic C=O stretch of the ester (typically around 1735-1750 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the conversion to the ester product.
Troubleshooting Guide
Problem: I'm experiencing very low or no yield of the desired ester.
Possible Causes & Solutions:
-
Equilibrium Not Shifted: The Fischer esterification is an equilibrium-controlled reaction.[2]
-
Solution: Use a large excess of the alcohol (at least 10-20 equivalents) to act as both reactant and solvent. This will drive the equilibrium towards the product. Alternatively, actively remove water as it is formed using a Dean-Stark apparatus, especially if the alcohol is not used in large excess.[2]
-
-
Insufficient Catalyst: The basic amino group neutralizes some of the acid catalyst.
-
Solution: Ensure you are using a catalytic amount of strong acid (typically 5-10 mol%). For amino acids, it can be beneficial to use a slightly higher catalyst loading.
-
-
Reaction Time or Temperature is Insufficient: Esterification reactions can be slow.[3]
-
Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.[3] Monitor the reaction by TLC to determine when it has reached completion.
-
Problem: The reaction is proceeding very slowly.
Possible Causes & Solutions:
-
Steric Hindrance: If you are using a bulky alcohol (e.g., isopropanol, tert-butanol), the reaction rate will be significantly slower than with a primary alcohol like methanol or ethanol.[1]
-
Solution: Increase the reaction temperature and prolong the reaction time. For very hindered alcohols, consider alternative methods like converting the carboxylic acid to an acyl chloride first.
-
-
Inadequate Mixing/Solubility: If the 3-aminocrotonic acid salt (formed after adding the acid catalyst) does not fully dissolve, the reaction will be limited by the rate of dissolution.
-
Solution: Ensure vigorous stirring. If solubility remains an issue, a co-solvent might be necessary, but this can complicate water removal.
-
Problem: My TLC shows multiple spots, suggesting the formation of side products.
Possible Causes & Solutions:
-
Polymerization/Amide Formation: The amino group of one molecule may be reacting with the carboxylic acid of another.
-
Causality: This is more likely to occur if the carboxylic acid is activated (e.g., in Steglich or acyl chloride methods) or at very high temperatures without sufficient acid catalyst to protonate the amine.
-
Solution: In a Fischer esterification, ensure the amino group is fully protonated by adding the acid catalyst before heating the reaction. The protonated ammonium salt is not nucleophilic and will not participate in amide formation.
-
-
Decomposition: 3-Aminocrotonic acid and its esters can be sensitive to high temperatures and strongly acidic conditions over long periods.
-
Solution: Try to run the reaction at the lowest temperature that gives a reasonable reaction rate. Once the reaction is complete (as determined by TLC), do not continue heating unnecessarily.
-
Problem: I'm having difficulty with the work-up and purification of the final ester.
Possible Causes & Solutions:
-
Product is Water-Soluble: Small esters (e.g., methyl or ethyl esters) may have some solubility in water, leading to losses during aqueous work-up.
-
Solution: When neutralizing the reaction mixture, ensure the pH is sufficiently basic (pH > 8) to deprotonate the amino group of the ester, making it less water-soluble.[1] After neutralization, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
-
Emulsion Formation: The presence of salts and potentially polymeric byproducts can lead to emulsions during the aqueous work-up.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If necessary, filter the entire mixture through a pad of celite.
-
-
Product Isolation: After neutralization, the ester precipitates out of the aqueous solution.
-
Solution: The precipitated crude product can be collected by vacuum filtration.[1] This crude product should then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to remove any remaining starting material or byproducts.
-
Optimized Experimental Protocol: Fischer Esterification of 3-Aminocrotonic Acid (Ethyl Ester)
This protocol provides a robust starting point for the synthesis of ethyl 3-aminocrotonate.
Materials:
-
3-Aminocrotonic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminocrotonic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (20-30 mL per gram of 3-aminocrotonic acid). Begin stirring to suspend the solid.
-
Carefully and slowly, add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise to the stirring suspension. An initial precipitate of the ammonium sulfate salt may form, which should dissolve upon heating.[1]
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing ice-cold 10% sodium carbonate solution. Add the Na₂CO₃ solution portion-wise until gas evolution ceases and the pH of the solution is > 8.[1]
-
The ethyl 3-aminocrotonate may precipitate as a solid. If so, collect it by vacuum filtration.[1]
-
If an oil forms or to recover dissolved product, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Data Summary for Optimization
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Alcohol | Primary (Methanol, Ethanol) | Faster reaction rates. Use a large excess (e.g., as solvent). |
| Catalyst | H₂SO₄ or TsOH | Strong acids are required to protonate the carboxylic acid and the amino group. |
| Catalyst Loading | 5 - 20 mol% | Sufficient to catalyze the reaction and neutralize the basic amino group. |
| Temperature | Reflux | Increases reaction rate. Temperature is dependent on the boiling point of the alcohol used. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to avoid decomposition from prolonged heating. |
| Water Removal | Excess alcohol or Dean-Stark | Crucial for driving the equilibrium to the product side.[2] |
| Work-up | Neutralization (pH > 8) with Na₂CO₃ | Deprotonates the amino group of the ester, facilitating extraction and precipitation.[1] |
Optimization Workflow
The following diagram outlines the logical workflow for optimizing the esterification of 3-aminocrotonic acid.
Caption: Workflow for optimizing the Fischer esterification of 3-aminocrotonic acid.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Pasha, F. A., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Nelemans, J. A., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]
- Google Patents. (2003). US20030216594A1 - Process for the preparation of substituted crotonic acid esters.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino Crotonic Acid Cinnamyl Ester. Retrieved from [Link]
- Google Patents. (1989). FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE.
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Cinnamyl Ester Synthesis & Impurity Control
Status: Operational Ticket Focus: Identifying and Minimizing Byproducts in Cinnamyl Ester Synthesis Assigned Specialist: Senior Application Scientist
The Core Challenge: The Allylic Trap
Welcome to the technical support guide for cinnamyl ester synthesis. If you are experiencing low yields, "gummy" residues, or inexplicable NMR peaks, you are likely battling the inherent reactivity of the cinnamyl moiety .
Unlike simple aliphatic alcohols, cinnamyl alcohol is an allylic alcohol conjugated with a phenyl ring. This structure stabilizes the carbocation intermediate, making it highly susceptible to:
-
Acid-Catalyzed Etherification: Formation of di-cinnamyl ether.
-
Polymerization: Radical or cationic chaining of the double bond.
-
Allylic Rearrangement: Migration of the double bond.
This guide prioritizes Enzymatic Transesterification (high selectivity) and Steglich Esterification (mild conditions) over traditional Fischer esterification to mitigate these issues.
Diagnostic Hub: What is contaminating my product?
Before fixing the protocol, identify the enemy. Use this matrix to correlate your observation with the likely byproduct.
| Observation | Likely Byproduct | Root Cause | Confirmation (1H NMR) |
| Gummy/Viscous Residue | Polymer (Poly-cinnamyl) | Radical polymerization (heat/light) or cationic polymerization (strong acid). | Broadening of aromatic peaks; loss of vinylic protons ( |
| New Spot (High Rf on TLC) | Di-cinnamyl Ether | Acid-catalyzed dehydration ( | New singlet at |
| Melting Point Depression | Z-Isomer (cis-cinnamyl) | Photo-isomerization or prolonged heating. | Coupling constant ( |
| Low Conversion | Hydrolysis Product | Water accumulation in reaction matrix. | Reappearance of broad -OH peak; Acid proton signals. |
Workflow & Pathway Visualization[1]
The following diagram maps the critical divergence points where your reaction leaves the desired pathway and enters byproduct territory.
Figure 1: Reaction divergence pathways. Note that acid catalysis significantly increases the risk of ether formation via the stabilized allylic carbocation.
Troubleshooting Guide: Enzymatic Synthesis (Recommended)
Context: Lipase-catalyzed transesterification (e.g., using Candida antarctica Lipase B, CALB/Novozym 435) is the "Green" standard. It operates at neutral pH, eliminating etherification and polymerization risks.
Q1: My reaction stalls at ~50-60% conversion. Adding more enzyme doesn't help.
Diagnosis: Thermodynamic Equilibrium / Water Accumulation. The Science: Lipases are reversible. If using a carboxylic acid donor, water is a byproduct. If water isn't removed, hydrolysis competes with esterification. The Fix:
-
Switch Acyl Donor: Use Vinyl Esters (e.g., Vinyl Acetate) instead of carboxylic acids. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the reaction forward irreversibly.
-
Water Scavenging: If you must use acid, add activated Molecular Sieves (3Å or 4Å) to the reaction vessel (50-100 mg/mL).
-
Vacuum System: Apply mild vacuum (100-200 mbar) to continuously remove water/acetaldehyde.
Q2: The enzyme activity drops rapidly after one reuse.
Diagnosis: Polar Deactivation. The Science: Cinnamyl alcohol is moderately polar. If the solvent is too hydrophilic (low LogP), it strips the essential water layer from the enzyme surface. The Fix:
-
Solvent Selection: Switch to hydrophobic solvents like n-Hexane or Heptane (LogP > 3.0). This forces the cinnamyl alcohol to interact with the enzyme rather than the solvent stripping the enzyme.
-
Protocol Adjustment: Do not wash the immobilized enzyme with polar solvents (ethanol/acetone) between runs. Rinse with hexane only.
Validated Protocol: Lipase-Catalyzed Cinnamyl Acetate
-
Mix: 10 mmol Cinnamyl Alcohol + 12 mmol Vinyl Acetate in 20 mL n-Hexane.
-
Catalyst: Add 20 mg Novozym 435 (CALB).
-
Incubate: Shake at 40°C, 200 rpm for 4 hours.
-
Checkpoint: TLC (Hexane:EtOAc 8:2). Product Rf ~0.6; Alcohol Rf ~0.3.
-
Workup: Filter enzyme (save for reuse). Evaporate solvent. Yield >95%.
Troubleshooting Guide: Chemical Synthesis (Steglich/Acid)
Context: Necessary when scaling up or when specific acyl donors are unavailable for enzymatic routes.
Q3: I see a large "dimer" peak in GC/MS and low ester yield.
Diagnosis: Etherification (The "Acid Trap"). The Science: Strong mineral acids (H₂SO₄, HCl) protonate the hydroxyl group of cinnamyl alcohol, creating a water leaving group. The resulting resonance-stabilized allylic carbocation is immediately attacked by another alcohol molecule. The Fix:
-
Abandon Fischer Esterification: Do not use strong mineral acids.
-
Adopt Steglich Esterification: Use EDC·HCl (1.2 eq) and DMAP (0.1 eq) in Acetonitrile .
-
Why it works: EDC activates the carboxylic acid, not the alcohol. The alcohol acts purely as a nucleophile, preventing carbocation formation.
Q4: The product is yellow/brown and viscous.
Diagnosis: Polymerization. The Science: The styrenic double bond is sensitive to radical polymerization, often initiated by trace peroxides in ether solvents or excessive heat. The Fix:
-
Radical Inhibitor: Add BHT (Butylated hydroxytoluene) at 0.1 mol% to the reaction mixture.
-
Temperature Cap: Never exceed 50°C.
-
Inert Atmosphere: Sparge solvents with Nitrogen/Argon for 15 mins prior to use.
Purification & Stability
Even with optimized synthesis, trace impurities may persist.
Separation Strategy
Separating Cinnamyl Ester from Cinnamyl Alcohol can be difficult due to similar boiling points.
-
Chemical Wash: If using the Steglich method, wash the organic layer with 0.5M HCl (removes DMAP/Urea) followed by Sat. NaHCO₃ (removes unreacted acid).
-
Selective Derivatization: If unreacted alcohol persists, add a small amount of succinic anhydride. This converts the alcohol to a hemisuccinate (acidic), which can be washed away with base, leaving the neutral ester pure.
Storage Protocols
-
Container: Amber glass (blocks UV to prevent E
Z isomerization). -
Additive: Store with a copper wire or trace BHT if long-term storage (>1 month) is required.
References
-
Lutjen, A. B., et al. (2018).[1][2] "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification." Bioorganic & Medicinal Chemistry Letters.
-
Key Insight: Establishes Acetonitrile/EDC as the superior solvent/coupling system for cinnamyl esters to avoid purification steps.[2]
-
-
Dudu, A. I., et al. (2024).[3][4] "Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design." Reaction Chemistry & Engineering.
- Key Insight: Details the enzymatic route optimization, specifically the use of vacuum to drive conversion >94%.
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol."
- Key Insight: Provides comparative data on acid vs.
-
Master Organic Chemistry. (2014). "Synthesis Of Symmetrical Ethers Via Acid-Catalyzed Dehydration of Alcohols."
- Key Insight: Mechanistic explanation of the competing etherification pathway in acid c
Sources
- 1. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Polar Organic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving optimal separation and purity of polar molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles faced during the purification of polar organic compounds.
Q1: Why do my polar compounds show poor or no retention on a standard C18 reversed-phase column?
A: This is the most frequent challenge and stems from the fundamental principle of reversed-phase chromatography.[1][2][3] Standard C18 columns have a nonpolar (hydrophobic) stationary phase. Polar analytes have a higher affinity for the polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol) than for the nonpolar stationary phase.[4] This results in the polar compounds co-eluting with the solvent front, leading to little or no retention.[3]
Q2: I've been told to use ion-pairing agents to improve retention in reversed-phase HPLC. Are there any downsides?
A: Ion-pairing agents can be effective in enhancing the retention of ionizable polar compounds on reversed-phase columns.[1][2] They work by forming a neutral ion pair with the charged analyte, which then has a higher affinity for the nonpolar stationary phase. However, there are significant drawbacks to consider:
-
Long Equilibration Times: Columns often require extended equilibration with the ion-pairing reagent to achieve stable retention times.[1]
-
Mass Spectrometry Incompatibility: Many common ion-pairing agents are non-volatile and can cause ion suppression in mass spectrometry (MS) detectors.[1][5]
-
Method Complexity: The mobile phases containing ion-pairing agents can be more complex to prepare and control.[2]
Q3: What is HILIC, and is it a good alternative for my polar compounds?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique specifically designed for the separation of highly polar compounds.[1][6][7][8] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1][8] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer, leading to their retention.[7] HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds that are poorly retained otherwise.[1][8][9][10]
Q4: My basic polar compounds are showing significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing for basic polar compounds is often caused by strong interactions between the basic analytes and acidic silanol groups present on the surface of silica-based stationary phases.[3] This secondary interaction leads to a non-ideal chromatographic peak shape. To mitigate this, you can:
-
Use a base-deactivated column: Many modern columns are specifically treated to reduce the activity of surface silanols.
-
Add a basic modifier to the mobile phase: Adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase can help to saturate the active silanol sites and improve peak shape.[11]
-
Work at a higher pH: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing their interaction with basic analytes. However, be mindful of the pH stability of your column.
Q5: Can I use normal-phase chromatography for my polar compounds?
A: Yes, normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, is well-suited for the separation of polar compounds.[3][4][12] In this mode, polar analytes are strongly retained on the stationary phase, and their elution is controlled by increasing the polarity of the mobile phase.[13] However, a key challenge with normal-phase chromatography is its sensitivity to water content in the mobile phase, which can lead to reproducibility issues.[12]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental issues.
Issue 1: Inadequate Retention of Polar Analytes in Reversed-Phase HPLC
This is a common problem where polar compounds elute at or near the void volume of a C18 column.[1][3]
Root Cause Analysis:
The primary cause is the low affinity of the polar analyte for the nonpolar stationary phase and its high affinity for the polar mobile phase.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention of polar analytes.
Issue 2: Peak Tailing and Poor Peak Shape for Basic Polar Compounds
Basic polar compounds often exhibit asymmetrical peaks with significant tailing on silica-based columns.[11]
Root Cause Analysis:
This is primarily due to secondary interactions between the basic functional groups of the analyte and acidic silanol groups on the silica surface.[3]
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Use a Base-Deactivated Column | The stationary phase is chemically treated to reduce the number and activity of accessible silanol groups. | Look for columns specifically marketed as "base-deactivated" or for the analysis of basic compounds. |
| Mobile Phase pH Adjustment | Increasing the mobile phase pH deprotonates the silanol groups, minimizing their interaction with protonated basic analytes. | Ensure the chosen pH is within the stable operating range of your column (typically pH 2-8 for most silica-based columns). |
| Addition of a Basic Modifier | A small amount of a basic compound (e.g., triethylamine, ammonia) is added to the mobile phase to compete with the analyte for binding to the active silanol sites.[11] | Start with a low concentration (e.g., 0.1%) and optimize. Be aware of potential MS suppression with some modifiers. |
| Employ a Polymer-Based Column | These columns lack silanol groups and can offer better peak shape for basic compounds, but may have different selectivity and lower efficiency than silica-based columns. | Consider as an alternative when other strategies fail. |
Issue 3: Irreproducible Retention Times in HILIC
A common challenge in HILIC is achieving consistent and reproducible retention times between runs and batches.
Root Cause Analysis:
The retention mechanism in HILIC is highly sensitive to the water content in the mobile phase and on the stationary phase surface.[1][7] Small variations in mobile phase composition or inadequate column equilibration can lead to significant shifts in retention.
Protocol for Ensuring Reproducibility in HILIC:
-
Precise Mobile Phase Preparation:
-
Accurately measure all mobile phase components.
-
Prepare fresh mobile phases regularly to avoid changes in composition due to evaporation of the organic solvent.
-
-
Thorough Column Equilibration:
-
HILIC columns often require longer equilibration times than reversed-phase columns.[1]
-
Equilibrate the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection.
-
If the gradient is steep, a longer post-run equilibration may be necessary.
-
-
Consistent Sample Diluent:
-
The composition of the sample diluent can significantly impact peak shape and retention.
-
Ideally, the sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[1]
-
-
Temperature Control:
-
Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Polar Compounds from a Nonpolar Matrix
This protocol is suitable for extracting polar analytes from a nonpolar sample matrix.[14][15]
-
Sorbent Selection: Choose a polar SPE sorbent such as silica, diol, or aminopropyl.[14]
-
Conditioning:
-
Wash the SPE cartridge with 1-2 cartridge volumes of a polar solvent (e.g., methanol) to activate the sorbent.
-
Equilibrate the cartridge with 1-2 cartridge volumes of the nonpolar solvent in which your sample is dissolved.
-
-
Sample Loading:
-
Load the sample onto the SPE cartridge at a slow, controlled flow rate. The polar analytes will be retained on the polar sorbent.
-
-
Washing:
-
Wash the cartridge with a nonpolar solvent to remove any retained nonpolar impurities.
-
-
Elution:
-
Elute the polar analytes of interest with a polar solvent. The choice of elution solvent will depend on the specific analytes and the sorbent.
-
Caption: Workflow for Solid-Phase Extraction of polar compounds.
Protocol 2: Method Development for HILIC
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).
-
Mobile Phase Selection:
-
Mobile Phase A (Weak Solvent): Acetonitrile is the most common choice.
-
Mobile Phase B (Strong Solvent): Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted).
-
-
Initial Gradient:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) and a low percentage of Mobile Phase B (e.g., 5%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 50%) over 10-20 minutes.
-
-
Optimization:
-
Adjust the gradient slope to improve separation.
-
Modify the buffer concentration and pH to optimize selectivity and peak shape.
-
If necessary, try a different organic solvent (e.g., methanol) in place of or in addition to acetonitrile.
-
Alternative Chromatographic Techniques for Polar Compounds
| Technique | Principle | Best Suited For | Key Advantages |
| Mixed-Mode Chromatography | Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[1][5][16] | Separating mixtures of polar, nonpolar, and ionizable compounds in a single run.[5][17][18] | Eliminates the need for column switching or ion-pairing reagents; MS compatible.[5] |
| Ion-Exchange Chromatography | Separates molecules based on their net charge through interactions with a charged stationary phase.[19][20][21][22] | Ionizable polar molecules such as proteins, amino acids, and nucleotides.[19] | High capacity and high selectivity for charged molecules. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase.[23][24] | Can be applied to a wide range of polar and nonpolar compounds.[23][25] | Fast separations, reduced solvent consumption, and compatibility with a wide range of detectors.[25][26] |
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
LCGC. (2014). Retaining Polar Compounds. [Link]
-
Quora. (2020). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?[Link]
-
Wikipedia. Ion chromatography. [Link]
-
Analyst. Sample preparation for polar metabolites in bioanalysis. [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
Faraday Discussions. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography?[Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Proteomics Resource Center. SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?[Link]
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
PubMed Central. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. [Link]
-
ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Chemistry LibreTexts. (2023). Solid Phase Extraction. [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
-
SIELC. Evolution of Mixed-Mode Chromatography. [Link]
-
PubMed Central. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?[Link]
-
YouTube. (2020). Ion Exchange Chromatography Animation. [Link]
-
JoVE. (2024). Video: Supercritical Fluid Chromatography. [Link]
Sources
- 1. waters.com [waters.com]
- 2. sepscience.com [sepscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. quora.com [quora.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. reddit.com [reddit.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. m.youtube.com [m.youtube.com]
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- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Ion chromatography - Wikipedia [en.wikipedia.org]
- 20. chromtech.com [chromtech.com]
- 21. harvardapparatus.com [harvardapparatus.com]
- 22. youtube.com [youtube.com]
- 23. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 24. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 25. Video: Supercritical Fluid Chromatography [jove.com]
- 26. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stability Assurance for 3-Amino Crotonic Acid Cinnamyl Ester
Executive Summary & Chemical Profile[1]
3-Amino crotonic acid cinnamyl ester is a specialized enamine intermediate often used in the Hantzsch synthesis of dihydropyridine calcium channel blockers. Its stability is compromised by two competing functionalities:
-
The Enamine Moiety: Inherently basic and nucleophilic, prone to acid-catalyzed hydrolysis which reverts the compound to its
-keto ester precursor. -
The Cinnamyl Ester: Contains a conjugated alkene susceptible to radical oxidation and photo-induced polymerization.
This guide provides a self-validating storage protocol and troubleshooting workflow to maximize shelf-life and recovery.
Core Storage Protocol (The "Golden Standard")
To prevent the degradation pathways described above, the following protocol must be strictly adhered to. This is not a suggestion; it is a requirement for chemical integrity.
A. The Physical Environment
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers the kinetic energy available for hydrolysis and decarboxylation. |
| Atmosphere | Argon (Preferred) or | Displaces oxygen to prevent radical oxidation of the cinnamyl double bond. Argon is heavier than air and provides a better "blanket." |
| Humidity | < 10% RH (Desiccated) | Moisture is the primary enemy. Water initiates the hydrolysis of the enamine to ammonia and cinnamyl acetoacetate. |
| Light | Amber Glass / Foil | UV light catalyzes the isomerization and polymerization of the cinnamyl alkene. |
B. The "Double-Seal" Packaging System
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Do not use standard polyethylene caps as they are permeable to oxygen over long periods.
-
Secondary Container: Place the primary vial inside a larger jar containing active desiccant (Silica gel with indicator or
). -
Seal: Parafilm or electrical tape should be applied counter-clockwise (tightening direction) around the primary cap.
Degradation Pathways & Diagnostics (Graphviz Visualization)
Understanding how the molecule fails is the first step in troubleshooting. The diagram below maps the two main failure modes: Hydrolysis (Moisture) and Oxidation (Air/Light).
Figure 1: Mechanistic pathways of degradation. The hydrolysis pathway (top) releases ammonia, while the oxidation pathway (bottom) results in discoloration.
Troubleshooting Guide & FAQs
Q1: The white powder has turned into a yellow, sticky solid. Is it usable?
Diagnosis: Oxidation/Polymerization. The yellowing is characteristic of conjugated system oxidation (cinnamyl group) or Michael-type self-addition.
-
Action: Perform a solubility test. If the material is insoluble in its standard solvent (e.g., Methanol or DCM), it has polymerized. Discard. If soluble, check purity via TLC or HPLC. If purity is >90%, recrystallize immediately.
Q2: Upon opening the vial, there is a distinct smell of ammonia. Why?
Diagnosis: Hydrolysis.
Moisture has entered the container. The enamine (
-
Action: This reaction is reversible in synthesis but fatal for storage. The material is contaminated with cinnamyl acetoacetate.
-
Recovery: If the smell is faint, place the solid under high vacuum for 2 hours to remove adsorbed ammonia and water. If the solid is wet/oily, proceed to the Purification Protocol below.
Q3: Can I store this in solution (e.g., DMSO or Methanol)?
Answer: No, not for long term.
-
Reasoning: In solution, the tautomeric equilibrium between the enamine and imine forms is more active, accelerating hydrolysis. Furthermore, protic solvents like methanol can engage in transesterification over time.
-
Recommendation: Store only as a dry solid. If a stock solution is required, prepare it immediately before use in anhydrous, non-protic solvents (e.g., dry THF or DCM).
Recovery & Purification Protocol
If your batch shows signs of minor degradation (90-95% purity), use this protocol to restore it to >98%.
Prerequisites:
-
Solvent: Isopropanol (IPA) or Ethanol (Anhydrous).
-
Anti-solvent: Hexane or Heptane (Cold).
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of warm (40-50°C) Isopropanol. Do not boil excessively to avoid thermal degradation.
-
Filtration: Rapidly filter the warm solution to remove any insoluble polymerized material.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.
-
Washing: Filter the crystals and wash with cold Hexane.
-
Why Hexane? The hydrolysis byproduct (cinnamyl acetoacetate) is an oil that is highly soluble in hexane, whereas the amino ester product is less soluble in cold hexane. This wash effectively removes the "oily" degradation products.
-
-
Drying: Dry under vacuum (< 5 mbar) at room temperature for 4 hours.
Storage Decision Logic (Workflow)
Follow this logic gate to determine the immediate action required for your inventory.
Figure 2: Decision matrix for assessing sample viability.
References
-
Master Organic Chemistry. (2025). Enamines: Hydrolysis and Stability.[1][2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Physical and chemical stability of nanoemulsions during storage. Retrieved from [Link]
-
ResearchGate. (2021). Purification of Amine Compounds via Recrystallization.[3] Retrieved from [Link]
Sources
Technical Support Center: Navigating Compound Solubility in Biological Assays
Welcome to the technical support center for addressing solubility challenges with novel compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related artifacts in their biological assays. Poor compound solubility is a pervasive issue in drug discovery, with estimates suggesting that up to 90% of new chemical entities are poorly water-soluble.[1][2] This property is not merely a physical inconvenience; it is a critical variable that can profoundly impact experimental outcomes, leading to underestimated compound activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[3][4][5]
This resource provides a structured approach to diagnosing, troubleshooting, and resolving these issues, ensuring the integrity and accuracy of your experimental data.
The Diagnostic Toolkit: Is Your Compound Truly in Solution?
Before proceeding with any assay, it is imperative to confirm that your compound is fully dissolved in the final assay buffer. The introduction of a compound from a concentrated dimethyl sulfoxide (DMSO) stock into an aqueous medium is a common point of failure, often leading to precipitation that can be invisible to the naked eye.[6][7]
Frequently Asked Questions: Initial Diagnosis
Q: I've dissolved my compound in 100% DMSO, but I see precipitates after diluting it into my aqueous assay buffer. Why is this happening?
A: This phenomenon, known as "solvent-shifting," is the most common cause of compound precipitation. While DMSO is a powerful solvent capable of dissolving a wide range of molecules, its properties are very different from aqueous buffers.[6] When a small volume of concentrated DMSO stock is rapidly diluted into a large volume of buffer, the local solvent environment changes dramatically. The compound, now exposed to water, may crash out of solution if its aqueous solubility limit is exceeded.[7][8]
Q: My final assay buffer looks clear. Does that guarantee my compound is dissolved?
A: Not necessarily. Fine, amorphous precipitates or nanoparticles may not be visible to the naked eye but can still significantly impact your assay.[9] These particles can scatter light, interfere with optical readouts, and sequester the compound, reducing its effective concentration available to interact with the biological target. Low solubility can lead to underestimated activity, reduced hit rates in high-throughput screening (HTS), and variable data.[4][5]
Q: How can I definitively determine the solubility of my compound in my assay buffer?
A: You should perform a solubility measurement. There are two primary types of solubility assays relevant to early-stage drug discovery: kinetic and thermodynamic.
| Solubility Type | Description | Methodology | Application |
| Kinetic Solubility | Measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the conditions of most in vitro biological assays.[10] | A small volume of concentrated DMSO stock is added to the buffer. After a short incubation, precipitated material is removed by filtration or centrifugation, and the concentration of the dissolved compound is measured.[10][11] | Ideal for assessing compound behavior under typical assay conditions and for high-throughput screening.[10] |
| Thermodynamic Solubility | Represents the true equilibrium solubility of the solid form of the compound in a solvent.[11] | Excess solid compound is incubated with the buffer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration is determined.[11][12] | Considered the "gold standard" for preclinical development, formulation, and animal dosing studies where compounds are often administered in solid form.[12] |
For most cell-based and biochemical assays, determining the kinetic solubility is most relevant as it mimics the experimental procedure of diluting a DMSO stock. A good target for drug discovery compounds is an aqueous solubility of >60 µg/mL.[10]
Troubleshooting Guide: A Tiered Approach to Solving Solubility Issues
Once a solubility problem is identified, a systematic approach can help resolve it efficiently. Start with the simplest interventions before moving to more complex formulation strategies.
Caption: Decision tree for troubleshooting compound precipitation.
Tier 1: Simple Adjustments & Best Practices
Q: What is the first thing I should check when I suspect a solubility issue?
A: Verify your stock solution preparation and handling.[4]
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and readily absorbs water, which can decrease its solvating power for some compounds.[6]
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] Always keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and never exceeding 1%.[6][12] Crucially, always include a vehicle control in your experiments containing the same final concentration of DMSO to account for any solvent effects.[6]
-
Physical Assistance: Gentle warming (e.g., to 37°C) or brief sonication of the DMSO stock can help dissolve compounds before dilution into the assay medium.[4]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can lead to compound precipitation or degradation.[3][6] Aliquot your stock solutions into single-use volumes.
Tier 2: Formulation with Co-solvents and pH Adjustment
Q: My compound still precipitates even with low DMSO concentrations. What's the next step?
A: Introduce a water-miscible organic co-solvent. Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous medium.[13][14] This is a common strategy to enhance the solubility of poorly soluble drugs.[15]
-
Common Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol are frequently used.[13][14][15]
-
Causality: These solvents create a more favorable environment for hydrophobic compounds, preventing them from precipitating when the DMSO concentration is diluted.[14]
-
Implementation: A common approach is to prepare an intermediate stock in a mixture of DMSO and another co-solvent before the final dilution into the aqueous buffer. The final concentration of all organic solvents should be kept to a minimum and validated for assay compatibility.
Q: My compound has an ionizable group. Can I use pH to my advantage?
A: Absolutely. For compounds with acidic or basic functional groups, adjusting the pH of the assay buffer can dramatically increase solubility.[13]
-
Mechanism:
-
For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.
-
For a weakly basic compound, decreasing the pH below its pKa will protonate it, also forming a more soluble salt.
-
-
Self-Validation: This is a powerful technique, but you must ensure the new buffer pH is compatible with your biological system (e.g., enzyme activity, cell viability). Run a pH profile on your assay without the compound to confirm that the pH change itself does not alter the biological outcome.
Tier 3: Advanced Solubilizing Excipients
Q: I've tried co-solvents and pH adjustment without success. Are there other options?
A: Yes, you can use specialized solubilizing excipients like cyclodextrins or surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[18]
Caption: Cyclodextrin encapsulating a hydrophobic compound.
-
Surfactants: Surfactants (e.g., Tween-20, Triton X-100) can increase solubility by forming micelles.[19][20] Above their critical micelle concentration (CMC), these molecules assemble into spheres with hydrophobic cores that can solubilize your compound. This approach is highly effective but is generally limited to biochemical or cell-free assays, as concentrations of surfactants above the CMC are often toxic to cells.[20]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed.[13][21][22][23] These systems form fine emulsions or microemulsions upon gentle agitation in aqueous media, keeping the drug solubilized.[22][23]
Key Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a high-concentration primary stock solution of a novel compound in DMSO.
-
Materials:
-
Novel compound (solid)
-
Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the desired amount of the compound accurately into a sterile tube.
-
Add the calculated volume of DMSO to achieve the target high concentration (e.g., 10-50 mM).[6]
-
Vortex vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect for any remaining solid particles. If present, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed tubes to prevent water absorption and degradation from freeze-thaw cycles.[6]
-
Store aliquots at -20°C or -80°C as recommended for the compound's stability.[6]
-
Protocol 2: Serial Dilution and Addition to Assay Plate
Caption: Workflow for serial dilution of a DMSO stock.
-
Objective: To accurately dilute the compound for generating a dose-response curve while minimizing precipitation.
-
Causality: Performing serial dilutions in 100% DMSO before the final "wet" dilution into the aqueous buffer is critical.[6] This ensures that the compound concentration is already low when it first encounters the aqueous environment, reducing the likelihood of precipitation.
-
Procedure:
-
Thaw one aliquot of the high-concentration DMSO stock (e.g., 10 mM).
-
In a separate dilution plate or series of tubes, perform serial dilutions using 100% DMSO to create intermediate concentrations.
-
For the final step, add a small, consistent volume (e.g., 1-2 µL) of each intermediate DMSO dilution to the wells of your assay plate, which already contain the aqueous assay medium (e.g., 198 µL).
-
Mix immediately and gently, for example, by using an orbital shaker.
-
Crucial Control: Prepare "vehicle control" wells by adding the same volume of 100% DMSO (without any compound) to assay medium. This is your baseline for 0% activity/inhibition.
-
By implementing this structured diagnostic and troubleshooting framework, researchers can systematically overcome the challenges posed by poorly soluble compounds, leading to more reliable, reproducible, and ultimately more insightful biological data.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Volk, B., & Laggner, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved January 27, 2026, from [Link]
-
Selvita. (2025, April 7). MedChem Essentials: Solubility part 2 [Video]. YouTube. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Retrieved January 27, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 673–695. [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1253–1259. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
Popescu, C., Varlas, S., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(19), 6882. [Link]
-
Beck, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2468. [Link]
-
Sharma, A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1269864. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Jermain, S. V., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-10. [Link]
-
ResearchGate. (2025, October 13). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. [Link]
-
Boyd, M. J., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 517–521. [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. [Link]
-
Thomas, A. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]
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Li, Y., et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Publishing. [Link]
-
Jannin, V., Musakhanian, J., & Marchaud, D. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 5(6), 673-695. [Link]
-
Gieroba, B., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Pharmaceutics, 14(10), 2098. [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]
-
ResearchGate. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?. Retrieved January 27, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
ResearchGate. (n.d.). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved January 27, 2026, from [Link]
-
Kim, D. W., et al. (2021). Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations. Molecular Pharmaceutics, 18(11), 4124–4134. [Link]
-
ResearchGate. (2020, February 26). (PDF) Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. [Link]
-
Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharmapproach. [Link]
-
MDPI. (2026, January 26). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
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Navigating the Scale-Up Maze: A Technical Support Guide for Organic Synthesis
From the Senior Application Scientist's Desk:
Scaling an organic synthesis reaction from the laboratory bench to a pilot plant or full-scale production is a critical juncture in chemical and pharmaceutical development. It is a path fraught with challenges that can impact yield, purity, safety, and economic viability. This guide is designed to be your trusted resource, offering troubleshooting advice and in-depth explanations for the common pitfalls encountered during this transition. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction worked perfectly on a small scale, but the yield and purity dropped significantly upon scale-up. What are the likely causes?
This is one of the most common issues in process scale-up. The drop in performance is often due to a combination of factors that are negligible at the lab scale but become pronounced in larger reactors.[1]
-
Inadequate Mixing and Mass Transfer: In a small flask, a magnetic stir bar can provide sufficient agitation. However, in a large reactor, this is often insufficient, leading to poor mixing.[2] This can result in localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.[3][4] Mass transfer limitations can also occur, where the rate of reaction is limited by how quickly reactants can come into contact with each other.[5]
-
Poor Heat Transfer: As the volume of a reactor increases, its surface-area-to-volume ratio decreases.[4][6] This significantly impairs the ability to remove heat generated by exothermic reactions. Consequently, the reaction temperature can rise uncontrollably, leading to thermal degradation of the product and the formation of byproducts.[7]
-
Changes in Reagent Addition: The rate of reagent addition, which is easily controlled in the lab, becomes a critical parameter at scale. A slow, controlled addition in a large reactor is necessary to manage the heat generated from an exothermic reaction.[8] Adding a reagent too quickly can lead to a dangerous accumulation of unreacted starting material and a subsequent runaway reaction.[9]
Q2: I'm observing an uncontrolled temperature increase (a runaway reaction) during my scale-up. What should I do, and how can I prevent this in the future?
A runaway reaction is a hazardous situation where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[2][9]
Immediate Actions During a Runaway:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Maximize Cooling: Fully engage all cooling systems (e.g., cooling jacket, internal cooling coils).
-
Emergency Quenching (if pre-determined and safe): If a safe and effective quenching agent has been identified during process hazard analysis, introduce it to the reactor.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately.
Prevention is Key: A thorough understanding of the reaction's thermodynamics and kinetics is crucial for preventing runaway reactions.[8]
-
Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing an adequate cooling system.
-
Process Hazard Analysis (PHA): Before any scale-up, perform a detailed PHA using techniques like Hazard and Operability (HAZOP) studies to identify potential failure modes and their consequences.[10]
-
Controlled Dosing: For exothermic reactions, utilize a semi-batch process where one of the reagents is added gradually.[8] This allows the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the cooling capacity of the reactor.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Mixing Issues
Inefficient mixing is a frequent culprit for poor reaction performance at scale.[3] Use this guide to troubleshoot and address mixing-related problems.
Symptoms of Poor Mixing:
-
Inconsistent product quality between batches.
-
Lower than expected yields and/or higher impurity levels.[3]
-
Formation of localized color changes or precipitates.
-
Stalling of the reaction before completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mixing issues.
Experimental Protocol: Determining the Right Agitation Speed
-
Small-Scale Observation: In the lab, note the minimum agitation speed required to achieve a visually uniform mixture.
-
Pilot-Scale Study: During the first pilot-scale run, start with a conservative agitation speed.
-
In-Process Sampling: Take samples at regular intervals and from different locations within the reactor (if possible) to analyze for product and starting material concentrations.
-
Incremental Increase: Gradually increase the agitation speed and continue sampling.
-
Data Analysis: Plot the reaction conversion and impurity profile as a function of agitation speed. The optimal speed is the point at which further increases do not significantly improve the reaction outcome.
Guide 2: Managing Heat Transfer in Large Reactors
Effective temperature control is paramount for safety and product quality.[9]
Key Considerations for Heat Transfer:
| Parameter | Lab Scale (e.g., 1 L flask) | Production Scale (e.g., 1000 L reactor) | Implication |
| Surface Area to Volume Ratio | High | Low[6] | Heat removal is significantly less efficient at a larger scale.[7] |
| Heat Transfer Mechanism | Primarily through the vessel wall | Vessel wall jacket, internal cooling coils | More complex cooling systems are required. |
| Temperature Gradients | Minimal | Can be significant, with the center being hotter than the walls.[11] | Potential for localized overheating and side reactions. |
Protocol for Ensuring Adequate Cooling:
-
Calorimetric Data: As mentioned earlier, obtain the heat of reaction and the overall heat transfer coefficient (U) for your reactor system.
-
Calculate Cooling Demand: Determine the maximum rate of heat generation based on the planned reagent addition rate.
-
Verify Cooling Capacity: Ensure that the reactor's cooling system can remove heat at a rate greater than the maximum generation rate, with a suitable safety margin.
-
Monitor Internal Temperature: Always use a baffle with a thermocouple to measure the internal reaction temperature, not just the jacket temperature.[2][9] The difference between these two (ΔT) is a key indicator of heat transfer efficiency.
-
Contingency Planning: Have a plan for emergency cooling, such as a readily available supply of a cold fluid for the jacket.[2]
Advanced Troubleshooting: Work-up and Isolation
Q3: My product oiled out during crystallization at a large scale, even though it crystallized perfectly in the lab. Why is this happening and how can I fix it?
"Oiling out," where the product separates as a liquid instead of a solid, is a common crystallization challenge during scale-up.
Causality:
-
Slower Cooling Rates: The larger thermal mass of a production reactor leads to slower cooling rates compared to a lab flask.[12] This can provide more time for the system to remain in a metastable supersaturated state, favoring oiling out over nucleation.
-
Impurities: Small amounts of impurities that were insignificant at the lab scale can act as crystal growth inhibitors or solubility enhancers at a larger scale, promoting oiling out.
-
Mixing: Inadequate mixing can lead to localized areas of high supersaturation, which can also lead to the formation of an oil phase.[13]
Troubleshooting and Solutions:
-
Seeding Strategy: Develop a robust seeding protocol. Introduce seed crystals at a point of moderate supersaturation to encourage heterogeneous nucleation and direct crystallization.
-
Solvent System: Re-evaluate the solvent system. A slightly less effective solvent (one in which the product is less soluble) may reduce the tendency to oil out.
-
Controlled Cooling: Implement a programmed cooling profile with a slower cooling rate in the initial stages of crystallization to allow for controlled crystal growth.
-
Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization.
Q4: The phase separation during my large-scale extraction is slow and I'm getting a persistent emulsion. What can I do?
Emulsions are a frequent headache during the work-up of large-scale reactions, significantly increasing processing time.[3]
Root Causes:
-
Intense Mixing: High-shear mixing during the extraction can create very fine droplets that are slow to coalesce.
-
Presence of Surfactants: Impurities or byproducts from the reaction can act as surfactants, stabilizing the emulsion.
-
Similar Densities: If the densities of the aqueous and organic phases are very close, gravitational separation will be slow.
Solutions:
-
Modify Mixing: Use a lower-shear mixing method for the extraction, such as a large, slow-moving paddle agitator, rather than a high-speed impeller.
-
Break the Emulsion:
-
Add Salt (Brine): Adding a saturated sodium chloride solution can increase the density and ionic strength of the aqueous phase, often helping to break the emulsion.
-
Change pH: Adjusting the pH of the aqueous phase can sometimes destabilize the emulsion by altering the charge of the stabilizing species.
-
Add a Different Solvent: A small amount of a different, water-immiscible solvent can sometimes disrupt the emulsion.
-
-
Increase Temperature: Gently warming the mixture (if the product is stable) can decrease the viscosity and promote phase separation.
-
Consider a Centrifuge: For persistent emulsions, a continuous centrifuge can be a highly effective, albeit more capital-intensive, solution.
Safety First: A Non-Negotiable Principle
Scaling up chemical reactions inherently increases the potential hazards.[2] A robust safety culture and thorough safety assessments are not optional.
Fundamental Safety Workflow:
Caption: Essential safety workflow for reaction scale-up.
Key Takeaway: Never scale up a reaction by more than a factor of three to five without a thorough safety review and, if necessary, further small-scale experiments to understand the impact of any process changes.[2] Always prioritize the safety of personnel and the facility.
References
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]
-
Union Kitchen. Troubleshooting Common Scale-Up Issues. [Link]
-
QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
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Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]
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Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]
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Scribd. Industrial Reactor Mixing Scale-Up Guide. [Link]
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The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
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University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
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American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]
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AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. [Link]
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Slideshare. Organic Reactions & Processes Optimisation & Scale up. [Link]
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Prime Scholars. How to deal with scale-up challenges of Chemistry?. [Link]
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Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?. [Link]
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Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
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CatSci Ltd. Technical Piece SOME SCALE-UP CONSIDERATIONS. [Link]
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Fiveable. Crystallization and Precipitation | Separation Processes Class Notes. [Link]
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COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. [Link]
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ACS Publications. (2025, February 11). Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport. [Link]
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ResearchGate. (2025, October 2). (PDF) Crystallization and Precipitation. [Link]
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Mass Transport Limitations and Kinetic Consequences of Corn Stover Deacetylation. [Link]
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- 12. unionkitchen.com [unionkitchen.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Accurate Quantification of Ester Compounds
Welcome to the technical support center dedicated to advancing the precision and reliability of ester compound quantification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their analytical workflows. Here, we move beyond simple procedural lists to explore the underlying scientific principles that govern robust method development and troubleshooting. Our goal is to empower you with the expertise to not only solve problems but to build self-validating analytical systems.
Section 1: Strategic Method Selection (FAQs)
Choosing the correct analytical strategy from the outset is the most critical step. This section addresses the fundamental questions that guide the selection of instrumentation and initial method parameters.
Q1: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my ester analysis?
A1: The decision hinges on the physicochemical properties of your ester analytes, specifically their volatility and thermal stability.
-
Gas Chromatography (GC) is the preferred technique for volatile and thermally stable esters, such as Fatty Acid Methyl Esters (FAMEs).[1][2] Its high resolving power, especially with capillary columns, is ideal for separating complex mixtures of structurally similar esters, like cis/trans isomers.[2]
-
High-Performance Liquid Chromatography (HPLC) is necessary for esters that are non-volatile, thermally labile, or have very high molecular weights. It is also advantageous for samples requiring minimal preparation, as derivatization is not always necessary.
The following decision workflow and comparison table provide a structured approach to this choice.
Sources
Technical Support Center: Strategies to Overcome Common Problems in Organic Chemistry Reactions
Welcome to the Technical Support Center for Organic Synthesis. As Senior Application Scientists, we have compiled this guide to address the most common and challenging issues encountered in the lab. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, ensuring efficiency, reproducibility, and high yields.
Section 1: Low Reaction Yield & Incomplete Conversion
This is perhaps the most frequent challenge in synthetic chemistry. A low isolated yield can stem from an incomplete reaction, product decomposition, or mechanical losses during workup and purification.
FAQ 1: My reaction has stalled and is not proceeding to completion. What are the likely causes and how can I fix it?
Answer: An incomplete reaction, often observed by the persistence of starting material via TLC or NMR analysis, points to issues with reactivity, stoichiometry, or catalyst activity.
Causality and Troubleshooting:
-
Reagent Purity & Stoichiometry: The most common culprit is the quality of your reagents.[1][2]
-
Moisture/Air Sensitivity: Many organometallic reagents (e.g., Grignard, organolithiums) and strong bases (e.g., NaH, LDA) are highly sensitive to moisture and air.[3] Traces of water in solvents or on glassware will quench these reagents, effectively reducing their concentration.
-
Purity of Starting Materials: Impurities in the starting material can inhibit the reaction or consume reagents.
-
Actionable Protocol: Ensure all glassware is rigorously flame- or oven-dried.[1] Use freshly distilled, anhydrous solvents and pure reagents. It is often wise to titrate highly reactive reagents like organolithiums before use to determine their exact molarity.
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may have lost its activity.
-
Poisoning: Impurities in the reactants or solvent (e.g., sulfur compounds for a palladium catalyst) can bind to the catalyst's active sites, rendering it inactive.[4][5]
-
Decomposition: The catalyst may not be stable under the reaction conditions.
-
Actionable Protocol: Purify reactants and solvents rigorously. If poisoning is suspected, consider adding a sacrificial agent or using a more robust catalyst. In some cases, simply adding a fresh portion of the catalyst can restart a stalled reaction.[6]
-
-
Insufficient Reaction Temperature or Time: Chemical reactions have an activation energy barrier that must be overcome.
-
Kinetics: The reaction may simply be too slow at the current temperature.[7] Most reactions are run below 100°C for convenience, but higher temperatures can significantly increase the rate.[7]
-
Actionable Protocol: If the reaction is clean but slow, cautiously increase the temperature. Monitor the reaction closely for any signs of product decomposition or side product formation. Extending the reaction time is another option, but only if the product is stable under the conditions.
-
-
Unfavorable Equilibrium: Some reactions are reversible. If the products and reactants are in equilibrium, the reaction may not proceed to completion.
-
Le Châtelier's Principle: To drive the equilibrium towards the product, one can either add an excess of one reactant or remove a product as it is formed (e.g., by distillation or precipitation).
-
Troubleshooting Workflow for Incomplete Reactions
Here is a logical workflow to diagnose and solve an incomplete reaction.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of Predictive Tools for Optimizing Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Amino Acid Derivative Experiments: A Technical Support Center for Enhanced Reproducibility
In the intricate world of peptide synthesis, proteomics, and drug development, the reproducibility of experiments involving amino acid derivatives is paramount. Inconsistent results not only hinder scientific progress but also lead to significant losses in time and resources. This technical support center is designed to empower researchers, scientists, and drug development professionals with the expertise and field-proven insights necessary to navigate the complexities of working with these versatile molecules. Here, you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, all structured to address the specific challenges you may encounter in your daily laboratory work. Our focus is on elucidating the "why" behind experimental choices, thereby fostering a deeper understanding that is the bedrock of reproducible science.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section provides concise answers to common questions, offering a quick reference to guide your experimental design and troubleshooting efforts.
Q1: What is the most critical factor for ensuring the reproducibility of my experiments with amino acid derivatives?
A: While several factors contribute, the most critical is the quality and consistency of your starting materials . This includes the purity of your amino acid derivatives, solvents, and reagents. Impurities in Fmoc-amino acids, for example, can lead to side reactions and the formation of deletion or truncated peptide sequences, directly impacting the final product's purity and activity.[1] Always use high-purity reagents from reputable suppliers and ensure proper storage to prevent degradation.
Q2: My peptide synthesis failed. What are the first steps I should take to troubleshoot?
A: When a synthesis fails, a systematic approach is key. First, analyze the crude product using HPLC and mass spectrometry to identify the major species present.[2] Are you observing the desired product at all? Are there significant deletion sequences or unexpected modifications? This initial analysis will guide your next steps, which could involve re-evaluating your coupling chemistry, deprotection steps, or cleavage cocktail.
Q3: How can I prevent the aggregation of hydrophobic peptides during synthesis?
A: Aggregation is a common challenge with hydrophobic sequences.[1] Strategies to mitigate this include:
-
Choosing the right solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) for solvating hydrophobic peptides.
-
Incorporating pseudoproline dipeptides: These derivatives disrupt secondary structure formation.
-
Using a more appropriate solid support: A low-density resin can provide more space for the growing peptide chain.
Q4: What is the best way to store my amino acid derivatives to ensure their stability?
A: Proper storage is crucial to maintain the integrity of your amino acid derivatives. For long-term storage, lyophilized (powder) forms are generally stable for one to three years when stored at -20°C or lower, protected from light and moisture.[3] Once reconstituted, their stability decreases significantly, and they should be used within days to a few weeks, even when refrigerated.[3] Always refer to the manufacturer's specific storage recommendations.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-formatted guides to address specific issues you may encounter during your experiments.
Peptide Synthesis Challenges
Q: I'm observing a significant amount of racemization in my peptide. How can I minimize this?
A: Racemization, the conversion of an L-amino acid to a D-amino acid, is a common side reaction, especially with certain amino acids like histidine and cysteine. To minimize racemization:
-
Optimize your coupling reagents: The choice of coupling reagent and additives is critical. Using additives like OxymaPure or HOBt can significantly suppress racemization.
-
Control the temperature: Running coupling reactions at lower temperatures can reduce the rate of racemization.
-
Use a less hindered base: A sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) as it is less likely to cause racemization.
Q: My final peptide product shows a significant peak corresponding to aspartimide formation. What are the best strategies to prevent this?
A: Aspartimide formation is a base-catalyzed side reaction that is particularly problematic in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] It is highly sequence-dependent, often occurring at Asp-Gly or Asp-Ser sequences.[5] To prevent this:
-
Use a modified aspartic acid derivative: Incorporating a protecting group on the backbone nitrogen of the residue following the aspartic acid can prevent the cyclization reaction.
-
Employ bulky side-chain protecting groups for Asp: Using protecting groups like 3-methyl-3-pentyl (OMpe) on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring.[7]
-
Modify the deprotection conditions: Using a lower concentration of piperidine in the deprotection solution or adding a small amount of a weak acid can help to reduce the basicity and thus minimize aspartimide formation.
Q: I suspect my methionine-containing peptide is oxidizing during cleavage. How can I avoid this?
A: The thioether side chain of methionine is susceptible to oxidation, especially during the acidic conditions of cleavage from the resin.[8] To prevent this:
-
Use a scavenger cocktail: Including scavengers like ethyl methyl sulfide (EMS) or thioanisole in your cleavage mixture can effectively prevent the oxidation of methionine.[8]
-
Work under an inert atmosphere: Performing the cleavage reaction under nitrogen or argon can minimize contact with oxygen.[8]
-
Use peroxide-free ether for precipitation: Ensure that the diethyl ether used to precipitate your peptide is free of peroxides, which can cause oxidation.[8]
Analytical Challenges in HPLC
Q: My HPLC chromatogram shows broad or split peaks for my amino acid derivatives. What could be the cause?
A: Broad or split peaks in HPLC can arise from several issues. A systematic troubleshooting approach is necessary.
Troubleshooting Decision Tree for HPLC Peak Shape Issues
Caption: A decision tree for troubleshooting poor peak shapes in HPLC.
Q: I'm observing a drifting baseline in my gradient HPLC analysis. What are the likely causes and solutions?
A: A drifting baseline in gradient elution is often due to issues with the mobile phase.
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase, especially in the weaker solvent, can elute as the gradient progresses, causing the baseline to rise. Water is a common source of contamination.[9] | Use high-purity (HPLC grade) solvents and water. Prepare fresh mobile phases daily and filter them before use.[9] |
| Mismatched Mobile Phase Absorbance | If the two mobile phase components have different UV absorbance at the detection wavelength, the baseline will shift as the composition changes. | Use a mobile phase additive that absorbs at a wavelength where the solvents do not, or use a reference wavelength on your detector if available. |
| Column Equilibration | Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to a drifting baseline. | Ensure the column is thoroughly equilibrated before each run. The equilibration time will depend on the column dimensions and flow rate. |
| Temperature Fluctuations | Changes in ambient temperature can affect the mobile phase viscosity and the detector's performance, leading to baseline drift. | Use a column oven to maintain a constant and stable temperature. |
Section 3: Detailed Experimental Protocols
Reproducibility starts with a well-defined and meticulously followed protocol. This section provides step-by-step methodologies for key procedures.
Pre-Column Derivatization of Amino Acids for HPLC Analysis
Derivatization is often necessary to enhance the detectability of amino acids, which typically lack a strong chromophore.[10]
This method is widely used for the simultaneous analysis of primary and secondary amino acids.[11]
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2
-
OPA Reagent: o-phthalaldehyde solution
-
FMOC Reagent: 9-fluorenylmethyl chloroformate solution
-
Sample Diluent: 0.1 N HCl
Procedure:
-
Sample Preparation: Dilute your amino acid standard or sample in the sample diluent.
-
Automated Derivatization (using an autosampler): a. Draw 2.5 µL of borate buffer. b. Draw 2.5 µL of the sample. c. Mix in the needle (e.g., 2 cycles at maximum speed). d. Wait for 0.5 minutes for the primary amine derivatization with OPA to proceed.[8] e. Draw 0.5 µL of the OPA reagent.[8] f. Mix thoroughly in the needle (e.g., 6 cycles at maximum speed).[8] g. Draw 0.5 µL of the FMOC reagent for the derivatization of secondary amines. h. Mix again in the needle. i. Inject the derivatized sample onto the HPLC column.
Workflow for Automated OPA/FMOC Derivatization
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. wellbeingmagazine.com [wellbeingmagazine.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 3-Aminocrotonic Acid Cinnamyl Ester
For professionals in chemical research and drug development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. The biological activity, safety, and patentability of a novel compound are all predicated on a precise understanding of its atomic arrangement. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the chemical structure of synthesized 3-aminocrotonic acid cinnamyl ester (C13H15NO2), a molecule featuring a unique combination of an enamine, an α,β-unsaturated ester, and a cinnamyl moiety.[1][2]
Our approach is not merely a recitation of methods but a strategic, orthogonal validation workflow. By integrating data from multiple, independent analytical techniques, we create a self-validating system where each piece of evidence corroborates the others, leading to an irrefutable structural assignment.
Synthesis Context: Foreseeing Potential Impurities
The validation strategy must account for the synthesis pathway, as impurities and side products are the most common sources of analytical confusion. A prevalent method for synthesizing the target compound involves the esterification of diketene with cinnamyl alcohol to form the intermediate, cinnamyl acetoacetate. This intermediate is then reacted with an ammonia source to yield the final 3-aminocrotonic acid cinnamyl ester.[3]
Potential impurities arising from this process include unreacted cinnamyl alcohol, cinnamyl acetoacetate, and potential regioisomers. A robust validation workflow must be able to distinguish the target molecule from these related structures definitively.
The Orthogonal Validation Workflow
No single analytical technique can provide absolute structural proof. Instead, we employ a multi-technique approach where the strengths of one method compensate for the limitations of another. The core of our validation strategy rests on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete assignment requires a suite of experiments, including 1D (¹H, ¹³C) and 2D (HSQC, HMBC) techniques.
Rationale & Experimental Choices
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Determines the number of unique carbon environments. While less sensitive than ¹H NMR, it is crucial for mapping the carbon skeleton.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[5][6][7] It is an exceptionally reliable method for pairing up ¹H and ¹³C assignments for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range 2D experiment is the key to connecting the molecular fragments.[8][9][10] It reveals correlations between protons and carbons that are two or three bonds away, which is essential for identifying quaternary carbons (like the ester carbonyl) and linking the cinnamyl and aminocrotonate moieties.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified, dry synthesized product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and have minimal overlapping signals with the analyte.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral window is wide enough to include all expected signals (typically -1 to 13 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.
-
2D NMR Acquisition: Run standard pulse programs for gHSQC and gHMBC experiments. Optimize the acquisition parameters according to the instrument's software guidelines.
Data Interpretation and Validation
The expected chemical shifts and correlations are used to piece together the structure. Each piece of data must be consistent with the proposed structure of 3-aminocrotonic acid cinnamyl ester.
| Fragment | Atom(s) | Technique | Expected Data & Rationale |
| Aminocrotonate | Methyl Protons (CH₃) | ¹H NMR | Singlet, ~1.9 ppm. The methyl group is attached to a C=C double bond. |
| Vinyl Proton (=CH) | ¹H NMR | Singlet, ~4.5 ppm. This proton is on the enamine double bond, deshielded by the adjacent ester. | |
| Amine Protons (NH₂) | ¹H NMR | Broad singlet, ~4.0-5.0 ppm (exchangeable with D₂O). The chemical shift can vary significantly. | |
| Ester Carbonyl (C=O) | ¹³C NMR | ~168-170 ppm. Typical for an α,β-unsaturated ester. | |
| Quaternary Carbon (=C-N) | ¹³C NMR | ~158-160 ppm. Characteristic of an enamine carbon attached to nitrogen. | |
| Cinnamyl | Methylene Protons (-O-CH₂-) | ¹H NMR | Doublet, ~4.7 ppm. Coupled to the adjacent vinyl proton. |
| Vinyl Protons (-CH=CH-) | ¹H NMR | Two multiplets, ~6.3 ppm and ~6.7 ppm. Exhibit characteristic trans coupling (~16 Hz). | |
| Aromatic Protons (C₆H₅) | ¹H NMR | Multiplets, ~7.2-7.4 ppm. | |
| Key Connectivity | -O-CH₂- to C=O | HMBC | A correlation is expected from the methylene protons (~4.7 ppm) to the ester carbonyl carbon (~169 ppm). This is a critical correlation that validates the ester linkage. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule.[12] It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Rationale & Experimental Choices
For 3-aminocrotonic acid cinnamyl ester, we are looking for the characteristic stretching frequencies of the N-H bonds of the amine, the C=O of the conjugated ester, and the C=C bonds of the enamine and the cinnamyl group. The position of the C=O stretch is particularly diagnostic. Conjugation with the C=C double bond is known to lower the stretching frequency compared to a saturated ester (which typically appears at 1735-1750 cm⁻¹).[13][14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be acquired and subtracted from the sample spectrum.
Data Interpretation and Validation
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Significance |
| Amine | N-H Stretch | ~3300-3500 (two bands for -NH₂) | Confirms the presence of the primary amine. |
| Alkene/Aromatic | C-H Stretch | ~3000-3100 | Indicates sp² C-H bonds from the vinyl and phenyl groups. |
| Alkyl | C-H Stretch | ~2850-2950 | Indicates sp³ C-H bonds from the methyl group. |
| α,β-Unsaturated Ester | C=O Stretch | ~1715-1730 | The lowered frequency confirms conjugation of the ester with the double bond. |
| Enamine/Alkene | C=C Stretch | ~1600-1650 | Confirms the presence of the double bonds. |
| Ester | C-O Stretch | ~1100-1300 | Confirms the ester C-O linkage. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Rationale & Experimental Choices
The molecular formula of 3-aminocrotonic acid cinnamyl ester is C₁₃H₁₅NO₂. Its monoisotopic mass is 217.1103 Da.[1] We will use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer.
Data Interpretation and Validation
-
Primary Validation: The primary goal is to observe the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 218.1176.
-
Formula Confirmation (HRMS): An HRMS measurement should yield a mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₁₃H₁₆NO₂⁺. This provides strong evidence for the elemental composition.
-
Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, especially if the cone voltage is increased. For esters, a common fragmentation pattern is the cleavage of the bond next to the carbonyl group.[15] The loss of the cinnamyl group (C₉H₉•, 117 Da) or the cinnamyl alcohol (C₉H₁₀O, 134 Da) could be observed, further supporting the proposed structure.
Caption: Convergence of data for structural proof.
Conclusion
The structural validation of a synthesized compound like 3-aminocrotonic acid cinnamyl ester is a systematic process of evidence accumulation. By employing an orthogonal workflow that leverages the distinct strengths of NMR, FTIR, and MS, we can build an unassailable case for the proposed structure. The ¹H and ¹³C NMR spectra, supported by 2D HSQC and HMBC experiments, elucidate the precise atomic connectivity. FTIR spectroscopy provides a rapid and clear fingerprint of the required functional groups, with the position of the ester carbonyl peak confirming electronic conjugation. Finally, high-resolution mass spectrometry validates the exact molecular weight and elemental formula. Only when the data from all three techniques are in complete agreement can the structure be considered fully and rigorously validated, meeting the high standards required for publication, patenting, and further development.
References
- CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester. Google Patents.
-
3-Amino Crotonic Acid Cinnamyl Ester | C13H15NO2 | CID 34175450. PubChem, NIH. Available from: [Link]
-
103909-86-0 3-amino crotonic acid cinnamyl ester. HENAN NEW BLUE CHEMICAL CO.,LTD. Available from: [Link]
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Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available from: [Link]
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(PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. Available from: [Link]
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IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available from: [Link]
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Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra?. ResearchGate. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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HMBC: Significance and symbolism. NMRauk. Available from: [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. Available from: [Link]
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FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Available from: [Link]
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Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available from: [Link]
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13 C{ 1 H} NMR Data a. ResearchGate. Available from: [Link]
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CHM4930 2D NMR Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy. YouTube. Available from: [Link]
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19: HMBC. Chemistry LibreTexts. Available from: [Link]
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24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
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HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available from: [Link]
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Updating IUPAC spectroscopy recommendations and data standards. Royal Society of Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming Biological Efficacy of Novel Compounds In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey from identifying a novel compound to demonstrating its therapeutic potential is a meticulous process. This guide provides an in-depth comparison of methodologies for confirming the biological efficacy of these compounds, grounded in scientific integrity and field-proven insights. We will navigate the critical steps from initial in vitro validation to comprehensive in vivo studies, emphasizing the rationale behind experimental choices to ensure robust and reproducible data.
The preclinical phase of drug development is a crucial bridge between initial discovery and human clinical trials.[1] It involves a rigorous evaluation of a compound's biological effects, safety profile, and mechanism of action.[1] This process is typically divided into in vitro studies, which are experiments conducted outside of a living organism, and in vivo studies, which are performed in living organisms, such as animal models.[1]
The Foundational Step: In Vitro Efficacy Assessment
In vitro assays are indispensable for the initial screening and characterization of novel compounds.[2] They offer a controlled environment to dissect the specific interactions between a compound and its biological target.[3] This stage is critical for establishing a compound's mechanism of action and determining its potency.[2]
-
Target-Based Assays: These assays directly measure the interaction of a compound with its purified target, such as an enzyme or receptor.[3]
-
Enzyme Inhibition Assays: A cornerstone of drug discovery, these assays quantify a compound's ability to inhibit the activity of a specific enzyme.[4] The output is typically the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is also crucial.[5]
-
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays have historically been a common method.
-
GPCR Signaling Assays: G-protein coupled receptors (GPCRs) are a major class of drug targets.[6] Assays that measure downstream signaling events, such as changes in cyclic AMP (camp) or intracellular calcium levels, are vital for characterizing agonist or antagonist activity.[7][8]
-
-
Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating a compound's effect on whole cells.
-
Cell Viability and Cytotoxicity Assays: These are fundamental for assessing a compound's effect on cell survival and proliferation.[9] Commonly used methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product.[10]
-
CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, a key indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[9][11]
-
-
Phenotypic Assays: These assays measure a compound's effect on a specific cellular phenotype, such as apoptosis, cell migration, or differentiation.
-
The logical progression from a target-based hit to a confirmed cellular effect is a critical validation step. This workflow ensures that the observed activity on a purified target translates to a desired biological outcome in a cellular context.
Caption: In Vitro Validation Workflow.
The following table illustrates how data from various in vitro assays can be used to compare and select lead compounds.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Cancer Cell Line A GI50 (nM) | Normal Cell Line B CC50 (nM) | Therapeutic Index (CC50/GI50) |
| Compound A | 15 | 1500 | 50 | 5000 | 100 |
| Compound B | 5 | 50 | 20 | 200 | 10 |
| Control Drug | 10 | 1000 | 40 | 6000 | 150 |
Analysis: Compound A demonstrates a favorable profile with good potency, high selectivity (100-fold difference between target and off-target), and a strong therapeutic index, making it a promising candidate for further development. Compound B, despite its high potency, shows poor selectivity and a low therapeutic index, raising potential toxicity concerns.
Transitioning to In Vivo: The Whole Organism Perspective
While in vitro studies are essential, they cannot fully recapitulate the complexity of a living organism.[12] In vivo studies are necessary to evaluate a compound's efficacy and safety in a more physiologically relevant setting.[13] This phase assesses the compound's pharmacokinetics (PK) and pharmacodynamics (PD).[14] Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the biological and physiological effects).[15][16]
The selection of an appropriate animal model is critical for the translatability of preclinical findings.[17] Rodents, particularly mice and rats, are widely used due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans.[17]
Commonly Used Cancer Models:
-
Xenograft Models: These involve the implantation of human cancer cells or patient-derived tumors (PDX) into immunocompromised mice.[13]
-
Syngeneic Models: These utilize tumor cell lines derived from the same inbred mouse strain, allowing for the study of immuno-oncology agents in the context of a competent immune system.
-
Genetically Engineered Mouse Models (GEMMs): These mice are engineered to carry specific genetic mutations that mimic human cancers.[13]
A well-designed in vivo study is crucial for obtaining reliable and reproducible data.[18] Key considerations include:
-
Hypothesis-driven design: The study should be designed to answer a specific scientific question.[19]
-
Ethical considerations and regulatory compliance: All animal studies must adhere to strict guidelines, such as those from the FDA, and be conducted under Good Laboratory Practice (GLP) standards.[20][21]
-
Appropriate controls: Including vehicle-treated and positive control groups.
-
Blinding and randomization: To minimize bias in data collection and analysis.[18]
-
Relevant endpoints: Such as tumor growth inhibition, survival, and biomarker analysis.
The decision to advance a compound from in vitro testing to in vivo studies is a significant milestone. This transition is guided by a comprehensive evaluation of the in vitro data package.
Caption: Drug Discovery and Development Pipeline.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | +5 |
| Compound A (10 mg/kg) | 750 ± 80 | 50 | +2 |
| Compound A (30 mg/kg) | 300 ± 50 | 80 | -3 |
| Positive Control Drug | 450 ± 60 | 70 | -5 |
Analysis: Compound A demonstrates a dose-dependent anti-tumor effect with significant tumor growth inhibition at both doses. Importantly, it is well-tolerated, with minimal impact on body weight, especially when compared to the positive control drug.
Detailed Experimental Protocols
To ensure transparency and reproducibility, detailed protocols are essential.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Cell Implantation: Subcutaneously implant 5 x 10^6 human cancer cells into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Grouping: Randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control, different dose levels of the test compound, and a positive control.
-
Compound Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., biomarker assessment).
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group and perform statistical analysis to determine significance.
Conclusion: An Integrated Approach to Efficacy Confirmation
Confirming the biological efficacy of novel compounds requires a systematic and multi-faceted approach. The judicious use of a tiered screening cascade, beginning with robust in vitro assays to establish potency and mechanism, followed by well-designed in vivo studies to demonstrate efficacy and safety in a whole-organism context, is paramount. By adhering to the principles of scientific rigor, including proper controls, blinding, and statistical analysis, researchers can generate the high-quality data necessary to support the advancement of promising new therapies into clinical development.[19]
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The Crucible of Discovery: A Guide to Cross-Validating Experimental Results with Computational Predictions in Drug Development
For researchers, scientists, and drug development professionals, the journey from a promising molecular target to a clinically effective therapeutic is fraught with complexity and attrition. In this landscape, the convergence of experimental biology and computational modeling has emerged as a powerful paradigm to de-risk projects, accelerate timelines, and unlock novel therapeutic insights. This guide provides an in-depth exploration of the principles and practices of cross-validating experimental results with computational predictions, offering a framework for robust and reliable drug discovery.
The Symbiotic Relationship: Why Cross-Validation is Non-Negotiable
In modern drug discovery, in vitro and in silico approaches are not competing methodologies but rather synergistic partners. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can screen vast chemical libraries, predict compound activities, and propose mechanisms of action at a scale and speed unattainable at the bench.[1] However, these predictions are inherently probabilistic and built on assumptions that require empirical verification.[2] Conversely, while experimental assays provide the ground truth of biological activity, they are often low-throughput and resource-intensive.
The true power lies in the iterative feedback loop between these two domains. Computational predictions guide experimental design, focusing resources on the most promising candidates. Experimental data, in turn, refines and validates computational models, enhancing their predictive power. This integrated approach fosters a deeper understanding of the biological system and increases the confidence in decision-making throughout the drug discovery pipeline.[2][3]
Core Methodologies: A Head-to-Head Comparison
A successful cross-validation strategy relies on a carefully selected arsenal of complementary computational and experimental techniques. The choice of methods will depend on the specific biological question, the therapeutic target, and the stage of the drug discovery project.
| Methodology | Principle | Typical Output | Strengths | Limitations |
| Computational | ||||
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Docking score, binding pose, predicted interactions (e.g., hydrogen bonds). | Provides structural insights into ligand-target interactions; can screen millions of compounds. | Scoring functions are approximations and may not perfectly correlate with experimental binding affinity; protein flexibility can be a challenge.[4] |
| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity using statistical and machine learning methods.[5] | A mathematical model that predicts the activity of new compounds. | Can predict the activity of compounds that have not yet been synthesized; can identify key chemical features for activity. | Requires a high-quality dataset of compounds with known activities; predictive power is limited to the chemical space of the training set. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of a ligand that are responsible for its biological activity. | A 3D model of essential chemical features. | Useful for virtual screening and designing new scaffolds. | Requires a set of active compounds with a common binding mode. |
| ADMET Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Predicted values for properties like solubility, permeability, and potential toxicity. | Can flag potential liabilities early in the discovery process, reducing late-stage attrition. | Predictions are often qualitative or have a significant margin of error. |
| Experimental | ||||
| Cell Viability Assays (e.g., MTT, CCK8) | Measures the metabolic activity of cells as an indicator of cell viability and proliferation. | IC50/EC50 values (concentration of a drug that inhibits/promotes a biological process by 50%). | High-throughput and reproducible; provides a quantitative measure of a compound's effect on cell survival. | Does not provide mechanistic information; can be confounded by off-target effects. |
| Western Blotting | Detects and quantifies the expression level of specific proteins in a sample. | Bands on a membrane indicating the presence and relative abundance of a target protein. | Provides information on protein expression, post-translational modifications, and signaling pathway activation. | Semi-quantitative; can be labor-intensive and requires specific antibodies. |
| qRT-PCR | Measures the amount of a specific RNA molecule in a sample. | Ct values, which are inversely proportional to the amount of target RNA. | Highly sensitive and specific for measuring gene expression. | Measures RNA levels, which may not always correlate with protein levels. |
| Nitric Oxide (NO) Assay | Measures the production of nitric oxide, a key signaling molecule in many physiological and pathological processes. | Concentration of nitrite/nitrate in a sample. | A direct measure of a specific signaling pathway's activity. | NO is highly reactive and has a short half-life, making direct measurement challenging. |
| Kinase Activity Assays | Measures the ability of a compound to inhibit the activity of a specific kinase enzyme. | IC50 values. | A direct measure of a compound's potency against a specific target. | Can be expensive and requires purified enzyme. |
The Cross-Validation Workflow in Action: A Case Study of the EGFR Signaling Pathway
To illustrate the practical application of cross-validation, let's consider a common scenario in cancer drug discovery: the identification of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Iterative workflow for cross-validating computational predictions with experimental data in EGFR inhibitor discovery.
Step 1: In Silico Screening and Prioritization
The process begins with a large-scale virtual screening of a compound library against the crystal structure of the EGFR kinase domain. This identifies a set of "hit compounds" with favorable predicted binding affinities. These initial hits are then used to build a QSAR model, which can predict the activity of structurally related compounds and help prioritize the most promising candidates. Finally, ADMET prediction models are used to filter out compounds with potential liabilities, resulting in a manageable number of "final candidates" for experimental testing.
Step 2: Experimental Validation of Biological Activity
The final candidates are then subjected to a tiered experimental validation process.
-
Cell Viability Assay: The compounds are first tested in a cancer cell line known to be dependent on EGFR signaling. This provides a rapid assessment of their ability to inhibit cancer cell growth.
-
Western Blot Analysis: For compounds that show activity in the cell viability assay, a Western Blot is performed to confirm that they are acting on the intended target. This involves treating the cells with the compound and then measuring the phosphorylation status of EGFR and its downstream effectors, such as Akt and Erk. A decrease in the phosphorylation of these proteins provides strong evidence that the compound is inhibiting the EGFR pathway.[6][7]
-
Kinase Activity Assay: To confirm direct inhibition of the EGFR enzyme, a biochemical kinase assay is performed. This provides a quantitative measure of the compound's potency (IC50) against the isolated enzyme.
Step 3: Data Integration and Model Refinement
The experimental data is then used to refine the computational models. For example, the experimentally determined IC50 values can be used to improve the QSAR model, leading to more accurate predictions in the next round of screening. This iterative process of prediction, validation, and refinement is the cornerstone of a successful cross-validation strategy.
Detailed Experimental and Computational Protocols
To ensure the reproducibility and reliability of the cross-validation process, it is essential to follow standardized protocols.
Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Computational Workflows
-
Prepare the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and add hydrogen atoms.
-
Prepare the Ligand: Obtain the 3D structure of the ligand. Assign partial charges and define rotatable bonds.
-
Define the Binding Site: Define the search space for the docking calculation, typically a grid box centered on the active site.
-
Run the Docking Simulation: Use AutoDock Vina to perform the docking calculation.
-
Analyze the Results: Analyze the predicted binding poses and docking scores. The pose with the lowest energy score is typically considered the most likely binding mode.
Caption: A typical workflow for building a QSAR model.
-
Data Preparation: Collect a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: Use a library like RDKit to calculate molecular descriptors for each compound. These are numerical representations of the chemical structure.[9]
-
Data Splitting: Split the dataset into a training set and a test set. The training set is used to build the model, and the test set is used to evaluate its predictive performance.
-
Model Training: Use a machine learning algorithm from a library like Scikit-learn (e.g., Random Forest, Support Vector Machine) to train a model on the training set.
-
Model Evaluation: Evaluate the performance of the model on the test set using metrics like R-squared and Root Mean Squared Error.
-
Prediction: Use the validated model to predict the activity of new, untested compounds.
Data Presentation: Bridging the In Silico-In Vitro Gap
Clear and concise presentation of comparative data is crucial for assessing the validity of computational models.
Table 1: Comparison of Predicted and Experimental IC50 Values for Novel EGFR Inhibitors
| Compound ID | Predicted pIC50 (QSAR) | Experimental pIC50 (Kinase Assay) | Fold Difference |
| Cmpd-01 | 7.8 | 7.5 | 2.0 |
| Cmpd-02 | 7.2 | 7.1 | 1.3 |
| Cmpd-03 | 6.5 | 6.8 | 2.0 |
| Cmpd-04 | 8.1 | 7.9 | 1.6 |
| ... | ... | ... | ... |
pIC50 = -log10(IC50 in Molar)
Table 2: Correlation of Molecular Docking Scores with Experimental Binding Affinities
| Compound ID | Docking Score (kcal/mol) | Experimental Binding Affinity (Kd, nM) |
| Cmpd-01 | -9.5 | 30 |
| Cmpd-02 | -8.8 | 80 |
| Cmpd-03 | -7.2 | 150 |
| Cmpd-04 | -10.1 | 15 |
| ... | ... | ... |
Conclusion: Towards a More Predictive Drug Discovery Paradigm
The rigorous cross-validation of computational predictions with experimental data is not merely a best practice; it is a fundamental requirement for modern, efficient, and successful drug discovery. By embracing the symbiotic relationship between in silico and in vitro methodologies, research teams can navigate the complexities of drug development with greater confidence and precision. The iterative cycle of prediction, testing, and refinement leads to more robust models, a deeper understanding of the underlying biology, and ultimately, a higher probability of translating a scientific hypothesis into a life-changing therapeutic.
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Integration of Proteomic, Transcriptional, and Interactome Data Reveals Hidden Signaling Components. PMC - NIH. [Link]
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Drug Discovery Tools and In Silico Techniques: A Review. IntechOpen. [Link]
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Executable Network Models of Integrated Multiomics Data. Journal of Proteome Research. [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. [Link]
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Best Practices for Utilizing Modeling Approaches to Support Generic Product Development. FDA. [Link]
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An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]
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Scientific and regulatory evaluation of mechanistic in silico drug and disease models in drug development: Building model credibility. NIH. [Link]
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Unified feature association networks through integration of transcriptomic and proteomic data. PLOS Computational Biology - Research journals. [Link]
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Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. NIH. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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benchmarking the performance of 3-amino crotonic acid cinnamyl ester against known standards
A Technical Guide for Researchers in Drug Discovery
This guide presents a comprehensive benchmarking analysis of the novel compound, 3-amino crotonic acid cinnamyl ester. Designed for researchers, scientists, and professionals in drug development, this document provides an objective comparison of its performance against established standards in key in-vitro assays. The experimental designs and data herein are intended to serve as a foundational framework for evaluating its potential as a bioactive agent.
Introduction: Unveiling the Potential of a Hybrid Scaffold
3-Amino crotonic acid cinnamyl ester is a synthetic organic molecule that merges two pharmacologically significant moieties: the 3-aminocrotonate group and the cinnamyl ester functional group. The 3-aminocrotonate scaffold is a key building block in the synthesis of various heterocyclic compounds, including the dihydropyridine class of calcium channel blockers[1]. Cinnamic acid and its derivatives, on the other hand, are well-documented for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[2][3]. The esterification with cinnamyl alcohol has been shown in other contexts to enhance anti-inflammatory and lipoxygenase inhibitory activities[4].
The unique combination of these two pharmacophores in a single molecule suggests a potential for synergistic or novel biological activities. This guide will explore its performance in three fundamental areas of early-stage drug discovery: enzyme inhibition, antioxidant capacity, and cytotoxicity.
Chemical Structure and Properties:
-
IUPAC Name: [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate
-
CAS Number: 103909-86-0
-
Molecular Formula: C₁₃H₁₅NO₂
-
Molecular Weight: 217.26 g/mol
Benchmarking Against Established Standards: A Multi-Assay Approach
To provide a clear performance benchmark, 3-amino crotonic acid cinnamyl ester was evaluated alongside well-characterized standard compounds in three distinct in-vitro assays. The selection of these assays is based on the structural alerts within the molecule, suggesting potential interactions with biological systems.
The following standards were chosen for comparison:
-
Soybean Trypsin Inhibitor (SBTI): A standard, high-potency protein inhibitor for the serine protease trypsin.
-
Ascorbic Acid (Vitamin C): A universally recognized antioxidant standard, known for its potent radical scavenging activity.
-
Doxorubicin: A well-established chemotherapeutic agent used as a positive control for cytotoxicity in cancer cell lines.
Experimental Protocols and Methodologies
The following section details the step-by-step protocols for each assay, designed for reproducibility and self-validation.
Trypsin Inhibition Assay
Rationale: Serine proteases like trypsin are crucial in many physiological processes, and their inhibition is a target for various therapeutic areas. This assay determines the ability of the test compound to inhibit the enzymatic activity of trypsin.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of 3-amino crotonic acid cinnamyl ester or Doxorubicin and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical performance of 3-amino crotonic acid cinnamyl ester in comparison to the established standards.
Table 1: Trypsin Inhibition Assay
| Compound | IC₅₀ (µM) |
| 3-Amino Crotonic Acid Cinnamyl Ester | 75.3 |
| Soybean Trypsin Inhibitor (SBTI) | 0.1 |
Table 2: DPPH Radical Scavenging Assay
| Compound | IC₅₀ (µg/mL) |
| 3-Amino Crotonic Acid Cinnamyl Ester | 128.5 |
| Ascorbic Acid | 6.1 |
Table 3: MTT Cytotoxicity Assay on HeLa Cells
| Compound | IC₅₀ (µM) |
| 3-Amino Crotonic Acid Cinnamyl Ester | 45.2 |
| Doxorubicin | 0.374 |
Discussion and Interpretation
Based on the hypothetical data, 3-amino crotonic acid cinnamyl ester demonstrates a range of biological activities, albeit with moderate to low potency when compared to the gold-standard compounds in each assay.
-
Enzyme Inhibition: The compound exhibits weak inhibitory activity against trypsin, with an IC₅₀ value significantly higher than that of SBTI. This suggests that it is not a potent serine protease inhibitor, though further screening against a broader panel of proteases could reveal selectivity for other enzymes.
-
Antioxidant Capacity: In the DPPH assay, 3-amino crotonic acid cinnamyl ester shows some radical scavenging ability, but it is considerably less potent than the standard antioxidant, ascorbic acid. This indicates a modest antioxidant potential, which may be attributed to the cinnamyl moiety.
-
Cytotoxicity: The compound displays moderate cytotoxicity against HeLa cells. While its IC₅₀ is substantially higher than the potent chemotherapeutic agent doxorubicin, [5][6][7][8][9]this finding suggests potential for further investigation as a scaffold for developing novel anticancer agents, possibly through structural modifications to enhance potency and selectivity.
Conclusion and Future Directions
This guide provides a foundational performance benchmark for 3-amino crotonic acid cinnamyl ester. The hypothetical data suggests that while the compound is not a highly potent agent in the specific assays conducted, it does possess measurable biological activity across different domains.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify structural features that enhance potency and selectivity for a particular biological target.
-
Broader Screening: Testing against a wider range of enzyme targets and cancer cell lines to identify more specific activities.
-
Mechanism of Action Studies: For the observed cytotoxic effects, further experiments are warranted to elucidate the underlying molecular mechanism.
The findings presented here serve as a starting point for the scientific community to explore the potential of the 3-amino crotonic acid cinnamyl ester scaffold in drug discovery and development.
References
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Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. (2024). Medical Science and Discovery. [Link]
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IC50 values of the antioxidant activity test using DPPH method | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]
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Methyl 3-Aminocrotonate. (n.d.). Glindia. Retrieved January 27, 2026, from [Link]
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Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
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Antiinflammatory Activity of Cinnamic Acid Esters. (2000). Molecules. [Link]
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Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin. (1987). Analytical Biochemistry. [Link]
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In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. (n.d.). Ancient Science of Life. [Link]
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Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. (2018). European Patent Office. [Link]
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Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal. [Link]
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Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. (2021). YouTube. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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ELISA-based competitive trypsin inhibition assay. (2021). Taylor & Francis Online. [Link]
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Methyl 3-aminocrotonate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved January 27, 2026, from [Link]
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Ic 50 of DOX formulations in hela and KB cells | Download Table. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Modern Alchemist's Guide to Ester Synthesis: A Head-to-Head Catalyst Comparison
For the discerning researcher in organic synthesis and drug development, the creation of an ester bond is a foundational technique. Yet, the choice of catalyst for this transformation is far from trivial. It is a critical decision point that dictates reaction efficiency, process sustainability, and ultimately, the economic viability of the synthesis. This guide moves beyond a simple catalog of options, offering a direct, data-driven comparison of the primary catalytic systems used in modern ester synthesis. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Landscape of Esterification Catalysis
Esterification, at its core, is a reversible condensation reaction between a carboxylic acid and an alcohol. The catalyst's role is to accelerate the attainment of equilibrium, typically by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. However, the nature of the catalyst—be it a liquid acid, a solid resin, or a biological enzyme—profoundly impacts the reaction's profile.
The primary families of catalysts we will compare are:
-
Homogeneous Acid Catalysts: The traditional choice, exemplified by sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).
-
Heterogeneous Acid Catalysts: Solid-phase catalysts that offer significant process advantages, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites.
-
Enzymatic Catalysts: Highly selective biocatalysts, with lipases being the most prominent for ester synthesis.
Mechanism Deep Dive: Visualizing the Catalytic Pathways
Understanding the mechanism is key to troubleshooting and optimizing a reaction. Below are the accepted pathways for the two major chemical catalysis types.
The Fischer-Speier Esterification Mechanism (Acid Catalysis)
This pathway is common to both homogeneous and heterogeneous acid catalysts. The catalyst's sole role is to provide a proton (H⁺) to activate the carboxylic acid.
Caption: The Fischer-Speier mechanism for acid-catalyzed esterification.
Head-to-Head Performance: Synthesis of Ethyl Acetate
To provide a tangible comparison, we will examine the synthesis of a model compound, ethyl acetate, from acetic acid and ethanol. This reaction is a benchmark for evaluating catalyst performance.[1]
Quantitative Performance Data
The following table summarizes typical experimental data for this reaction using different catalysts. The goal is to highlight the trade-offs between reaction speed, conditions, and catalyst handling.
| Catalyst Type | Specific Catalyst | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Conversion/Yield (%) | Key Advantages & Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 70 - 80 | 1-2% (w/w) | 2 - 4 | ~65-70% (Equilibrium) | [+] High activity, low cost. [-] Corrosive, difficult to separate, generates acidic waste.[1][2] |
| Heterogeneous Acid | Amberlyst-15 | 70 - 80 | 10-15% (w/w) | 4 - 8 | ~65% (Equilibrium) | [+] Easily filtered/reused, non-corrosive reactor.[3] [-] Slower kinetics, higher initial cost.[4] |
| Enzymatic | Novozym® 435 (Immobilized Candida antarctica Lipase B) | 40 - 50 | 5-10% (w/w) | 8 - 24 | >95% | [+] High selectivity, mild conditions, minimal byproducts.[5] [-] Slower, higher cost, sensitive to substrate impurities. |
Note: Yields are highly dependent on the removal of water to shift the reaction equilibrium.
Experimental Protocols: A Practical Guide
The following protocols provide a self-validating framework for comparing catalyst efficacy in a laboratory setting. The core principle is to maintain consistent stoichiometry while varying only the catalytic system.
General Experimental Workflow
This diagram outlines the universal steps for any of the catalyst systems described below.
Caption: Standardized workflow for comparative catalyst testing.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
-
Rationale: This serves as the traditional baseline. The use of concentrated acid requires careful handling and a neutralization step during work-up.
-
Procedure:
-
Assemble the reflux apparatus as shown in the workflow diagram.
-
Charge the reaction flask with glacial acetic acid (60.05 g, 1.0 mol) and absolute ethanol (69.09 g, 1.5 mol).
-
Slowly and carefully add concentrated sulfuric acid (1 mL, ~1.8 g) to the stirred mixture. An exotherm will be observed.
-
Heat the mixture to a gentle reflux (~78°C) for 3 hours.
-
Monitor the reaction by taking small aliquots and analyzing via Gas Chromatography (GC) to observe the disappearance of acetic acid and the appearance of ethyl acetate.
-
After cooling, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acid.
-
Isolate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation to obtain ethyl acetate.
-
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
-
Rationale: This protocol demonstrates the operational simplicity and safety benefits of a solid acid catalyst. The key difference is the ease of catalyst removal post-reaction.[4]
-
Procedure:
-
Assemble the reflux apparatus.
-
Charge the flask with glacial acetic acid (60.05 g, 1.0 mol), absolute ethanol (69.09 g, 1.5 mol), and Amberlyst-15 resin (12 g, pre-dried).
-
Heat the mixture to a gentle reflux (~78°C) with vigorous stirring for 6 hours. The solid catalyst must be well-suspended.
-
Monitor the reaction via GC as described in Protocol 1.
-
Upon completion, cool the mixture and simply filter to remove the Amberlyst-15 beads. The resin can be washed with ethanol and dried for reuse.[6]
-
The filtrate can be worked up as in Protocol 1 (steps 6-7), though significantly less base is required for neutralization.
-
Protocol 3: Enzymatic Catalysis with Immobilized Lipase
-
Rationale: This protocol highlights the "green chemistry" advantages of biocatalysis, operating at lower temperatures and with high selectivity, often eliminating the need for extensive purification.[7]
-
Procedure:
-
Set up a stoppered flask with magnetic stirring in a temperature-controlled incubator or shaker. A reflux condenser is not typically needed due to the low temperature.
-
To the flask, add glacial acetic acid (60.05 g, 1.0 mol), absolute ethanol (69.09 g, 1.5 mol), and Novozym® 435 (10 g).
-
Incubate the mixture at 45°C with constant stirring for 24 hours.
-
Monitor the reaction via GC. Note the significantly slower reaction rate compared to acid catalysis.
-
Upon completion, filter off the immobilized enzyme beads. The beads can be washed and reused multiple times.
-
The product is often of high purity directly from the reaction mixture, and simple distillation may be sufficient for purification.
-
Discussion: Choosing the Right Tool for the Job
The choice of catalyst is a balance of activity, selectivity, cost, and process considerations.
-
Homogeneous acid catalysts remain relevant for simple, cost-sensitive batch productions where the infrastructure for handling corrosive materials and waste streams exists. Their high activity leads to shorter reaction times. However, for complex molecules with acid-sensitive functional groups, their lack of selectivity is a major drawback.
-
Heterogeneous acid catalysts represent a significant process improvement.[8] The ability to easily separate and reuse the catalyst simplifies purification, reduces corrosive waste, and makes them ideal for continuous flow reactors. While their activity can be lower than homogeneous counterparts, this is often a worthwhile trade-off for improved sustainability and process economics.[6]
-
Enzymatic catalysts operate in a class of their own. Their unparalleled selectivity (regio- and enantioselectivity) allows for the synthesis of complex chiral esters without the need for protecting groups.[5][9] The mild reaction conditions preserve sensitive functional groups. The main barriers are the higher initial cost of the biocatalyst and slower reaction rates, making them best suited for high-value products like pharmaceuticals and specialty flavors.[7]
Conclusion and Future Outlook
The field of esterification catalysis is evolving towards greener and more efficient processes. While traditional mineral acids are workhorses, the industrial and environmental push is decidedly in favor of reusable heterogeneous catalysts. The development of novel solid acids with higher activity and stability continues to be a major area of research.[10] Concurrently, advances in enzyme immobilization and protein engineering are making biocatalysis more robust and economically competitive, promising a future of highly selective and sustainable ester synthesis. The optimal choice will always depend on the specific application, balancing the need for speed, purity, and process sustainability.
References
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Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase. SciSpace. Available at: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. Available at: [Link]
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Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC - NIH. Available at: [Link]
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Magnetic-responsive solid acid catalysts for esterification. PMC - NIH. Available at: [Link]
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A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. Available at: [Link]
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Production of Ethyl acetate by Reactive Distillation. IntechOpen. Available at: [Link]
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ethyl acetate: properties, production processes and applications - a review. International Journal of Current Research and Review. Available at: [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Advancements in solid acid catalysts for ecofriendly and economically viable synthesis of biodiesel. Digital Showcase - University of South Dakota. Available at: [Link]
-
Green Chemistry Letters and Reviews Formylation and acetylation of alcohols using Amberlyst-15 as a recyclable heterogeneous cat. ICT Mumbai. Available at: [Link]
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Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. Available at: [Link]
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Assessing the Novelty of 3-Amino Crotonic Acid Cinnamyl Ester: A Guide for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a constant endeavor. This guide provides a comprehensive assessment of the novelty of 3-amino crotonic acid cinnamyl ester (CAS No. 103909-86-0), a compound at the intersection of known synthetic utility and unexplored biological activity. Through a detailed examination of the existing patent landscape and scientific literature, we will objectively compare its established role with the untapped potential for new applications, supported by proposed experimental frameworks to validate future discoveries.
Introduction: Beyond an Intermediate—Uncovering Latent Potential
3-Amino crotonic acid cinnamyl ester is a known chemical entity with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol .[1] It is commercially available from various suppliers, indicating its accessibility for research and development purposes.[2][3][4] The primary established application of this compound is as a key intermediate in the synthesis of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.
While its role as a synthetic building block is well-documented in the patent literature, a thorough investigation reveals a significant knowledge gap regarding its intrinsic biological or pharmacological properties. This presents a compelling opportunity for researchers to explore this molecule for novel therapeutic applications, leveraging its unique structural features derived from both the 3-aminocrotonate and cinnamyl ester moieties.
The Patent Landscape: A Story of Synthesis, Not Application
A comprehensive patent search reveals that the novelty of 3-amino crotonic acid cinnamyl ester as a compound per se is limited. The existing patents are primarily focused on its preparation and its use in the synthesis of other compounds, most notably Cilnidipine.
A key piece of prior art is the Chinese patent CN112094199A , which explicitly discloses a preparation method for 3-amino-2-butenoic acid cinnamyl ester. This patent details a synthetic route, thereby placing the method of its creation in the public domain. Another significant Chinese patent, CN101602709A , describes the preparation of Cilnidipine utilizing 3-amino crotonic acid cinnamyl ester as an intermediate.
Crucially, our extensive search of patent databases, including Google Patents, the United States Patent and Trademark Office (USPTO), and Espacenet, did not yield any patents claiming a direct therapeutic use or biological activity of 3-amino crotonic acid cinnamyl ester itself. This "white space" in the patent landscape is a strong indicator of potential novelty for a new application.
Comparative Analysis: Knowns vs. Unknowns
To fully appreciate the novelty of exploring new applications for 3-amino crotonic acid cinnamyl ester, it is essential to compare what is known about the compound and its constituent parts with the vast expanse of what remains unknown.
| Feature | Known Information | Unexplored Potential |
| Chemical Identity | CAS No. 103909-86-0, Molecular Formula: C13H15NO2, Molecular Weight: 217.26 g/mol .[1] | |
| Synthesis | Patented methods for its preparation exist (e.g., CN112094199A). | Optimization of existing synthetic routes for higher yield, purity, and cost-effectiveness. |
| Primary Application | Key intermediate in the synthesis of the antihypertensive drug Cilnidipine. | Direct therapeutic applications in various disease areas. |
| Biological Activity | No specific biological or pharmacological activity has been reported for this compound. | Potential for a wide range of activities based on its structural motifs (see Section 4). |
| Patent Coverage | Patents cover its synthesis and use as an intermediate. | Open field for patenting new therapeutic uses and formulations. |
The Scientific Rationale for Exploration: Clues from Related Moieties
The lack of direct biological data on 3-amino crotonic acid cinnamyl ester necessitates a predictive approach based on the known activities of its structural components: the 3-aminocrotonate core and the cinnamyl ester group.
-
3-Aminocrotonates: This class of compounds is known to possess a range of biological activities. For instance, derivatives have been investigated for their potential as allosteric enhancers of the A1 adenosine receptor.[5]
-
Cinnamyl Esters: Cinnamic acid and its esters are widely recognized for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.[6]
This confluence of structural motifs within a single molecule provides a strong rationale for investigating a spectrum of potential therapeutic applications.
Experimental Protocols for Unveiling Novelty
To bridge the knowledge gap and unlock the potential of 3-amino crotonic acid cinnamyl ester, a systematic experimental approach is required. The following protocols provide a framework for the initial exploration of its biological activities.
General Workflow for Biological Screening
The following diagram illustrates a logical workflow for the initial biological screening of 3-amino crotonic acid cinnamyl ester.
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- 2. 3-AMINO CROTONIC ACID CINNAMYL ESTER | 103909-86-0 [chemicalbook.com]
- 3. 3-Amino crotonic acid cinnamyl ester-India Fine Chemicals [indiafinechemicals.com]
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- 6. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, the journey of a new chemical entity (NCE) from a promising laboratory finding to a validated therapeutic candidate is arduous and fraught with challenges. This guide provides an in-depth comparison of the critical processes of peer review and replication, offering a framework for ensuring the scientific integrity and eventual success of your discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and underscore the importance of transparent and robust data.
The Gauntlet of Peer Review: More Than Just a Gateway to Publication
The peer review process is the first independent validation of your research. It is not merely a hurdle to overcome for publication but a crucial step in refining your scientific narrative and ensuring its robustness. For an NCE, this process is particularly rigorous, focusing on the novelty, synthesis, characterization, and demonstrated biological activity of the molecule.
The Reviewer's Lens: What to Expect
When your manuscript lands on a reviewer's desk, they will be scrutinizing it through a multi-faceted lens. Their primary concerns will be:
-
Novelty and Significance: Is the NCE truly novel, or is it a "me-too" compound with marginal improvements over existing molecules? Does the biological activity address a significant unmet medical need?
-
Synthesis and Characterization: Is the synthetic route well-described, logical, and reproducible? Crucially, is the structure of the NCE unequivocally proven with a complete set of characterization data?
-
Biological Activity and Mechanism of Action: Are the biological assays appropriate and well-controlled? Is the claimed activity statistically significant? Are the experiments designed to provide insight into the molecule's mechanism of action?
-
Clarity and Completeness of Reporting: Is the experimental detail sufficient for another chemist to reproduce the work? Are the data presented clearly and transparently?
A common reason for the rejection of manuscripts reporting NCEs is the failure to provide comprehensive characterization data to confirm the structure and purity of the compound.[1][2][3] Journals such as the Journal of Medicinal Chemistry have stringent requirements for compound characterization, often requiring multiple spectroscopic and analytical techniques.[4][5]
A Visual Workflow of the Peer Review Process
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
